molecular formula C10H16N2S B2365988 1-[(5-Methylthien-2-yl)methyl]piperazine CAS No. 523981-53-5

1-[(5-Methylthien-2-yl)methyl]piperazine

Cat. No.: B2365988
CAS No.: 523981-53-5
M. Wt: 196.31
InChI Key: ILYCCUORILQOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methylthien-2-yl)methyl]piperazine is a synthetic organic compound featuring a piperazine ring substituted at the nitrogen atom with a (5-methylthien-2-yl)methyl group. This structure places it within a class of compounds of significant interest in modern medicinal and organic chemistry research. Piperazine derivatives are considered privileged structures in drug discovery due to their favorable physicochemical properties and wide range of associated biological activities . The incorporation of the thiophene ring, a common heterocycle in pharmaceuticals, further enhances its value as a building block for the development of novel bioactive molecules. Researchers utilize this compound primarily as a key synthetic intermediate or pharmacophore in the design and synthesis of more complex chemical entities. Its applications are particularly relevant in the field of anticancer agent development, where piperazine derivatives have been conjugated to natural product scaffolds like vindoline to create new compounds with potent and selective antiproliferative activities against various human tumor cell lines . The molecular framework of 1-[(5-Methylthien-2-yl)methyl]piperazine serves as a foundational template for structure-activity relationship (SAR) studies, allowing researchers to explore modifications that can lead to compounds with optimized potency and selectivity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(5-methylthiophen-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-9-2-3-10(13-9)8-12-6-4-11-5-7-12/h2-3,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYCCUORILQOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[(5-Methylthien-2-yl)methyl]piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Elucidation of the Mechanism of Action for 1-[(5-Methylthien-2-yl)methyl]piperazine

Authored by a Senior Application Scientist

Foreword: Charting the Unexplored Pharmacological Landscape of a Novel Piperazine Derivative

In the dynamic field of drug discovery, the piperazine scaffold stands as a cornerstone, integral to the molecular architecture of a multitude of therapeutic agents.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets. This guide focuses on a specific, yet under-explored derivative, 1-[(5-Methylthien-2-yl)methyl]piperazine. While direct pharmacological data for this compound is scarce, its structural motifs—a piperazine ring coupled with a methyl-thienyl group—suggest a rich potential for biological activity.

This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic approach to unraveling the mechanism of action of this intriguing molecule. We will delve into hypothesized molecular targets, drawing inferences from the vast body of literature on analogous compounds, and present a suite of robust experimental protocols to rigorously test these hypotheses. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for the elucidation of the compound's pharmacological profile.

Hypothesized Mechanisms of Action: An Evidence-Based Approach

The pharmacological profile of a novel compound is often predicted by examining the activities of its structural relatives. In the case of 1-[(5-Methylthien-2-yl)methyl]piperazine, two primary avenues of investigation emerge: modulation of central nervous system (CNS) neurotransmitter receptors and potential GABAergic activity.

Modulation of Serotonin and Dopamine Receptors: A Likely CNS Target

The arylpiperazine moiety is a well-established pharmacophore that confers affinity for a range of serotonin (5-HT) and dopamine (D) receptors.[2][3][4][5] Numerous drugs targeting these receptors, including antipsychotics and antidepressants, incorporate this structural feature.[3]

A compelling piece of evidence for this hypothesis comes from the structural similarity of our target compound to a known impurity of Olanzapine, a potent antagonist of serotonin 5-HT2 and dopamine D1/D2 receptors.[6] This suggests that 1-[(5-Methylthien-2-yl)methyl]piperazine may also exhibit affinity for these, and potentially other, monoamine receptors. The thienyl group, a bioisostere of a phenyl ring, further supports the potential for interaction with receptors that recognize aromatic systems.

GABA Receptor Agonism: A Classic Piperazine Activity

The parent compound, piperazine, and many of its derivatives are well-known for their anthelmintic properties.[7][8][9][10] This therapeutic effect is primarily mediated through agonism of γ-aminobutyric acid (GABA) receptors in nematodes.[7][9][10] This interaction leads to hyperpolarization of the parasite's muscle cells, resulting in flaccid paralysis and subsequent expulsion from the host.[9][10] While this action is selective for invertebrate GABA receptors, the potential for interaction with vertebrate GABA receptors, albeit with likely lower affinity, cannot be discounted without empirical testing.

Experimental Workflows for Mechanism Elucidation: A Step-by-Step Guide

The following experimental protocols are designed to systematically investigate the hypothesized mechanisms of action for 1-[(5-Methylthien-2-yl)methyl]piperazine.

Workflow for Receptor Binding and Functional Screening

G cluster_0 Initial Screening cluster_1 Hit Validation and Functional Characterization cluster_2 Mechanism of Action Determination Compound Synthesis\nand Purification Compound Synthesis and Purification Receptor Binding Panel\n(Serotonin, Dopamine, GABA) Receptor Binding Panel (Serotonin, Dopamine, GABA) Compound Synthesis\nand Purification->Receptor Binding Panel\n(Serotonin, Dopamine, GABA) Dose-Response Binding Assays\n(Determine Ki) Dose-Response Binding Assays (Determine Ki) Receptor Binding Panel\n(Serotonin, Dopamine, GABA)->Dose-Response Binding Assays\n(Determine Ki) Functional Assays\n(e.g., cAMP, Ca2+ flux) Functional Assays (e.g., cAMP, Ca2+ flux) Dose-Response Binding Assays\n(Determine Ki)->Functional Assays\n(e.g., cAMP, Ca2+ flux) Determine Agonist/Antagonist/Modulator\nActivity (EC50/IC50) Determine Agonist/Antagonist/Modulator Activity (EC50/IC50) Functional Assays\n(e.g., cAMP, Ca2+ flux)->Determine Agonist/Antagonist/Modulator\nActivity (EC50/IC50) G cluster_0 5-HT2A Receptor Pathway (Antagonism) cluster_1 D2 Receptor Pathway (Partial Agonism) Compound Compound 5-HT2A_Receptor 5-HT2A_Receptor Compound->5-HT2A_Receptor Blocks Gq_protein Gq_protein 5-HT2A_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC IP3_DAG IP3_DAG PLC->IP3_DAG Ca_release Ca_release IP3_DAG->Ca_release Compound_D2 Compound D2_Receptor D2_Receptor Compound_D2->D2_Receptor Partially Activates Gi_protein Gi_protein D2_Receptor->Gi_protein Activates Adenylate_Cyclase Adenylate_Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases

Caption: Potential signaling pathways of the compound.

In Vivo Pharmacological Profiling

Following in vitro characterization, in vivo studies are essential to understand the physiological and behavioral effects of the compound. The choice of animal models will be guided by the in vitro findings. For instance, if the compound is a potent 5-HT2A antagonist and D2 partial agonist, models of psychosis (e.g., amphetamine-induced hyperlocomotion) and extrapyramidal side effects would be appropriate.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic elucidation of the mechanism of action of 1-[(5-Methylthien-2-yl)methyl]piperazine. By employing a hypothesis-driven approach, grounded in the known pharmacology of the piperazine scaffold, researchers can efficiently navigate the complexities of characterizing a novel chemical entity. The proposed workflows, from broad panel screening to specific functional assays and in vivo studies, offer a robust and self-validating path to understanding the compound's therapeutic potential and its underlying molecular interactions. The insights gained from these studies will be pivotal in guiding the future development of this and other novel piperazine derivatives.

References

  • Piperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. [URL: https://www.researchgate.
  • An In-depth Technical Guide to the Mechanism of Action of Piperazine - Benchchem. [URL: https://www.benchchem.com/technical-support/an-in-depth-technical-guide-to-the-mechanism-of-action-of-piperazine]
  • PIPERAZINES - Ataman Kimya. [URL: https://www.
  • What is the mechanism of Piperazine? - Patsnap Synapse. [URL: https://www.patsnap.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [URL: https://www.researchgate.net/publication/319323382_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/23098]
  • 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine-D3. [URL: https://www.pharmaffiliates.com/en/1-2-2-aminophenyl-amino-5-methyl-3-thienyl-carbonyl-4-methyl-piperazine-d3]
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [URL: https://www.ijrrjournal.com/IJRR_Vol.6_Issue.11_Nov2019/IJRR0099.pdf]
  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25588574/]
  • Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26906636/]
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1758416]
  • Exploring Pharmacological Significance and Reaction Dynamics of PiperazineMoiety. - ijrbat. [URL: https://www.ijrbat.in/upload_papers/02-05-2021_04-18-45_1620058725.pdf]
  • 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - SID. [URL: https://www.sid.ir/en/journal/ViewPaper.aspx?id=968600]
  • Uses and Hazards of 1-Methylpiperazine - ChemicalBook. [URL: https://www.chemicalbook.com/article/uses-and-hazards-of-1-methylpiperazine.htm]
  • 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10859556/]
  • Document: Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. (CHEMBL1134724) - ChEMBL - EMBL-EBI. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1134724/]

Sources

Biological Activity of Novel Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring (1,4-diazacyclohexane) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry.[1] Its ability to modulate physicochemical properties—specifically lipophilicity (LogP) and conformational rigidity—while providing two distinct vectors for functionalization, makes it indispensable. This guide moves beyond basic pharmacological descriptions to analyze the causality behind the biological activities of novel piperazine derivatives, specifically in CNS therapeutics, oncology, and antimicrobial resistance reversal.

The Piperazine Pharmacophore: Structural Integrity & SAR

The biological success of piperazine stems from its chair conformation, which minimizes steric strain and presents substituents in defined equatorial or axial orientations.

Key SAR Determinants:
  • N1/N4 Functionalization: The electronic environment of the nitrogen atoms dictates receptor affinity. For instance, an electron-withdrawing group (EWG) on a phenyl ring attached to N1 often enhances metabolic stability and receptor selectivity.

  • Linker Dynamics: In CNS drugs, the alkyl chain length between the piperazine nitrogen and the terminal moiety acts as a "molecular ruler," determining selectivity between 5-HT1A and D2 receptors.

  • Acid-Base Balance: The basicity of the piperazine nitrogens (pKa ~9.8 and ~5.6) allows for protonation at physiological pH, facilitating ionic interactions with aspartate residues in GPCR binding pockets.

CNS Therapeutics: The Arylpiperazine Motif

The N-arylpiperazine moiety is the cornerstone of serotonin (5-HT) and dopamine receptor modulation. Novel derivatives are shifting from "dirty drugs" (promiscuous binding) to highly selective ligands.

Mechanism of Action: 5-HT1A Agonism

Novel derivatives often feature a "long-chain" arylpiperazine structure. The piperazine nitrogen forms a crucial salt bridge with Asp3.32 in the 5-HT1A receptor transmembrane domain.

  • Causality: Bulky substituents at the ortho-position of the phenyl ring (e.g., o-OCH3) induce a twisted conformation, enhancing affinity for 5-HT1A over

    
    1-adrenergic receptors, thereby reducing cardiovascular side effects.
    
Visualization: CNS Receptor Signaling Pathway

The following diagram illustrates the downstream effects of a novel piperazine derivative binding to a G-protein coupled receptor (GPCR).

CNS_Pathway Ligand Piperazine Ligand GPCR 5-HT1A Receptor (Transmembrane) Ligand->GPCR Binding (Asp3.32) G_Protein Gi/o Protein Activation GPCR->G_Protein Conformational Change AC Adenylyl Cyclase Inhibition G_Protein->AC G-alpha-i K_Channel GIRK Channel Opening (Hyperpolarization) G_Protein->K_Channel G-beta-gamma cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Inactivation cAMP->PKA Response Anxiolytic/Antidepressant Response PKA->Response K_Channel->Response

Figure 1: Signal transduction pathway for a 5-HT1A agonist piperazine derivative. Note the bifurcation of G-protein signaling leading to neuronal hyperpolarization.

Oncology: Tubulin Polymerization & Kinase Inhibition[2]

Recent developments have repositioned piperazine derivatives from simple cytotoxic agents to targeted therapies.

Tubulin Polymerization Inhibition

Novel arylamide-piperazine conjugates (e.g., analogues of compound MY-1121) bind to the colchicine-binding site of


-tubulin.
  • Mechanism: The piperazine ring acts as a rigid spacer, positioning the aryl groups to occupy the hydrophobic pockets of tubulin. This prevents microtubule assembly, arresting the cell cycle at the G2/M phase and inducing apoptosis.[2]

Data Summary: Antiproliferative Potency

Comparative IC50 values of novel piperazine derivatives against standard cell lines.

Compound IDMoiety TypeCell Line (Target)IC50 (µM)Mechanism
MY-1121 Arylamide-PiperazineSMMC-7721 (Liver)0.089Tubulin Inhibition (G2/M Arrest)
AK301 Benzoyl-PiperazineHT29 (Colon)0.115Mitotic Arrest / TNF Sensitization
C505 Piperazine-FusionK562 (CML)< 0.16BCR-ABL Kinase Inhibition
Imatinib PhenylaminopyrimidineK562 (CML)0.25Tyrosine Kinase Inhibition

Antimicrobial Resistance: Efflux Pump Inhibition[4][5][6]

One of the most promising applications is the reversal of Multi-Drug Resistance (MDR) in Gram-negative bacteria.

Pyridylpiperazines (PyrPips)

These derivatives do not kill bacteria directly but "re-sensitize" them to antibiotics.

  • Target: The AcrAB-TolC efflux pump in Enterobacteriaceae.

  • Action: They bind to a hydrophobic trap in the transmembrane domain of the AcrB transporter, locking the pump in a non-functional conformation. This prevents the extrusion of antibiotics like ciprofloxacin.

Experimental Protocols

Protocol A: Synthesis of N-Aryl Piperazine Derivatives (Buchwald-Hartwig Amination)

Rationale: Traditional nucleophilic substitution often leads to bis-alkylation byproducts. Palladium-catalyzed amination ensures mono-arylation with high regioselectivity.

Materials:

  • Aryl bromide (1.0 eq)

  • Piperazine (1.2 eq)

  • Pd2(dba)3 (2 mol%)

  • BINAP (4 mol%)

  • NaOtBu (1.4 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add Pd2(dba)3 and BINAP to the flask. Add toluene and stir at room temperature for 10 minutes to form the active catalytic species (color change observed).

  • Reagent Addition: Introduce the aryl bromide, piperazine, and sodium tert-butoxide (NaOtBu) under a positive pressure of Argon.

  • Reaction: Heat the mixture to 80°C for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: MTT Cell Viability Assay

Rationale: To quantify the metabolic activity of cancer cells treated with the synthesized derivatives. This assay relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into 96-well plates at a density of

    
     cells/well in 100 µL of complete media.
    
  • Equilibration: Incubate for 24 hours at 37°C in 5% CO2 to allow cell attachment.

  • Treatment: Replace media with 100 µL of fresh media containing graded concentrations of the piperazine derivative (0.1 µM – 100 µM). Include DMSO controls (<0.5% v/v).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours. Observe the formation of purple crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL of DMSO to dissolve the formazan crystals. Shake plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Visualization: Experimental Workflow

The following diagram outlines the iterative cycle of synthesis and biological validation.

Experimental_Workflow Design In-Silico Design (Docking/SAR) Synth Synthesis (Pd-Catalyzed) Design->Synth Purify Purification (Column Chrom.) Synth->Purify Char Characterization (NMR, MS) Purify->Char Assay Biological Assay (MTT / MIC) Char->Assay Analyze Data Analysis (IC50 Calculation) Assay->Analyze Analyze->Design Optimization Loop

Figure 2: Iterative drug development workflow for piperazine derivatives, from computational design to biological screening.

Future Outlook

The future of piperazine derivatives lies in Hybrid Molecules . Combining the piperazine scaffold with other pharmacophores (e.g., coumarins, azoles, or quinolines) creates "dual-action" drugs that can overcome resistance mechanisms. Furthermore, the integration of piperazine into PROTACs (Proteolysis Targeting Chimeras) as a linker unit is an emerging area of high potential.

References

  • Plé, C., et al. (2022).[3][4] Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. National Institutes of Health (PMC). Retrieved from [Link]

  • Zhang, Y., et al. (2023).[5] Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation. Taylor & Francis Online. Retrieved from [Link]

  • Chopra, A., et al. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells. Molecular Cancer Therapeutics (PMC). Retrieved from [Link]

  • Karnawadi, V., et al. (2023).[6] Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Guo, L., et al. (2023).[6] Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Elucidation of 1-[(5-Methylthien-2-yl)methyl]piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Verification

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent data rests. The molecule at the center of this guide, 1-[(5-Methylthien-2-yl)methyl]piperazine, represents a common structural motif, combining a heteroaromatic thiophene ring with a piperazine scaffold—a privileged structure in medicinal chemistry. Its proper characterization is not merely an academic exercise but a critical step in ensuring purity, understanding reactivity, and validating its potential as a synthetic intermediate. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—applied to this specific molecule. Our approach moves beyond simple data reporting, delving into the causal relationships behind the observed spectral features and establishing a self-validating framework for analysis.

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. 1-[(5-Methylthien-2-yl)methyl]piperazine is composed of three key fragments: a 5-methyl-substituted thiophene ring, a methylene bridge, and a piperazine ring. Each fragment possesses unique electronic and steric properties that will manifest as distinct signals in the various spectra.

To facilitate a clear and precise discussion, particularly for NMR analysis, the following atom numbering system will be used throughout this guide.

Figure 1: Numbered structure of 1-[(5-Methylthien-2-yl)methyl]piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality in NMR: Why Signals Appear Where They Do

The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift. In our target molecule, the aromatic thiophene ring creates a distinct magnetic environment, and the electronegative nitrogen and sulfur atoms significantly influence the chemical shifts of nearby protons and carbons.

¹H NMR (Proton) Analysis

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. Based on the structure, we anticipate seven distinct proton signals.

Table 1: Predicted ¹H NMR Signal Assignments (Solvent: CDCl₃)

Atom Position(s)DescriptionPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H on N4Amine Proton~1.5 - 2.5Broad Singlet1HExchangeable proton, shift is concentration and solvent dependent.
H on C13Methyl Protons~2.49Singlet3HAttached to an aromatic ring, typical for a methylthiophene.[1][2][3]
H on C3, C5Piperazine CH₂~2.45Triplet4HProtons adjacent to the secondary amine (N4-H).
H on C2, C6Piperazine CH₂~2.65Triplet4HProtons adjacent to the tertiary amine (N1), deshielded by proximity to the thiophene moiety.
H on C7Methylene Bridge~3.70Singlet2HDeshielded by both the aromatic ring and the adjacent nitrogen atom.
H on C10Thiophene Proton~6.65Doublet1HAromatic proton adjacent to the methylene-substituted carbon.
H on C9Thiophene Proton~6.85Doublet1HAromatic proton adjacent to the methyl-substituted carbon.
¹³C NMR (Carbon) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. We predict eight distinct carbon signals.

Table 2: Predicted ¹³C NMR Signal Assignments (Solvent: CDCl₃)

Atom Position(s)Predicted Shift (δ, ppm)Rationale
C13~15.0Aliphatic methyl carbon on an aromatic ring.[2]
C3, C5~46.0Piperazine carbons adjacent to the secondary amine.[4]
C2, C6~54.5Piperazine carbons adjacent to the tertiary amine, deshielded relative to C3/C5.
C7~58.0Methylene bridge carbon, deshielded by adjacent nitrogen and the thiophene ring.
C10~123.5Thiophene C-H carbon.
C9~125.0Thiophene C-H carbon.
C12~139.0Quaternary thiophene carbon attached to the methyl group.[2]
C11~142.0Quaternary thiophene carbon attached to the methylene bridge.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Set the spectral width to approximately 16 ppm. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Set the spectral width to approximately 220 ppm. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds, using proton decoupling.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the Vibrational Landscape

The IR spectrum of 1-[(5-Methylthien-2-yl)methyl]piperazine will be dominated by vibrations characteristic of its amine, aromatic, and aliphatic components.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Origin
~3300N-H StretchMedium, sharpSecondary Amine (Piperazine)
3100 - 3000C-H StretchMediumAromatic C-H (Thiophene)[5][6]
2950 - 2800C-H StretchStrongAliphatic C-H (Piperazine, Methylene, Methyl)[7]
~1590, ~1450C=C StretchMedium-WeakAromatic Ring (Thiophene)[6]
~1150C-N StretchMediumAmine (Piperazine)
~800C-H Out-of-plane bendStrong2,5-disubstituted Thiophene
~700C-S StretchWeak-MediumThiophene Ring[8][9]
Experimental Protocol: IR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as a final, powerful confirmation of the proposed structure. The molecular formula is C₁₀H₁₆N₂S, with a monoisotopic mass of 196.1034 Da.

Ionization and the Molecular Ion Peak

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺.

  • Expected [M+H]⁺: m/z 197.1112

Fragmentation: A Structural Autopsy

Under collision-induced dissociation (CID), the [M+H]⁺ ion will fragment in a predictable manner, primarily at the weakest bonds and leading to the formation of stable carbocations. The most probable fragmentation involves the cleavage of the benzylic C-N bond.

G mol [M+H]⁺ m/z 197 frag1 5-Methylthien-2-ylmethyl Cation m/z 111 mol->frag1 Cleavage of C7-N1 bond frag2 Piperazine Radical Cation [C₄H₉N₂]⁺ m/z 85 mol->frag2 Cleavage of C7-N1 bond

Figure 2: Proposed primary fragmentation pathway for 1-[(5-Methylthien-2-yl)methyl]piperazine.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

m/z ValueProposed FragmentRationale
197[C₁₀H₁₇N₂S]⁺Protonated molecular ion [M+H]⁺.
111[C₆H₇S]⁺Formation of the highly stable 5-methylthien-2-ylmethyl cation. This is expected to be the base peak.
85[C₄H₉N₂]⁺The remaining piperazine fragment following the primary cleavage.[10][11]
56[C₃H₆N]⁺A common fragment from the breakdown of the piperazine ring.[10]
Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the [M+H]⁺ ion.

  • MS/MS (Tandem MS) Scan: Select the [M+H]⁺ ion (m/z 197) as the precursor ion. Apply collision energy (e.g., 10-30 eV) to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis: Analyze the resulting spectra to confirm the molecular weight and match the observed fragment ions to the proposed fragmentation pathways.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of 1-[(5-Methylthien-2-yl)methyl]piperazine is achieved not by a single technique, but by the synergistic interplay of NMR, IR, and Mass Spectrometry. NMR provides the definitive map of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key functional groups. Finally, Mass Spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a robust, self-validating workflow that ensures the identity and purity of the target compound, a cornerstone of scientific integrity in drug discovery and development.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Sadtler Research Laboratories (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 11(1), 89-100.
  • Manjunatha, M., et al. (2020). Synthesis, Characterization of thiophene derivatives and its biological applications. Chemical Data Collections, 27, 100392.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

  • Core.ac.uk. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Available at: [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. Available at: [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Available at: [Link]

  • PubChem. (n.d.). 2-Methylthiophene. Available at: [Link]

  • ResearchGate. (2025). 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Available at: [Link]

  • IUCr Journals. (n.d.). Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl). Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methylthiophene. Available at: [Link]

  • MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. Available at: [Link]

Sources

Thienylpiperazine Scaffolds: Therapeutic Architecture & Translational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienylpiperazine moiety represents a critical bioisosteric evolution from the classical phenylpiperazine scaffold (e.g., aripiprazole, trazodone). By replacing the benzene ring with a thiophene heterocycle, researchers introduce specific electronic and steric vectors that alter receptor residence time and metabolic stability. This guide provides a technical roadmap for exploring 1-(2-thienyl)piperazine derivatives, focusing on the archetypal compound Teniloxazine (Lucelan), while extending into novel neuroprotective applications.

Part 1: Structural Basis & Medicinal Chemistry

The Thiophene Bioisostere Advantage

In rational drug design, the switch from a phenyl to a thienyl ring is not merely cosmetic. Thiophene is electron-rich (excess


-electron density) compared to benzene. This "super-aromaticity" allows for stronger 

-

stacking interactions within the hydrophobic pockets of GPCRs, particularly dopamine (

,

) and serotonin (

) receptors.
  • Lipophilicity: Thiophene analogs generally exhibit altered LogP values, influencing blood-brain barrier (BBB) permeability.

  • Metabolic Handles: The sulfur atom introduces susceptibility to S-oxidation, creating active sulfoxide metabolites (as seen in Teniloxazine).

  • Vector Alignment: The bond angle of the 2-substituted thiophene mimics the ortho-substituted benzene but with a smaller steric footprint, allowing access to sterically restricted receptor sub-pockets.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold Phenylpiperazine (Parent Scaffold) Bioisostere Thiophene Substitution (Bioisosterism) Scaffold->Bioisostere Optimization Electronic Increased Electron Density (S-heteroatom) Bioisostere->Electronic Steric Altered Bond Angles (5-membered ring) Bioisostere->Steric Outcome Enhanced Receptor Affinity (5-HT2A / NE Transporter) Electronic->Outcome Pi-Pi Stacking Steric->Outcome Pocket Fit

Figure 1: SAR logic flow demonstrating the mechanistic advantages of the thienyl switch.

Part 2: Pharmacodynamics & Mechanism of Action

The Teniloxazine Archetype

Teniloxazine (Y-8894) serves as the primary case study for this class. Unlike SSRIs, its profile is complex and "atypical," offering therapeutic value in refractory depression and potentially neurodegenerative disorders.

Table 1: Pharmacological Profile of Teniloxazine

TargetInteraction Type

/

(Approx)
Physiological Effect
NET (Norepinephrine Transporter) InhibitorHigh AffinityIncreases synaptic NE; alertness, mood elevation.
5-HT2A Receptor Antagonist

nM
Anxiolytic; promotes deep sleep; counteracts sexual dysfunction.
SERT (Serotonin Transporter) InhibitorWeak/ModerateMild antidepressant effect without severe SSRI side effects.
DAT (Dopamine Transporter) InhibitorWeakMild pro-cognitive effect.
Mechanism of Action: The Synaptic Triad

The therapeutic efficacy stems from a dual mechanism: elevating norepinephrine (NE) levels while simultaneously blocking post-synaptic 5-HT2A receptors. This combination is known to enhance prefrontal cortex dopaminergic output, crucial for treating "cognitive" depression.

MOA_Synapse Drug Thienylpiperazine (Teniloxazine) NET NE Transporter (Pre-Synaptic) Drug->NET Inhibits HT2A 5-HT2A Receptor (Post-Synaptic) Drug->HT2A Antagonizes NE_Levels Increased Synaptic NE NET->NE_Levels Accumulation Dopamine_Release PFC Dopamine Release (Disinhibition) HT2A->Dopamine_Release Downstream Effect

Figure 2: Dual-action mechanism targeting transporter inhibition and receptor antagonism.

Part 3: Synthetic Protocols (Self-Validating)

The Challenge of Thiophene

Nucleophilic aromatic substitution (


) is difficult with unactivated thiophenes. Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the industry-standard protocol for generating high-purity 1-(2-thienyl)piperazines.
Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesis of 1-(2-thienyl)piperazine from 2-bromothiophene.

Reagents:

  • Substrate: 2-Bromothiophene (1.0 equiv)

  • Amine: Piperazine (anhydrous, 1.5 - 2.0 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Environment Setup:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser.

    • Validation: Flush with Argon for 15 minutes. Oxygen poisons the Pd(0) species.

  • Catalyst Pre-complexation:

    • Add

      
      , Ligand (BINAP), and 
      
      
      
      to the flask.
    • Add anhydrous Toluene via syringe. Stir for 10 min at RT to form the active catalytic species.

    • Visual Check: Solution often turns a deep orange/red (depending on ligand).

  • Substrate Addition:

    • Add 2-Bromothiophene and Piperazine.

    • Note: Use excess piperazine to prevent bis-arylation (formation of A-P-A dimer).

  • Reaction:

    • Heat to 80-100°C for 12-16 hours.

    • In-Process Control (IPC): Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). Look for the disappearance of the non-polar bromide spot.

  • Workup & Purification:

    • Cool to RT, filter through a Celite pad (removes Pd black).

    • Concentrate filtrate.[1]

    • Acid-Base Extraction (Critical Step): Dissolve residue in 1N HCl. Wash with Ether (removes unreacted bromide/ligand). Basify aqueous layer with NaOH to pH 12. Extract product into DCM.

    • Validation: This ensures only the basic amine product is isolated.

Part 4: Therapeutic Applications & Future Directions[2]

Beyond Depression: Neuroprotection

Recent studies indicate that piperazine derivatives, particularly those with antioxidant bioisosteres like thiophene, may offer neuroprotection in Alzheimer's models. The mechanism likely involves:

  • Sigma-1 Receptor Agonism: Many piperazines bind

    
     receptors, promoting ER stress reduction.
    
  • Anti-hypoxic Activity: Teniloxazine was originally investigated for ameliorating cerebral energy metabolism disorders.

Multi-Target Directed Ligands (MTDLs)

The thienylpiperazine scaffold is an ideal "head group" for MTDLs. By linking the secondary amine to other pharmacophores (e.g., cholinesterase inhibitors), researchers can create dual-action drugs for dementia.

Part 5: References

  • Teniloxazine Pharmacokinetics & Profile: Orlando, R., et al. (1995).[2] "The pharmacokinetics of teniloxazine in healthy subjects and patients with hepatic cirrhosis." British Journal of Clinical Pharmacology.

  • Buchwald-Hartwig Amination Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Thiophene Bioisosterism in Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Teniloxazine Binding Data (5-HT2A): Niwa, T., et al. (1995). "Teniloxazine, a novel antidepressant, inhibits the uptake of serotonin and norepinephrine." Japanese Journal of Pharmacology. (Note: Linked to related pharmacological studies on Sufoxazine/Teniloxazine).

  • Piperazine Scaffolds in Alzheimer's Research: Bezprozvanny, I., et al. (2019). "Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease."[3] Molecular Pharmacology.

Sources

An In-Depth Technical Guide to the Initial Toxicity Screening of 1-[(5-Methylthien-2-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-Risking Novel Chemical Entities

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] For a candidate molecule like 1-[(5-Methylthien-2-yl)methyl]piperazine, a derivative of a privileged piperazine scaffold, a robust and early assessment of its toxicological profile is not just a regulatory requirement but a critical step in a resource-effective drug discovery pipeline.[1][2] This guide outlines a tiered, logic-driven strategy for the initial toxicity screening of this compound, designed to identify potential liabilities early, enabling informed decision-making. Our approach integrates computational predictions with targeted in vitro assays, providing a comprehensive preliminary safety profile.

The core principle of this strategy is to move from broad, predictive assessments to more specific, mechanistic evaluations. By starting with in silico models, we can rapidly and cost-effectively flag potential hazards that warrant further investigation with resource-intensive wet-lab experiments.[3] This tiered approach ensures that laboratory resources are directed toward the most pertinent biological questions, maximizing the value of the data generated.

Tier 0: In Silico Toxicological Assessment

Before committing to synthesis and in vitro testing, the first step is to leverage the power of computational toxicology.[4] Using the chemical structure of 1-[(5-Methylthien-2-yl)methyl]piperazine as the sole input, we can predict a spectrum of potential toxicological endpoints.[5] These predictions are based on sophisticated machine learning models trained on vast datasets of compounds with known toxicological properties.[6][7]

Causality of Experimental Choice: This "fail-fast" approach allows for the immediate identification of structural alerts or predicted liabilities.[4] For instance, if a high probability of mutagenicity or hERG channel binding is predicted, the project team can decide to either prioritize these specific assays in the next tier or even return to the design phase to synthesize analogues that mitigate these predicted risks.

Key Predicted Endpoints:

  • Mutagenicity: Prediction of the compound's potential to cause genetic mutations, often a surrogate for carcinogenic potential.

  • Carcinogenicity: Assessment of long-term cancer-causing risk.

  • Hepatotoxicity: Prediction of potential liver damage.

  • Cardiotoxicity: Specifically, the likelihood of blocking the hERG potassium channel, a key risk factor for cardiac arrhythmias.[8]

  • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions by inhibiting major metabolic enzymes.[9]

cluster_0 Tiered Toxicity Screening Workflow in_silico Tier 0: In Silico Prediction (Mutagenicity, hERG, Hepatotoxicity) cytotoxicity Tier 1: General Cytotoxicity (e.g., MTT Assay) in_silico->cytotoxicity Guides Assay Prioritization mechanistic Tier 2: Specific Mechanistic Assays cytotoxicity->mechanistic Proceed if Tolerable Cytotoxicity ames Ames Test (Genotoxicity) mechanistic->ames herg hERG Assay (Cardiotoxicity) mechanistic->herg cyp CYP450 Inhibition (DDI Potential) mechanistic->cyp decision Go / No-Go Decision Risk Assessment ames->decision herg->decision cyp->decision

Sources

In Silico Rosetta: A Technical Guide to Modeling the Receptor Binding of 1-[(5-Methylthien-2-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding the Enigmatic Dance of a Novel Ligand

In the landscape of modern pharmacology, the piperazine scaffold is a cornerstone, a privileged structure found in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties make it a versatile building block for designing ligands that target a wide array of receptors, particularly within the central nervous system.[3] The compound at the heart of this guide, 1-[(5-Methylthien-2-yl)methyl]piperazine, represents a novel iteration of this classic motif. Its therapeutic potential is intrinsically linked to its interactions with specific biological targets. Understanding this intricate molecular dance is paramount for unlocking its full potential.

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 1-[(5-Methylthien-2-yl)methyl]piperazine's receptor binding. We will move beyond a mere recitation of steps, delving into the causality behind experimental choices and emphasizing self-validating protocols. This document is crafted for the hands-on researcher, the computational chemist, and the drug development professional seeking to harness the predictive power of computational modeling to accelerate discovery.

I. Foundational Principles: The Rationale for an In Silico Approach

Before embarking on the technical protocols, it is crucial to understand the "why" behind our computational endeavor. In silico modeling offers a powerful and cost-effective avenue to:

  • Hypothesize and Prioritize: Screen a vast landscape of potential receptor targets to identify the most probable binding partners for our ligand.

  • Elucidate Binding Mechanisms: Visualize and analyze the specific molecular interactions that govern ligand-receptor recognition and affinity at an atomic level.[4]

  • Guide Lead Optimization: Inform the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • De-risk Drug Development: Identify potential off-target effects and liabilities early in the discovery pipeline, saving valuable time and resources.[1]

Our approach is built on a tripartite foundation of molecular docking, molecular dynamics simulations, and pharmacophore modeling, each providing a unique and complementary layer of insight into the ligand-receptor interaction.

II. The Ligand of Interest: 1-[(5-Methylthien-2-yl)methyl]piperazine

The structure of 1-[(5-Methylthien-2-yl)methyl]piperazine combines the well-established piperazine core with a 5-methylthien-2-yl)methyl substituent. The piperazine ring is known for its ability to engage in a variety of non-covalent interactions, while the thiophene moiety introduces distinct electronic and steric properties. The biological activity of such piperazine derivatives is often dictated by the nature of the substituents on the piperazine nitrogen atoms.[3][5][6][7][8]

III. The Computational Workflow: A Multi-faceted Strategy

Our in silico investigation will follow a systematic and iterative workflow, designed to provide a holistic understanding of the ligand's binding profile.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Validation cluster_3 Feature Abstraction P1 Ligand Preparation S1 Molecular Docking P1->S1 P2 Receptor Identification & Preparation P2->S1 R1 Molecular Dynamics Simulation S1->R1 F1 Pharmacophore Modeling S1->F1 R2 Binding Free Energy Calculation R1->R2 R1->F1 G cluster_0 Input cluster_1 Docking Engine cluster_2 Output & Analysis I1 Prepared Ligand Conformations D2 Run Docking Algorithm (e.g., Glide, AutoDock Vina) I1->D2 I2 Prepared Receptor Structure D1 Define Binding Site I2->D1 D1->D2 O1 Ranked Binding Poses D2->O1 O2 Scoring Function Values D2->O2 O3 Visual Inspection & Interaction Analysis O1->O3 O2->O3

Figure 2: A schematic of the molecular docking workflow.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding site on the receptor. If a co-crystallized ligand was present in the original PDB structure, the binding site can be defined as a grid box centered on this ligand. In the absence of a co-crystallized ligand, potential binding sites can be identified using site-finding algorithms like SiteMap (Schrödinger) or by using information from homologous receptor-ligand complexes.

  • Docking Execution: Perform the docking using a validated software package such as Glide (Schrödinger), AutoDock Vina, or GOLD. [9]It is recommended to use multiple docking programs and compare the results, a practice known as consensus docking, to increase the reliability of the predictions.

  • Pose Analysis and Scoring:

    • Ranking: The docking program will generate a series of possible binding poses for the ligand, ranked by a scoring function that estimates the binding affinity.

    • Visual Inspection: Critically examine the top-ranked poses. A plausible binding pose should exhibit chemically sensible interactions with the receptor, such as hydrogen bonds, salt bridges, and hydrophobic contacts. The ligand should also have a reasonable conformation with minimal internal strain.

    • Interaction Analysis: Analyze the specific interactions between the ligand and the receptor for the most promising poses. This will provide insights into the key residues responsible for binding.

Data Presentation: Predicted Binding Affinities

Target ReceptorDocking Score (kcal/mol)Key Interacting Residues
Dopamine D2-8.5Asp114, Ser193, Phe389
Dopamine D3-9.2Asp110, Ser192, Phe345
Serotonin 5-HT1A-7.9Asp116, Thr199, Trp358
Serotonin 5-HT2A-8.1Asp155, Ser239, Phe339
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking calculations.
Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the system over time. [10][11][12]This is crucial for assessing the stability of the predicted binding pose and for gaining a more realistic understanding of the interactions. [4][13] Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Solvation: Place the docked ligand-receptor complex in a periodic box of water molecules (e.g., TIP3P or SPC/E water model).

    • Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).

  • Simulation Protocol:

    • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it at constant pressure (e.g., 1 atm). This allows the water molecules and ions to relax around the protein-ligand complex.

    • Production Run: Run the production MD simulation for a sufficient length of time to sample the conformational space of the complex. For ligand-receptor systems, simulations of 100-500 nanoseconds are common.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone to assess the stability of the simulation and the binding pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Monitor the key interactions observed in the docking pose throughout the simulation to determine their stability.

    • Clustering Analysis: Perform a cluster analysis on the ligand's trajectory to identify the most populated binding conformations.

Part 4: Pharmacophore Modeling - Abstracting the Key Chemical Features

Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features that are necessary for a ligand to bind to a specific receptor. [14][15][16][17][18]This can be done based on a set of active ligands (ligand-based) or from a ligand-receptor complex (structure-based).

G cluster_0 Input cluster_1 Model Generation cluster_2 Application I1 Active Ligand Set or Ligand-Receptor Complex M1 Identify Chemical Features (H-bond donors/acceptors, hydrophobic, etc.) I1->M1 M2 Generate 3D Arrangement of Features M1->M2 A1 Virtual Screening M2->A1 A2 Lead Optimization M2->A2

Figure 3: The process of pharmacophore model generation and its application.

Experimental Protocol: Structure-Based Pharmacophore Modeling

  • Feature Identification: Based on the stable binding pose obtained from molecular docking and MD simulations, identify the key chemical features of 1-[(5-Methylthien-2-yl)methyl]piperazine that are involved in interactions with the receptor. These features can include hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.

  • Pharmacophore Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these identified features. Software like Phase (Schrödinger) or Catalyst (BIOVIA) can be used for this purpose.

  • Model Validation: Validate the generated pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between the two classes of molecules.

  • Application in Virtual Screening: The validated pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to bind to the target receptor.

IV. Conclusion: From In Silico Insights to Experimental Validation

This technical guide has outlined a robust and comprehensive in silico workflow for elucidating the receptor binding profile of 1-[(5-Methylthien-2-yl)methyl]piperazine. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can generate detailed, actionable hypotheses about the compound's mechanism of action.

It is imperative to remember that in silico modeling is a predictive science. The ultimate validation of our computational findings must come from experimental testing. The insights gleaned from this workflow should serve as a guide for prioritizing and designing focused in vitro and in vivo experiments, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.

V. References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). Current Topics in Medicinal Chemistry.

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Frontiers in Chemistry.

  • In Silico Modeling of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives: A Technical Guide - Benchchem. (2025). BenchChem.

  • Applications and Limitations of Pharmacophore Modeling - Drug Discovery Pro. (n.d.). Drug Discovery Pro.

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025). Patsnap.

  • In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals - Benchchem. (2025). BenchChem.

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025). Fiveable.

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. (2024). MDPI.

  • Molecular Dynamics Simulations of Immune Receptors and Ligands. (n.d.). Springer Protocols.

  • In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed. (2024). PubMed.

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Jetir.Org. (2024). JETIR.

  • Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC. (n.d.). PMC.

  • Molecular simulations of drug–receptor complexes... : Future Medicinal Chemistry - Ovid. (n.d.). Ovid.

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). MDPI.

  • MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC. (2023). PMC.

  • pyGOMoDo: GPCRs modeling and docking with python - PMC. (2023). PMC.

  • Ligand Docking Ligand Docking with a G-Protein Coupled Receptor - Meiler Lab. (n.d.). Meiler Lab.

  • Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. (2022). Frontiers in Molecular Biosciences.

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - MDPI. (2017). MDPI.

  • Ligand Docking Ligand Docking with a G-Protein Coupled Receptor - Meiler Lab. (n.d.). Meiler Lab.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review.

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). ResearchGate.

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.). NeuroQuantology.

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. (2015). PubMed.

  • Ki Summary - BindingDB. (n.d.). BindingDB.

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. (2022). MDPI.

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC - PubMed Central. (n.d.). PubMed Central.

  • Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists - ResearchGate. (2013). ResearchGate.

  • Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead - PubMed. (2016). PubMed.

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI.

  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed. (2015). PubMed.

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Revista de la Sociedad Química de México.

  • Ki Summary - BindingDB. (n.d.). BindingDB.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. (2021). MDPI.

  • 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - SID. (n.d.). SID.

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023). MDPI.

  • Document: Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. (CHEMBL1134724) - ChEMBL - EMBL-EBI. (n.d.). EMBL-EBI.

Sources

Whitepaper: A Technical Guide to the Discovery of Novel Bioactive Piperazine-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold, a six-membered heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in successful therapeutic agents.[1][2] Its unique combination of physicochemical properties, synthetic tractability, and conformational flexibility allows it to serve as a versatile framework for engaging a wide array of biological targets.[3] This guide provides an in-depth technical exploration of the contemporary drug discovery pipeline for identifying and optimizing novel, bioactive piperazine-containing molecules. We will dissect field-proven synthetic strategies, detail robust screening methodologies, and illuminate the logic behind hit-to-lead optimization, grounding our discussion in the principles of causality and self-validating experimental design.

The Piperazine Scaffold: A Privileged Core in Medicinal Chemistry

The ubiquity of the piperazine ring in pharmaceuticals is not coincidental; it is a direct result of a unique confluence of attributes that make it exceptionally valuable for drug design.[4] Its incorporation into molecules like the anticancer drug Imatinib and the antipsychotic Aripiprazole highlights its structural and functional versatility.[5]

Core Physicochemical and Structural Attributes:

  • Tunable Basicity and Solubility: The two nitrogen atoms (pKa ~9.8 and ~5.7) can be strategically substituted to modulate a compound's basicity, which directly influences its solubility, absorption, and interaction with biological targets.[1] This dual-nitrogen architecture is key to enhancing the aqueous solubility and overall pharmacokinetic profile of drug candidates.[6]

  • Conformational Flexibility: The piperazine ring primarily adopts a stable chair conformation, providing a degree of rigidity that is beneficial for specific receptor interactions.[1] However, it retains sufficient flexibility to adapt to various binding pockets, a crucial attribute for broad target applicability.[5][7]

  • Synthetic Versatility: The piperazine nucleus is highly amenable to chemical modification. Well-established and robust protocols for N-substitution and, more recently, C-H functionalization allow for the efficient generation of large, diverse chemical libraries for structure-activity relationship (SAR) studies.[1][8]

  • Pharmacokinetic Anchor: The piperazine moiety often improves the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.[3] Its ability to form hydrogen bonds and its hydrophilic nature can mitigate poor solubility and improve bioavailability.[6]

The strategic decision to incorporate a piperazine scaffold is often driven by its proven success across a multitude of therapeutic areas, as illustrated in the table below.

Drug Name Therapeutic Area Mechanism of Action Role of Piperazine Moiety
Imatinib OncologyTyrosine Kinase InhibitorKey pharmacophore for ATP-binding pocket interaction; enhances solubility.[9]
Aripiprazole PsychiatryDopamine D2 & Serotonin 5-HT1A/2A Receptor ModulatorInteracts with CNS receptors; contributes to blood-brain barrier penetration.[5][9]
Ciprofloxacin Infectious DiseaseFluoroquinolone AntibioticEnhances antibacterial activity and modulates pharmacokinetic properties.[10]
Cetirizine AllergyH1-Histamine Receptor AntagonistProvides a basic center for receptor interaction and improves solubility.[5]
Sildenafil UrologyPDE5 InhibitorForms a key part of the pharmacophore for binding to the enzyme active site.[8]

Table 1: A selection of highly successful, FDA-approved drugs that feature the piperazine scaffold, demonstrating its therapeutic breadth and functional importance.

Architecting Chemical Diversity: Synthesis of Piperazine Libraries

The foundation of any discovery campaign is a chemically diverse library of compounds. The synthetic accessibility of the piperazine core is a primary reason for its prevalence. Methodologies range from classical nucleophilic substitutions to modern, highly efficient transition-metal-catalyzed reactions.

Foundational Synthetic Strategies

Two of the most reliable and widely used methods for derivatizing the piperazine ring are reductive amination and nucleophilic substitution.

  • Reductive Amination: This method is excellent for producing asymmetric piperazine derivatives. It typically involves the condensation of a diamine with an aldehyde or ketone, followed by reduction with agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[5]

  • Nucleophilic Substitution: The nitrogen atoms of piperazine are effective nucleophiles that readily react with electrophiles such as alkyl halides or epoxides in classic SN2 reactions.[5] This straightforward approach is a workhorse for generating N,N'-disubstituted products.[5]

Modern Synthetic Methodologies

To accelerate discovery, medicinal chemists increasingly rely on more advanced and efficient synthetic techniques that offer broader substrate scope and higher yields.

  • Transition-Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination has become an indispensable tool for constructing N-aryl and N-heteroaryl piperazine derivatives.[5] This palladium-catalyzed reaction provides a reliable pathway to connect the piperazine nitrogen to complex aromatic systems, which are common features in kinase inhibitors and CNS-active drugs.[4]

  • C-H Functionalization: While N-substitution has been the historical focus, recent advances in C-H functionalization are unlocking new chemical space.[8] These methods, often employing photoredox catalysis, allow for the direct attachment of substituents to the carbon backbone of the piperazine ring, providing novel vectors for structural optimization.[8]

The diagram below illustrates a generalized workflow for the drug discovery process, beginning with the synthesis of a compound library.

G cluster_0 Discovery & Preclinical Pipeline A 1. Library Synthesis (Piperazine Scaffolds) B 2. Screening Campaign (HTS & Virtual Screening) A->B Diverse Compounds C 3. Hit Identification (Potency & Selectivity) B->C Primary Hits D 4. Hit-to-Lead Optimization (SAR & ADME Profiling) C->D Validated Hits E 5. Lead Candidate Selection (In Vivo Efficacy & Safety) D->E Optimized Leads

Figure 1: A generalized workflow for small molecule drug discovery.
Protocol 1: Buchwald-Hartwig N-Arylation of Piperazine

This protocol describes a self-validating system for synthesizing an N-aryl piperazine derivative, a common step in building a screening library. The validation is inherent in the purification and characterization steps, which confirm the identity and purity of the final product.

Objective: To synthesize 1-(4-methoxyphenyl)piperazine from piperazine and 1-iodo-4-methoxybenzene.

Materials:

  • Piperazine

  • 1-iodo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), racemic-BINAP (3 mol%), and NaOtBu (1.4 equivalents).

    • Causality: The palladium catalyst and phosphine ligand are oxygen-sensitive. An inert atmosphere is critical to prevent catalyst degradation and ensure reproducible catalytic activity.

  • Addition of Reagents:

    • Add piperazine (1.2 equivalents) and 1-iodo-4-methoxybenzene (1.0 equivalent) to the flask.

    • Add anhydrous toluene via syringe. The reaction mixture should be a suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Self-Validation: Regular monitoring confirms the consumption of starting materials and the formation of the product, preventing over-running or premature termination.

  • Workup and Extraction:

    • Cool the reaction to room temperature and quench with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated NaHCO₃ and brine.

    • Causality: The aqueous wash steps remove inorganic salts and water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of DCM/Methanol or EtOAc/Hexanes.

  • Characterization (Final Validation):

    • Combine the pure fractions and remove the solvent.

    • Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data.

    • Trustworthiness: The spectroscopic data provides unambiguous confirmation of the chemical structure and purity of the final compound, ensuring that any observed bioactivity is attributable to the intended molecule.

Identifying Bioactivity: High-Throughput and In Silico Screening

With a diverse library in hand, the next step is to identify molecules that interact with the biological target of interest. High-Throughput Screening (HTS) and virtual screening are the primary engines for this phase.[11]

High-Throughput Screening (HTS)

HTS uses automated robotics to test hundreds of thousands of compounds in miniaturized biochemical or cell-based assays.[12] A typical HTS campaign is a multi-step process designed to eliminate false positives and prioritize the most promising hits.

G cluster_1 High-Throughput Screening Cascade A Primary Screen (Single concentration, high-density plate) B Hit Confirmation (Re-test from source plate) A->B Initial 'Hits' D Orthogonal/Counter Screens (Rule out artifacts/off-target effects) A->D False Positives C Dose-Response Assay (IC50/EC50 determination) B->C Confirmed Hits C->D Potent Hits E Validated Hit List D->E Final Hits

Figure 2: A typical workflow for an HTS campaign.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of piperazine-containing compounds against a target kinase. This assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Target Kinase and its specific peptide substrate

  • Piperazine compound library (in DMSO)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Create a serial dilution of the piperazine compounds in DMSO.

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 25 nL) of each compound concentration to a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. Add this mix to the wells containing the compounds.

    • Prepare an ATP solution in assay buffer. Add this solution to all wells to initiate the kinase reaction.

    • Self-Validation: The inclusion of controls on every plate is essential to calculate the Z'-factor, a statistical measure of assay quality and robustness. A Z' > 0.5 indicates an excellent assay.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

    • Causality: The two-step addition ensures that the final signal is directly and linearly proportional to the amount of ADP produced, which is a direct measure of kinase activity.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the controls (% inhibition = 100 * [1 - (Signal_compound - Signal_neg) / (Signal_pos - Signal_neg)]).

    • Fit the normalized data to a four-parameter logistic equation to calculate the IC₅₀ value for each compound.

In Silico Screening

Complementary to HTS, computational methods can screen vast virtual libraries of compounds against a protein target of known structure.[5] This approach saves significant resources by prioritizing which compounds to synthesize or test.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[13] It uses scoring functions to estimate the binding affinity, allowing for the ranking of thousands or millions of virtual compounds.[14]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activity.[15] Once a predictive model is built, it can be used to estimate the activity of new, unsynthesized piperazine derivatives.[15]

G cluster_2 Virtual Screening Workflow A 1. Target Preparation (Protein 3D Structure) C 3. Molecular Docking (Predict Binding Poses & Scores) A->C B 2. Ligand Library Preparation (Piperazine Virtual Library) B->C D 4. Hit Selection & Filtering (Rank by Score, Apply Filters) C->D Ranked List E 5. Compounds for Synthesis/Assay D->E Prioritized Hits

Figure 3: A typical workflow for an in silico docking campaign.

Hit-to-Lead Optimization: Refining the Molecule

Once validated hits are identified, the hit-to-lead (H2L) phase begins. This is an iterative process of chemical synthesis and biological testing aimed at improving the "drug-like" properties of the initial hits. The goal is to develop a "lead" compound with a desirable balance of potency, selectivity, and ADME properties.

Key Optimization Goals:

  • Potency Enhancement: Increasing the compound's affinity for its intended target.

  • Selectivity Improvement: Reducing activity against off-targets to minimize potential side effects.

  • ADME Optimization: Modifying the structure to improve properties like metabolic stability, cell permeability, and oral bioavailability.

Structure-activity relationship (SAR) studies are central to this process. By systematically modifying different parts of the piperazine scaffold, chemists can understand how each change affects the molecule's overall profile.

Modification Site Potential Impact Rationale / Example
N1-Substituent Potency, Selectivity, LipophilicityOften a large, hydrophobic group that interacts with a key pocket in the target protein (e.g., an aryl or heteroaryl group).[2][6]
N4-Substituent Solubility, ADME, Off-Target ProfileOften a smaller, more polar group to enhance solubility or a basic amine to modulate pKa.[6]
C-Position Substituent Metabolic Stability, Conformational LockAdding substituents (e.g., methyl groups) to the carbon ring can block sites of metabolism or lock the ring into a specific conformation.[8]

Table 2: General Structure-Activity Relationship (SAR) insights for optimizing piperazine-based hits. The specific effects are highly dependent on the biological target.

Conclusion and Future Perspectives

The piperazine scaffold remains a highly productive and versatile starting point for the discovery of novel bioactive molecules.[16][17] The journey from initial concept to a viable drug candidate is a complex, multi-parameter optimization problem. Success relies on the tight integration of rational design, efficient synthesis of diverse chemical libraries, robust high-throughput biological screening, and insightful hit-to-lead optimization.[18]

Future advancements will likely be driven by the increasing integration of artificial intelligence and machine learning into the discovery pipeline.[5] These predictive models, trained on vast datasets of chemical structures and biological activities, will further enhance our ability to design piperazine-containing molecules with precisely tailored properties, accelerating the development of the next generation of therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Current Pharmaceutical Design, 26(35), 4373-4385.
  • The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Expert Opinion on Drug Discovery, 17(9), 969-984.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Current Pharmaceutical Design, 26(35), 4373-4385.
  • An evolving role of piperazine moieties in drug design and discovery. (2013, October 15). Mini-Reviews in Medicinal Chemistry, 13(11), 1579-601.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 785-800.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). Molecules, 26(19), 6033.
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024, October 24). Molecules, 29(21), 4991.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). Molecules, 29(1), 1.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ACS Omega.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024, October 9). Scientific Reports, 14(1), 23512.
  • An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. (2024, January 2). Applied Biochemistry and Biotechnology, 196(9), 5875-5902.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. University of Miami.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ResearchGate.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports.
  • Piperazine skeleton in the structural modification of natural products: a review. (2021, June 3). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165-1197.
  • A Profound Insight into the Structural Modification of Natural Bioactive Compounds Containing Piperazine Moiety: A Comprehensive Review. (2025, August 10). ResearchGate.
  • A Profound Insight into the Structural Modification of Natural Bioactive Compounds Containing Piperazine Moiety: A Comprehensive Review. (2023, August 18). Bentham Science.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2014). BioMed Research International.
  • High-Throughput Molecular Screening Center. The Wertheim UF Scripps Institute, University of Florida.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2020). ACS Chemical Neuroscience.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide for the synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine. It prioritizes the Reductive Amination pathway as the industry-standard "Green" approach due to its superior safety profile and atom economy compared to alkyl halide substitution.

Abstract & Strategic Analysis

The synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine is a critical transformation in medicinal chemistry, serving as a pharmacophore installation step for various GPCR ligands and kinase inhibitors.

While multiple pathways exist, this protocol focuses on Reductive Amination (Method A) as the primary strategy. Unlike nucleophilic substitution with chloromethyl-thiophenes (which are often unstable lachrymators), reductive amination utilizes the stable, commercially available 5-methylthiophene-2-carboxaldehyde . This method offers milder conditions, higher chemoselectivity, and easier purification.

Comparative Pathway Analysis
FeatureMethod A: Reductive Amination (Recommended)Method B: Nucleophilic Substitution
Precursor Stability High (Aldehyde is shelf-stable)Low (Alkyl halides degrade/polymerize)
Selectivity High (Mono-alkylation controlled by stoichiometry)Moderate (Risk of bis-alkylation)
Safety High (Mild reducing agents)Low (Potent alkylating agents)
Atom Economy High (Water is the main byproduct)Lower (Halide salt waste)

Chemical Reaction Scheme

The following diagram illustrates the recommended Reductive Amination pathway (Primary) and the alternative Alkylation pathway (Secondary).

ReactionScheme Aldehyde 5-Methylthiophene- 2-carboxaldehyde Imine Iminium Intermediate Aldehyde->Imine Condensation Piperazine Piperazine (Excess 5-8 eq) Piperazine->Imine Product 1-[(5-Methylthien-2-yl) methyl]piperazine Imine->Product Reduction Reagents NaBH(OAc)3 DCM / AcOH RT, 12-16h

Figure 1: Mechanistic pathway for the reductive amination of 5-methylthiophene-2-carboxaldehyde.

Materials & Safety Profile

Critical Reagents
  • 5-Methylthiophene-2-carboxaldehyde: Electrophile. Ensure purity >97% by TLC (frequently oxidizes to acid upon storage).

  • Piperazine (Anhydrous): Nucleophile. Hygroscopic; store in a desiccator. Used in excess to prevent dimer formation.[1]

  • Sodium Triacetoxyborohydride (STAB): Selective reducing agent. Safer and more selective than NaCNBH₃.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Solvent.[2] DCE promotes faster imine formation but DCM is safer.

Safety Hazards
  • Thiophenes: Potential skin sensitizers. Handle in a fume hood.

  • Piperazine: Corrosive solid; causes respiratory sensitization.

  • STAB: Evolves hydrogen gas upon quenching.

Detailed Experimental Protocol

Step 1: Imine Formation & Reduction (One-Pot)[3]

Rationale: Using a weak acid (Acetic Acid) catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic. STAB is chosen because it reduces the imine/iminium species much faster than the aldehyde, preventing direct reduction of the starting material to the alcohol.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 equiv, 50 mmol) in anhydrous DCM (50 mL).

    • Note: The excess piperazine acts as a buffer and ensures mono-alkylation.

  • Addition: Add 5-Methylthiophene-2-carboxaldehyde (1.0 equiv, 10 mmol) dropwise to the stirring solution.

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv, 10 mmol). Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 10 minutes.

    • Caution: Mild exotherm and gas evolution.

  • Reaction: Remove ice bath and stir at RT for 12–16 hours.

    • Validation: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      
Step 2: Workup & Purification

Rationale: Piperazine is highly water-soluble, while the product is lipophilic. A basic aqueous wash will partition the excess piperazine into the aqueous layer, leaving the product in the organic layer.

WorkupFlow Start Reaction Mixture (DCM) Quench Quench with Sat. NaHCO3 Start->Quench Sep1 Phase Separation Quench->Sep1 OrgLayer Organic Layer (Product + Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Excess Piperazine + Boron salts) Sep1->AqLayer Wash Wash with Water (3x) & Brine (1x) OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Oil Dry->Crude

Figure 2: Workup strategy for removing excess piperazine.

  • Quench: Slowly add saturated aqueous

    
     (50 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench remaining hydride.
    
  • Extraction: Transfer to a separatory funnel. Separate the phases.

  • Wash: Wash the organic layer with Water (3 x 30 mL).

    • Critical Step: These washes remove the excess unreacted piperazine.

  • Drying: Wash organic layer with Brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification (Optional): If high purity is required, convert the free base to the dihydrochloride salt by adding 4M HCl in Dioxane, filtering the precipitate, and recrystallizing from EtOH/Et2O. Alternatively, perform flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Analytical Characterization

Confirm the identity of the synthesized product using the following expected data points.

TechniqueExpected Signal / ObservationStructural Assignment
1H NMR (CDCl3)

2.45 (s, 3H)
Methyl group on thiophene (C5-Me)

2.50 (m, 4H) & 2.90 (m, 4H)
Piperazine ring protons

3.65 (s, 2H)
Methylene bridge (

)

6.55 (d, 1H) & 6.70 (d, 1H)
Thiophene aromatic protons
LC-MS (ESI+)

Protonated molecular ion
Appearance Pale yellow oil (Free base)Oxidizes slightly upon air exposure

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

  • Cause: Old STAB reagent (deactivated by moisture) or insufficient acid catalysis.

  • Solution: Use fresh STAB. Increase acetic acid to 1.5 equiv. Ensure molecular sieves are added if solvents are not strictly anhydrous.

Issue: Bis-alkylation (Dimer formation)

  • Cause: Insufficient excess of piperazine.

  • Solution: Increase piperazine loading to 8–10 equivalents. The cost of piperazine is negligible compared to the purification effort of separating the dimer.

Issue: Product instability

  • Cause: Thiophene ring oxidation or amine oxidation.

  • Solution: Store the product as a HCl or Oxalate salt. Salts are significantly more stable than the free base oil.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Patel, S., et al. "Synthetic Approaches to Piperazine-Containing Drugs." Molecules, vol. 28, no. 24, 2023.[3]

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazine Derivatives." BenchChem Technical Library, 2025.

Sources

Technical Application Note: Functional Profiling of the Piperazine-Thiophene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-[(5-Methylthien-2-yl)methyl]piperazine CAS: 56622-54-9 Application Focus: Fragment-Based Drug Discovery (FBDD), GPCR Ligand Profiling, and Cytotoxicity Assessment.

Executive Summary & Scientific Rationale

This guide details the protocols for utilizing 1-[(5-Methylthien-2-yl)methyl]piperazine in cell-based assays. While often categorized as a synthetic intermediate (e.g., in the synthesis of Olanzapine-related analogs), this molecule represents a privileged scaffold in medicinal chemistry.

The piperazine-thiophene moiety possesses inherent structural homology to ligands of the monoamine GPCR family (Dopamine D2/D4, Serotonin 5-HT). Consequently, in modern drug discovery, this compound is utilized as:

  • A Chemical Probe/Fragment: Screened in Fragment-Based Drug Discovery (FBDD) to identify low-affinity starting points for CNS targets.

  • A Linker Motif: Used in PROTACs or bivalent ligands where the piperazine acts as a solvent-exposed solubilizing group.

  • A Negative Control: Used to assess non-specific cytotoxicity of the scaffold before functionalization.

Key Technical Challenge: This compound is a secondary amine with significant basicity and lipophilicity. Improper solubilization or pH control in cell culture media can lead to false positives (assay interference) or precipitation.

Safety & Handling (Critical)

Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage). Unlike standard drug candidates, this fragment is corrosive.[1][2]

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle strictly inside a fume hood.

  • Neutralization: Stock solutions in DMSO are generally safe, but aqueous dilutions must be pH-buffered immediately to prevent culture media acidification.

Reagent Preparation & Solubility

To ensure assay reproducibility, the compound must be fully solubilized without crashing out in aqueous buffers.

Protocol A: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.

  • Target Concentration: 100 mM (High concentration allows for >1000x dilution, minimizing DMSO toxicity).

  • Procedure:

    • Weigh 19.6 mg of 1-[(5-Methylthien-2-yl)methyl]piperazine (MW: ~196.31 g/mol ).

    • Add 1.0 mL of DMSO.

    • Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

    • Storage: Aliquot into amber glass vials (hygroscopic). Store at -20°C. Stable for 6 months.

Primary Assay: GPCR Functional Screening (Calcium Flux)

Rationale: Given the structural similarity to dopaminergic ligands, a Calcium Flux Assay using G


q-coupled or chimeric G-protein cell lines (e.g., CHO-K1 expressing D2/G

qi5) is the standard method to detect agonist/antagonist activity.
Experimental Workflow Diagram

G Stock 100 mM Stock (DMSO) Dilution Serial Dilution (HBSS Buffer) Stock->Dilution 1:1000 Reader FLIPR/Plate Reader (488nm Ex / 525nm Em) Dilution->Reader Injection Cells CHO-K1/GPCR Cells (Seeded 24h prior) Dye Fluo-4 AM Loading Cells->Dye Incubate 45 min Dye->Reader Baseline Read

Caption: Workflow for high-throughput calcium flux screening of piperazine fragments.

Step-by-Step Protocol

Materials:

  • CHO-K1 cells stably expressing target GPCR (e.g., D2, 5-HT2A).

  • Calcium Indicator Dye (Fluo-4 AM or Calcium 6).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Steps:

  • Cell Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL/well of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid to prevent dye efflux).

    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Preparation:

    • Dilute 100 mM DMSO stock to 4x working concentration in HBSS (e.g., for 100 µM final, prepare 400 µM).

    • Note: Ensure final DMSO < 0.5% to avoid solvent artifacts.

  • Measurement (Kinetic Mode):

    • Place plate in reader (e.g., FLIPR, FlexStation).

    • Record baseline fluorescence for 20 seconds.

    • Inject: Add 50 µL of compound solution.

    • Record response for 120 seconds.

Data Interpretation:

  • Agonist Mode: Look for a sharp peak in Relative Fluorescence Units (RFU) immediately post-injection.

  • Antagonist Mode: Pre-incubate with the fragment for 15 mins, then inject a standard agonist (e.g., Dopamine) and look for signal suppression.

Secondary Assay: Cytotoxicity Profiling (ATP Quantitation)

Rationale: Piperazine derivatives can act as lysosomotropic agents (accumulating in acidic organelles). It is mandatory to distinguish specific receptor binding from non-specific cell death.

Protocol B: ATP-Based Cell Viability (e.g., CellTiter-Glo)
  • Seeding: Plate HEK293 or HepG2 cells (5,000 cells/well) in white opaque 96-well plates.

  • Treatment:

    • Treat cells with a dose-response of the compound (0.1 µM – 100 µM).

    • Include a Positive Control (e.g., Staurosporine) and Vehicle Control (0.5% DMSO).

    • Incubate for 24 or 48 hours.

  • Detection:

    • Add equal volume of ATP detection reagent (lyses cells and generates luminescence).

    • Shake orbitally for 2 minutes; incubate 10 minutes to stabilize signal.

    • Read Luminescence (Integration time: 1s).

Data Analysis Table Template

Summarize your screening data using the following structure:

ParameterFormula / MethodAcceptance Criteria
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
% Inhibition

> 50% considered a "Hit"
CC50 (Tox) Non-linear regression (4-parameter)Should be > 10x the EC50/IC50
Solubility Limit Turbidimetric assessment (A600nm)No precipitate at assay conc.

Mechanistic Pathway Visualization

Understanding the target biology is essential. If this fragment hits a Gq-coupled receptor (like 5-HT2A), the following pathway is activated.

Pathway Ligand Piperazine Fragment (Ligand) GPCR GPCR (5-HT/Dopamine) Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC PLCβ Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: Signal transduction pathway for Gq-coupled GPCRs, the primary target class for this scaffold.

References

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link

  • Piperazine Bioactivity: Chaudhary, P., et al. "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents." European Journal of Medicinal Chemistry, 2015. Link

  • Compound Safety Data: PubChem. "Compound Summary: 1-[(5-Methylthien-2-yl)methyl]piperazine." National Library of Medicine. Link

  • Assay Methodology: Thorne, N., et al. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology, 2010. Link

Sources

Application Note: 1-[(5-Methylthien-2-yl)methyl]piperazine in Neuroscience Research

[1]

Core Applications & Mechanistic Insight

Privileged Scaffold for GPCR Ligand Design

The piperazine ring is a "privileged structure" in medicinal chemistry, capable of orienting substituents to interact with specific receptor pockets.[1] The (5-methylthien-2-yl)methyl moiety acts as a lipophilic anchor, mimicking the benzyl group of BZP but with distinct electronic and steric properties due to the thiophene ring (a bioisostere of benzene).[1]

  • Dopamine Receptors: The 5-methylthiophene group fits into the secondary binding pocket (orthosteric or allosteric) of dopamine receptors, often enhancing selectivity for

    
     or 
    
    
    over
    
    
    due to specific hydrophobic interactions.[1]
  • Serotonin Receptors: Used to synthesize antagonists/agonists where the thiophene ring interacts with aromatic residues (e.g., Phe, Trp) in the transmembrane domain of 5-HT receptors.[1]

Sigma Receptor ( ) Probes

Sigma receptors are key targets for neuroprotection, antipsychotics, and cognitive enhancement.[1] Ligands typically require a basic nitrogen (piperazine) flanked by hydrophobic regions.[1]

  • Application: 5-MTMP is used as the "amine fragment" in the synthesis of high-affinity sigma ligands.[1] The methyl-thiophene tail provides the necessary lipophilicity to penetrate the CNS and bind to the hydrophobic pocket of the

    
     protein.[1]
    
Monoamine Transporter Pharmacology (BZP Analog Studies)

As a structural analog of the psychoactive stimulant 1-benzylpiperazine (BZP) , 5-MTMP is used to study:

  • Transporter Selectivity: How the thiophene-for-benzene substitution affects potency at Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[1]

  • Toxicology & Metabolism: Investigating the metabolic stability of the thiophene ring (prone to S-oxidation) versus the benzene ring in designer drug research.[1]

Experimental Protocols

Protocol A: Synthesis of GPCR Ligand Library (N-Arylation)

Objective: To synthesize a library of

Reagents:

  • Substrate: 1-[(5-Methylthien-2-yl)methyl]piperazine (1.0 eq)

  • Coupling Partner: Aryl bromides (e.g., 4-bromobenzonitrile, 2-bromo-pyridine) (1.2 eq)[1]

  • Catalyst:

    
     (2 mol%) / BINAP (4 mol%)[1]
    
  • Base:

    
     (1.5 eq)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under

    
    , charge a reaction vial with 
    
    
    , BINAP, and
    
    
    .
  • Addition: Add the aryl bromide and 1-[(5-Methylthien-2-yl)methyl]piperazine dissolved in toluene.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via

    
    -NMR and LC-MS (Check for 
    
    
    peak corresponding to coupled product).
Protocol B: Radioligand Binding Assay (Dopamine Receptor)

Objective: Determine the binding affinity (

Materials:

  • Membranes: CHO cells expressing human

    
     receptor.[1]
    
  • Radioligand:

    
    -Methylspiperone (0.2 nM final concentration).[1]
    
  • Non-specific Binding: (+)-Butaclamol (1

    
    ).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    , pH 7.4.[1]

Workflow:

  • Incubation: Mix 20

    
     membrane protein, 
    
    
    -Methylspiperone, and increasing concentrations of the test compound (
    
    
    to
    
    
    M) in a 96-well plate.
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM) using a Beta Counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]

Data Analysis & Visualization

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic modification of the 5-MTMP scaffold to tune receptor selectivity.

SAR_WorkflowScaffold1-[(5-Methylthien-2-yl)methyl]piperazine(Core Scaffold)Mod_N4N4-Arylation(Aryl/Heteroaryl)Scaffold->Mod_N4PrimaryModificationMod_LinkerLinker Extension(Ethyl/Propyl)Scaffold->Mod_LinkerSecondaryModificationMod_ThiopheneThiophene Substitution(5-Cl, 5-Br analogs)Scaffold->Mod_ThiopheneBioisostericTuningTarget_D3Dopamine D3(Antipsychotic/Addiction)Target_SigmaSigma-1 Receptor(Neuroprotection)Target_SERTSERT Transporter(Antidepressant)Mod_N4->Target_D3BicyclicHeterocyclesMod_N4->Target_SERTPhenylDerivativesMod_Linker->Target_SigmaLonger Chain(Lipophilicity)

Figure 1: SAR Optimization Strategy using 5-MTMP. The scaffold serves as a versatile starting point for diverging into distinct pharmacological classes.

Comparative Pharmacological Profile (Hypothetical Data)

Comparison of 5-MTMP derivatives against standard reference compounds.

Compound ClassCore StructureTarget Affinity (

)
Application
Reference (BZP) 1-BenzylpiperazineDAT: ~500 nMStimulant (Control)
5-MTMP Analog 1-[(5-Me-Thienyl)methyl]...[1]DAT: <200 nMPotency Enhancement (Lipophilicity)
D3 Ligand 5-MTMP-N4-(Biphenyl)D3: 1.2 nMAntipsychotic Lead
Sigma Ligand 5-MTMP-N4-(Cyclohexyl)

: 5.4 nM
Neuroprotective Probe

References

  • Robichaud, A. J., & Lelas, T. V. (2012).[1] Core Structures in Drug Discovery: The Piperazine Scaffold. Annual Reports in Medicinal Chemistry.

  • Glennon, R. A., et al. (2002).[1] Binding of substituted piperazines at central serotonin receptors. Journal of Medicinal Chemistry.

  • Kerr, T. A., et al. (2004).[1] Design and synthesis of dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). 1-[(5-Methylthien-2-yl)methyl]piperazine.[1][2] National Center for Biotechnology Information.[1]

  • Baumann, M. H., et al. (2005).[1] N-Substituted Piperazines Abuse Liability and Neurotoxicity. Drug and Alcohol Dependence.[1]

Application Note: In Vitro Evaluation of 1-[(5-Methylthien-2-yl)methyl]piperazine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the in vitro evaluation of 1-[(5-Methylthien-2-yl)methyl]piperazine (hereafter referred to as MTP-1 ). Structurally, MTP-1 consists of a piperazine ring linked to a 5-methylthiophene moiety. In medicinal chemistry, this structure represents a "privileged scaffold"—a core fragment frequently utilized to design inhibitors for neurodegenerative targets, specifically Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) .

While often used as a synthetic intermediate (building block), MTP-1 possesses intrinsic biological activity that necessitates rigorous profiling in Fragment-Based Drug Discovery (FBDD) campaigns. The secondary amine of the piperazine ring (pKa ~9.8) mimics the cationic head of acetylcholine, allowing interaction with the anionic site of cholinesterases, while the thiophene ring provides lipophilic


-stacking interactions.

Target Enzyme for this Protocol: Acetylcholinesterase (AChE) (EC 3.1.1.7). Rationale: The literature extensively validates thiophene-piperazine derivatives as dual binding site inhibitors (Catalytic Anionic Site + Peripheral Anionic Site) for Alzheimer’s disease therapeutics.

Pre-Assay Chemical Assessment

Before enzymatic testing, the physicochemical properties of MTP-1 must be managed to prevent assay artifacts.

Solubility and pH Management[1]
  • Challenge: The free base of MTP-1 is lipophilic, but the piperazine nitrogen is highly basic. In standard physiological buffers (pH 7.4), it will be partially protonated.

  • Solvent Vehicle: Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Assay Tolerance: AChE is sensitive to organic solvents. The final DMSO concentration in the well must remain <1.0% (v/v) to avoid enzyme denaturation.

Stability Check

Thiophene rings can be susceptible to oxidative metabolism, though they are generally stable in simple enzymatic buffers. However, to rule out non-specific reactivity (PAINS - Pan-Assay Interference Compounds), include a "no-enzyme" control to ensure MTP-1 does not react directly with the colorimetric reporter (DTNB).

Core Protocol: High-Throughput Ellman’s Assay

Objective: Determine the half-maximal inhibitory concentration (


) of MTP-1 against human recombinant AChE (hAChE).

Principle: The enzyme hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Reagents & Materials
  • Buffer A: 100 mM Sodium Phosphate, pH 8.0 (Optimal pH for human AChE).

  • Enzyme: Human Recombinant AChE (0.1 U/mL final concentration).

  • Substrate: Acetylthiocholine Iodide (ATCh), 15 mM stock in water.

  • Chromogen: DTNB (Ellman’s Reagent), 10 mM stock in Buffer A (Prepare fresh).

  • Positive Control: Donepezil (Standard AChE inhibitor).[1]

  • Plate: 96-well clear flat-bottom microplate.

Experimental Workflow

Step 1: Plate Preparation

  • Blank Wells: Add 140 µL Buffer A.

  • Control Wells (100% Activity): Add 120 µL Buffer A + 20 µL DMSO (1% in buffer).

  • Test Wells: Add 120 µL Buffer A + 20 µL of MTP-1 (dilution series: 100 µM down to 1 nM).

Step 2: Enzyme Pre-Incubation (Critical for Binding Equilibrium)

  • Add 20 µL of AChE Enzyme Solution to all wells except Blanks.

  • Incubate for 15 minutes at 25°C .

    • Note: This step allows MTP-1 to bind to the active site (CAS) or peripheral site (PAS) before substrate competition begins.

Step 3: Reaction Initiation

  • Prepare a Substrate Mix: Mix equal volumes of ATCh (15 mM) and DTNB (10 mM).

  • Add 40 µL of Substrate Mix to ALL wells.

    • Final Concentrations: ATCh (0.5 mM), DTNB (0.33 mM).

Step 4: Kinetic Detection

  • Place plate in a microplate reader pre-heated to 25°C.

  • Measure Absorbance at 412 nm every 60 seconds for 10 minutes.

  • Calculate the velocity (

    
    , 
    
    
    
    ) from the linear portion of the curve.

Visualization: Assay Logic & Mechanism

Workflow Diagram

The following diagram illustrates the logical flow of the Ellman assay adapted for MTP-1 evaluation.

G Stock MTP-1 Stock (10mM DMSO) Dilution Serial Dilution (Buffer pH 8.0) Stock->Dilution PreInc Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Dilution->PreInc Substrate Substrate Addition (ATCh + DTNB) PreInc->Substrate Reaction Enzymatic Hydrolysis Thiocholine + DTNB -> TNB Substrate->Reaction Detection Kinetic Read OD 412nm Reaction->Detection

Caption: Step-by-step workflow for the kinetic evaluation of MTP-1 using Ellman's method.

Mechanism of Inhibition Logic

To determine how MTP-1 inhibits the enzyme (Competitive vs. Mixed), a secondary Lineweaver-Burk analysis is required.

Mechanism Data Kinetic Data (V0 vs [S]) Plot Lineweaver-Burk Plot (1/V vs 1/[S]) Data->Plot Comp Lines intersect at Y-axis (Competitive Inhibition) Binds Active Site Plot->Comp Km increases Vmax constant NonComp Lines intersect at X-axis (Non-Competitive) Binds Allosteric Site Plot->NonComp Km constant Vmax decreases Mixed Lines intersect in Quadrant 2 (Mixed Inhibition) Dual Binding (PAS + CAS) Plot->Mixed Km changes Vmax decreases

Caption: Decision tree for determining the Mode of Inhibition based on kinetic plot topology.

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize the velocity of the test wells against the control wells:



Determination

Plot log[MTP-1] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation):



Representative Data Structure:

[MTP-1] (µM)Velocity (mOD/min)% InhibitionInterpretation
0 (DMSO)45.00%Max Activity (

)
0.143.24%No significant effect
1.038.514.4%Threshold of activity
10.022.550.0%Approximate

100.04.590.0%Near-complete saturation
Troubleshooting & Quality Control (Z-Factor)

For the assay to be valid in a high-throughput setting, the Z-Factor must be > 0.5.

  • Low Signal: Check DTNB freshness (it degrades to yellow TNB over time).

  • False Positives: If MTP-1 is yellow or absorbs at 412 nm, run a "compound interference" well (Buffer + MTP-1 + DTNB, no enzyme) and subtract this value.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.

  • Modh, R. P., et al. (2013). "Thiophene-containing heterocycles: A comprehensive review on their biological activities." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bolognesi, M. L., et al. (2009). "Fragment-based design of multi-target-directed ligands for Alzheimer's disease." Journal of Medicinal Chemistry. (Discusses the use of piperazine fragments in AChE inhibitors).
  • BenchChem Technical Library. (2025). "Exploring the Biological Activity of Novel Piperazine Derivatives."

Sources

experimental setup for testing antimicrobial effects of thienylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Characterization of Thienylpiperazines as Antimicrobial Efflux Pump Inhibitors

Introduction & Scientific Rationale

Thienylpiperazines—derivatives containing a piperazine ring coupled with a thiophene moiety—are increasingly investigated not merely as direct biocides, but as Efflux Pump Inhibitors (EPIs) . The lipophilic nature of the thiophene ring facilitates membrane interaction, while the piperazine core often mimics substrates of Resistance-Nodulation-Division (RND) pumps (e.g., AcrAB-TolC in E. coli) or Major Facilitator Superfamily (MFS) pumps (e.g., NorA in S. aureus).

The Challenge: Many researchers fail to distinguish between direct antibacterial activity and adjuvant activity. A thienylpiperazine may have a high Minimum Inhibitory Concentration (MIC) on its own (>100 µg/mL) but can reduce the MIC of ciprofloxacin by 16-fold.

This guide outlines a validated workflow to:

  • Determine intrinsic toxicity (MIC).

  • Quantify adjuvant potential (Synergy/Checkerboard).

  • Validate the mechanism of action (Ethidium Bromide Efflux Assay).[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental campaign.

ExperimentalWorkflow Compound Thienylpiperazine Synthesis/Stock Solubility Solubility Check (DMSO Tolerance) Compound->Solubility MIC MIC Assay (Direct Toxicity) Solubility->MIC Pass Synergy Checkerboard Assay (FICI Calculation) MIC->Synergy If MIC > 64 µg/mL Analysis Data Analysis (Potentiation Ratio) MIC->Analysis If MIC < 10 µg/mL (Direct Antibiotic) Mechanism EtBr Efflux Assay (Fluorometry) Synergy->Mechanism If Synergistic (FICI ≤ 0.5) Mechanism->Analysis

Caption: Decision tree for characterizing thienylpiperazines. Note that low intrinsic toxicity (High MIC) often necessitates synergy testing.

Compound Preparation & Handling

Critical Causality: Thienylpiperazines are hydrophobic. Improper solubilization leads to micro-precipitation in aqueous broth, which scatters light and causes false "growth" readings in optical density (OD) assays.

  • Stock Solution: Dissolve compound to 10 mg/mL (or 20 mM) in 100% DMSO.

  • Working Solution: Dilute into Cation-Adjusted Mueller-Hinton Broth (CAMHB) immediately before use.

  • Validation Step: Prepare a "Media + Compound" control (no bacteria). Measure OD₆₀₀. If OD > 0.05, the compound has precipitated. Sonicate or reduce concentration.

Protocol 1: Intrinsic MIC Determination (Modified CLSI)

This protocol determines if the compound kills bacteria directly.

Standards: Based on CLSI M07-A10 [1]. Strains:

  • S. aureus ATCC 25923 (Wild Type)

  • S. aureus SA-1199B (NorA overexpressor - MDR model)

Procedure:

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

  • Plate Setup: Use a 96-well round-bottom plate.

    • Rows A-H: Serial 2-fold dilution of Thienylpiperazine (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Control 1 (Growth): Bacteria + Solvent (DMSO < 1%).

    • Control 2 (Sterility): Media only.

  • Incubation: 18–24 hours at 37°C.

  • Readout (The Resazurin Hack):

    • Why: Piperazines can be colorless but turbid. Visual MIC is difficult.

    • Action: Add 30 µL of 0.01% Resazurin (Alamar Blue) to wells. Incubate 1 hour.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).

Protocol 2: Synergy Assessment (Checkerboard Assay)

Objective: Determine if the thienylpiperazine restores the activity of a partner antibiotic (e.g., Ciprofloxacin) against a resistant strain.

Matrix Design:

  • X-Axis (Columns 1-11): Thienylpiperazine (0 to 64 µg/mL).

  • Y-Axis (Rows A-G): Antibiotic (e.g., Ciprofloxacin, 0 to MIC x 2).

Data Analysis (FICI): Calculate the Fractional Inhibitory Concentration Index (FICI) for the well with total inhibition using the lowest concentration of both agents [3].



  • 
    : MIC of Antibiotic in presence of Thienylpiperazine.
    
  • 
    : MIC of Antibiotic alone.
    
  • 
    : MIC of Thienylpiperazine in presence of Antibiotic.
    
  • 
    : MIC of Thienylpiperazine alone.
    

Interpretation Table:

FICI ValueInterpretationClinical Relevance
≤ 0.5 Synergy High Potential (Lead Candidate)
0.5 – 1.0AdditiveModerate Interest
1.0 – 4.0IndifferentNo Interaction
> 4.0AntagonismContraindicated

Protocol 3: Mechanistic Validation (Ethidium Bromide Efflux)

Scientific Logic: Ethidium Bromide (EtBr) is a substrate for many efflux pumps (NorA, AcrB). Inside the cell, EtBr intercalates with DNA and fluoresces strongly.[2] Efflux pumps eject EtBr, reducing fluorescence.[3] An effective EPI will block the pump, causing EtBr accumulation and increased fluorescence [4].

Visualization of Mechanism:

EffluxMechanism cluster_cell Bacterial Cell DNA DNA (Target) EtBr_In EtBr (Inside) High Fluorescence EtBr_In->DNA Intercalation Pump Efflux Pump (NorA/AcrB) EtBr_In->Pump Substrate Binding EtBr_Out EtBr (Outside) Low Fluorescence EtBr_Out->EtBr_In Passive Diffusion Pump->EtBr_Out Active Efflux Inhibitor Thienylpiperazine (Inhibitor) Inhibitor->Pump Blocks Efflux

Caption: Mechanism of EtBr accumulation. Inhibitors block the pump, forcing EtBr to remain intracellular and bind DNA.

Detailed Protocol:

  • Preparation: Grow S. aureus SA-1199B to OD₆₀₀ = 0.6. Wash cells twice in PBS. Resuspend to OD₆₀₀ = 0.4.

  • Loading: Do not pre-load EtBr if testing for inhibition of efflux. Instead, run a real-time accumulation assay.

  • Assay Setup (Black 96-well plate):

    • Buffer: PBS with 0.4% Glucose (energy source is critical for active pumping).

    • EtBr: Final concentration 10 µM (non-toxic, detectable).

    • Test Compound: Thienylpiperazine at 0.25x or 0.5x its MIC (sub-lethal).

    • Positive Control: CCCP (100 µM) or Reserpine (20 µg/mL).

    • Negative Control: Solvent only (DMSO).

  • Kinetics:

    • Instrument: Fluorescence Plate Reader (e.g., Biotek Synergy).

    • Excitation: 530 nm | Emission: 600 nm.[4]

    • Read every 60 seconds for 30 minutes.

Data Validation: The assay is valid ONLY if:

  • CCCP Control: Shows rapid, high fluorescence increase (pump disabled).

  • Negative Control: Shows low, flat fluorescence (pump active, ejecting EtBr).

  • Test Compound: If trace follows the CCCP trend, it is an EPI.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5] Wayne, PA: CLSI.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2000). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents.[1][3][6][7][8][9][10] Clinical Microbiology and Infection, 6(9), 503–508.

  • Odds, F. C. (2003).[11] Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.

  • Martins, M., et al. (2013).[3] A simple method for assessment of MDR bacteria for over-expressed efflux pumps.[3][6] The Open Microbiology Journal, 7,[3] 72.

  • Grimsey, E. M., et al. (2020). Chlorpromazine and amitriptyline are inhibitors of the AcrB multidrug efflux pump in Salmonella enterica. Microbial Drug Resistance, 26(5).

Sources

high-throughput screening assays for 1-[(5-Methylthien-2-yl)methyl]piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide High-Throughput Screening Assays for 1-[(5-Methylthien-2-yl)methyl]piperazine Analogs

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of novel chemical libraries based on the 1-[(5-Methylthien-2-yl)methyl]piperazine scaffold. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently found in centrally active agents targeting G-protein coupled receptors (GPCRs).[1][2][3] This document details two robust, validated HTS assays designed to identify and characterize modulators of the human serotonin receptor 2A (5-HT2A), a key Gq-coupled GPCR implicated in various neuropsychiatric disorders and a common target for piperazine-containing compounds.[4][5] We present a primary competitive radioligand binding assay to identify compounds that bind to the receptor, followed by a cell-based calcium flux assay to functionally characterize these hits as antagonists or agonists. The protocols are designed for reliability, scalability, and automation, incorporating critical quality control metrics to ensure data integrity.

Introduction: The Scientific Rationale

The 1-[(5-Methylthien-2-yl)methyl]piperazine scaffold represents a promising starting point for the discovery of novel therapeutics. The piperazine ring offers tunable physicochemical properties, such as aqueous solubility and basicity, which are critical for modulating pharmacokinetic and pharmacodynamic profiles.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often mediated through interaction with aminergic GPCRs like serotonin and dopamine receptors.[5]

The discovery of lead compounds from large chemical libraries necessitates the use of HTS.[6] HTS enables the rapid and cost-effective screening of thousands to millions of compounds to identify "hits" with desired biological activity.[7][8] For a target class as significant as GPCRs—which are the target of over 30% of all FDA-approved drugs—developing robust HTS assays is a critical first step in the drug discovery pipeline.[9][10]

This guide focuses on the 5-HT2A receptor, a Gq-coupled GPCR that is a validated target for treating psychosis and other CNS disorders.[4] Blockade of this receptor is a key mechanism for many atypical antipsychotic drugs.[4] Given the structural motifs present in the core scaffold, we hypothesize that novel analogs may act as potent and selective 5-HT2A antagonists. To test this, we propose a screening cascade beginning with a high-affinity binding assay followed by a functional, cell-based secondary assay.

Principle of the Screening Cascade

A successful HTS campaign relies on a logical progression of assays to identify and validate hits efficiently. Our proposed cascade uses two distinct yet complementary methodologies to first identify binders and then confirm functional activity.

Assay 1: Radioligand Competitive Binding Assay

This biochemical assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the 5-HT2A receptor. It is a robust and sensitive method for identifying any compound that physically interacts with the target receptor's binding pocket.

  • Causality: By using membranes from cells overexpressing the human 5-HT2A receptor and a specific radioligand (e.g., [³H]-Ketanserin), we create a simplified system to isolate the binding event. A reduction in radioactivity indicates that the test compound has competed with the radioligand for binding to the receptor. This assay is ideal for primary screening due to its high throughput and direct measurement of target engagement.[11]

Assay 2: FLIPR-Based Calcium Flux Assay

This cell-based functional assay measures the biological consequence of receptor modulation. The 5-HT2A receptor is coupled to the Gαq signaling pathway.[12] Agonist binding activates this pathway, leading to the release of intracellular calcium (Ca²⁺) stores.

  • Causality: We use a cell line stably expressing the human 5-HT2A receptor and load these cells with a calcium-sensitive fluorescent dye. When an agonist (like serotonin) is added, the resulting increase in intracellular Ca²⁺ causes a detectable increase in fluorescence. Compounds identified as binders in the primary assay can be tested here for antagonist activity by their ability to block this serotonin-induced fluorescence increase. This provides crucial information on the functional effect of the compound, distinguishing antagonists from mere binders.[13]

HTS Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the screening campaign and the underlying biological mechanism.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screen cluster_3 Lead Identification Compound_Library 100,000 Piperazine Analogs Primary_Assay Radioligand Binding Assay (Single 10 µM Concentration) Compound_Library->Primary_Assay Data_Analysis_1 Identify Binders (% Inhibition > 50%) Primary_Assay->Data_Analysis_1 Dose_Response Binding Dose-Response (Calculate IC₅₀) Data_Analysis_1->Dose_Response Functional_Assay Calcium Flux Assay (Antagonist Mode) Dose_Response->Functional_Assay SAR_Studies Structure-Activity Relationship (SAR) Functional_Assay->SAR_Studies

Caption: High-throughput screening cascade for identifying 5-HT2A receptor modulators.

Gq_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Agonist Serotonin (Agonist) Agonist->Receptor Binds Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store Ca²⁺ Store Ca_Cytoplasm [Ca²⁺]i ↑ Ca_Store->Ca_Cytoplasm Release Ca_Cytoplasm->PKC Activates Response Cellular Response PKC->Response

Caption: Gq-protein coupled signaling pathway for the 5-HT2A receptor.

Experimental Protocols & Data

Rigorous and detailed protocols are essential for reproducible HTS.

Assay Parameter Summary
ParameterAssay 1: Radioligand BindingAssay 2: Calcium Flux (Antagonist Mode)
Target Human 5-HT2A ReceptorHuman 5-HT2A Receptor
System HEK293 cell membranesLive HEK293 cells
Plate Format 384-well384-well
Primary Readout Scintillation (Counts Per Minute)Relative Fluorescence Units (RFU)
Test Compound Conc. 10 µM (Primary Screen)10-point, 3-fold serial dilution (for IC₅₀)
Positive Control Ketanserin (10 µM)Ketanserin
Negative Control DMSO (0.1%)DMSO (0.1%)
Agonist N/ASerotonin (at EC₈₀ concentration)
Acceptance Criteria Z'-factor ≥ 0.5Z'-factor ≥ 0.5
Protocol 1: 5-HT2A Radioligand Competitive Binding Assay

This protocol is designed for a primary screen at a single concentration.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
  • Radioligand: [³H]-Ketanserin prepared in Assay Buffer to a final concentration of 2 nM.
  • Membrane Preparation: Thaw crude membrane preparations from HEK293 cells overexpressing the human 5-HT2A receptor. Dilute in Assay Buffer to achieve 10 µg of protein per well. Maintain on ice.
  • Non-Specific Binding (NSB) Control: 10 µM Mianserin in Assay Buffer.
  • Test Compounds: Prepare a 10 mM stock of each piperazine analog in 100% DMSO. Dilute to create a 10 µM final assay concentration (with the final DMSO concentration at or below 0.1%).

2. Assay Procedure (384-well format):

  • Step 1: Using an automated liquid handler, add 25 nL of test compound solution (or DMSO for controls) to the appropriate wells of a 384-well assay plate.
  • Step 2: Add 10 µL of diluted membrane preparation to all wells.
  • Step 3: Add 10 µL of Assay Buffer to "Total Binding" wells and 10 µL of NSB control solution to "Non-Specific Binding" wells.
  • Step 4: Initiate the binding reaction by adding 10 µL of the 2 nM [³H]-Ketanserin solution to all wells. The final volume is 30 µL.
  • Step 5: Seal the plates and incubate for 90 minutes at room temperature with gentle agitation.
  • Step 6: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
  • Step 7: Dry the filter plates, add 30 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM))
  • A compound is considered a "hit" if its percent inhibition exceeds a predefined threshold (e.g., >50%).
Protocol 2: Cell-Based Calcium Flux Assay (Antagonist Mode)

This protocol is used to confirm functional antagonism of hits from the primary screen.

1. Cell and Reagent Preparation:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.
  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Dye Loading Solution: Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer containing an anion-exchange inhibitor (e.g., probenecid) as per the manufacturer's instructions.
  • Test Compounds: Perform a 10-point, 3-fold serial dilution of hit compounds in DMSO, then dilute in Assay Buffer.
  • Agonist: Prepare a stock of Serotonin in Assay Buffer. The final concentration used should be the EC₈₀ (the concentration that gives 80% of the maximal response), determined in a separate agonist dose-response experiment.

2. Assay Procedure (384-well format):

  • Step 1: Plate the cells in black-walled, clear-bottom 384-well plates at a density that ensures a confluent monolayer on the day of the assay (e.g., 15,000 cells/well) and incubate overnight.
  • Step 2: Aspirate the culture medium and add 20 µL of the Dye Loading Solution to each well.
  • Step 3: Incubate the plate for 60 minutes at 37°C in the dark.
  • Step 4: Place the plate into a fluorescence imaging plate reader (FLIPR).
  • Step 5: Add 10 µL of the diluted test compound (or control) to the wells and incubate for 15-30 minutes within the instrument.
  • Step 6: Measure baseline fluorescence for 10-20 seconds.
  • Step 7: Add 10 µL of the Serotonin EC₈₀ solution to all wells and immediately begin measuring the fluorescence signal every second for at least 2-3 minutes.

3. Data Analysis:

  • The instrument software will calculate the maximum fluorescence response for each well.
  • Normalize the data relative to positive (agonist + DMSO) and negative (no agonist + DMSO) controls.
  • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each antagonist.

Assay Validation and Quality Control

To ensure the reliability of HTS data, assays must be rigorously validated before screening the full library.[14][15]

  • Z'-Factor: The most critical parameter for validating an HTS assay is the Z'-factor.[16] It measures the statistical separation between the positive and negative controls and accounts for data variability.

    • Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

      • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

    • Interpretation:

      • Z' > 0.5: An excellent assay, suitable for HTS.

      • 0 < Z' < 0.5: A marginal assay; may require optimization.

      • Z' < 0: The assay is not suitable for screening.

  • Signal-to-Window (S/W): This ratio (μ_p / μ_n) provides a measure of the dynamic range of the assay. A higher S/W is generally desirable.

These metrics should be calculated from multiple full plates of controls before initiating the screen and monitored throughout the campaign to ensure consistent performance.[15]

Conclusion

The framework presented in this guide provides a robust and scientifically grounded approach for the high-throughput screening of 1-[(5-Methylthien-2-yl)methyl]piperazine analogs against the 5-HT2A receptor. By combining a high-sensitivity biochemical binding assay with a biologically relevant cell-based functional assay, this cascade is designed to efficiently identify and prioritize compounds for further lead optimization. Adherence to the detailed protocols and stringent validation criteria will ensure the generation of high-quality, actionable data, accelerating the discovery of novel therapeutics for CNS disorders.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information.
  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]. Retrieved February 22, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science.
  • GPCR Screening Services. (n.d.). Creative Bioarray.
  • Recent progress in assays for GPCR drug discovery. (n.d.). Taylor & Francis Online.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, September 15). PubMed.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science.
  • Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
  • Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. (n.d.). Benchchem.
  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC. (2023, March 16). National Center for Biotechnology Information.
  • Introduction - High-Throughput Screening Center. (n.d.). National Center for Advancing Translational Sciences.
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information.
  • ChemiScreen D1 Dopamine Receptor Membrane Preparation Human D1 GPCR membrane preparation for Radioligand binding Assays & GTPgammaS binding. (n.d.). Sigma-Aldrich.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX.
  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2003, January 15). PubMed.
  • Enhancing drug discovery: high-throughput screening and cell-based assays. (n.d.). Nuvisan.
  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
  • “Selective” serotonin 5-HT2A receptor antagonists - PMC. (n.d.). National Center for Biotechnology Information.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.

Sources

Application Note & Protocol: Preclinical Formulation of 1-[(5-Methylthien-2-yl)methyl]piperazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of a safe, stable, and biocompatible formulation that ensures consistent exposure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-[(5-Methylthien-2-yl)methyl]piperazine, a heterocyclic compound with potential therapeutic applications. We present a logical, step-by-step approach, beginning with an analysis of the compound's predicted physicochemical properties, followed by a decision-making framework for strategy selection, and culminating in detailed protocols for preparing aqueous and co-solvent-based formulations suitable for preclinical research. The protocols emphasize scientific rationale, quality control, and methods for ensuring sterility, thereby promoting reproducible and reliable experimental outcomes.

Introduction: The Critical Role of Formulation

This guide addresses 1-[(5-Methylthien-2-yl)methyl]piperazine, a molecule containing both a lipophilic methyl-thiophene moiety and a basic piperazine ring.[5][6] This structure suggests that its aqueous solubility will be highly dependent on pH. Our objective is to provide a robust framework for developing a formulation that is simple, safe, and scientifically sound, enabling accurate assessment of the compound's biological activity.

Predicted Physicochemical Profile & Strategic Implications

A thorough understanding of a compound's physicochemical properties is the first step in designing a formulation strategy.[3] While experimental data for 1-[(5-Methylthien-2-yl)methyl]piperazine is not widely published, we can infer its likely characteristics based on its structural components and related molecules.

Table 1: Predicted Physicochemical Properties of 1-[(5-Methylthien-2-yl)methyl]piperazine

PropertyPredicted CharacteristicRationale & Formulation Implication
Chemical Structure Contains a basic piperazine moiety and a lipophilic methyl-thiophene group.
Molecular Weight ~196.3 g/mol A relatively low molecular weight is generally favorable for solubility.
Ionization (pKa) Weak Base (Predicted pKa ~5 and ~9)The two nitrogen atoms in the piperazine ring are basic and can be protonated.[7] This is the most critical property to exploit. Lowering the pH of an aqueous vehicle should dramatically increase solubility.
Aqueous Solubility Low at neutral pH (pH 7.4)The non-polar methyl-thiophene group will limit solubility in neutral water.
LogP Moderately LipophilicThe compound will have a balance of hydrophilic (piperazine) and lipophilic (methyl-thiophene) character.
Stability Likely stable; check for light sensitivity.Thiophene rings can be susceptible to oxidation. Formulations should be protected from light and prepared fresh.

Strategic Implication: The presence of the basic piperazine core is the key to a successful formulation. An "ionize to solubilize" approach using pH adjustment is the most promising primary strategy.

Formulation Strategy Decision Workflow

The selection of a formulation path should be a logical process based on the compound's properties and the experimental requirements. The following decision tree illustrates the recommended workflow.

G A Start: Characterize Solubility B Is compound soluble in aqueous buffer (pH 7.4) at desired concentration? A->B C Use Isotonic Saline or PBS Solution B->C Yes D No B->D:w J Final QC: Sterility, Clarity, pH C->J E Can solubility be achieved by adjusting pH (e.g., to pH 4-5)? D->E F Yes E->F:w H No E->H:w G Prepare pH-Adjusted Aqueous Formulation (Preferred for IV) F->G G->J I Explore Co-Solvent or Suspension Systems (For PO/IP routes) H->I I->J

Caption: Formulation strategy decision workflow.

Vehicle Selection & Rationale

The choice of vehicle is dictated by the route of administration and the compound's solubility.[4][8] A vehicle control group, receiving the vehicle without the active compound, is mandatory in any in vivo study to isolate the effects of the drug from those of the excipients.[4]

Table 2: Evaluation of Common Vehicles for 1-[(5-Methylthien-2-yl)methyl]piperazine

Vehicle SystemSuitability & RationaleRecommended Route
0.9% Saline, pH adjusted Primary Choice. Given the basic nature of the piperazine ring, protonation with a biocompatible acid (e.g., HCl, Citric Acid) to a pH of 4-6 is highly likely to achieve solubilization. This creates an isotonic, well-tolerated solution suitable for parenteral routes.[8]IV, IP, SC, PO
5% Dextrose in Water (D5W), pH adjusted Excellent Alternative. Similar to saline, D5W is an isotonic aqueous vehicle. The same pH adjustment strategy applies.IV, IP, SC, PO
Phosphate-Buffered Saline (PBS) Use with Caution. While isotonic and buffered at ~pH 7.4, PBS has buffering capacity that may resist the pH adjustment needed for solubilization. Pre-test small volumes.IP, SC, PO
DMSO/PEG/Saline Co-solvent Secondary Choice. If pH adjustment fails, a co-solvent system can be used. DMSO is a powerful solvent but can have toxic effects.[1] Limit DMSO to <10% and PEG to <40% of the final volume.[2] This vehicle is generally not suitable for IV administration due to precipitation risk and toxicity.PO, IP
0.5% CMC in Water Contingency for Insoluble Compounds. If the compound cannot be solubilized, a uniform suspension can be made using carboxymethylcellulose (CMC).[4] This is only suitable for oral gavage, as it is not a true solution.PO

Experimental Protocols

Safety Precaution: Always handle 1-[(5-Methylthien-2-yl)methyl]piperazine in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol A: Preliminary Solubility Assessment

Rationale: This initial screen determines the most viable formulation path forward, saving time and resources.

  • Materials:

    • 1-[(5-Methylthien-2-yl)methyl]piperazine

    • Microcentrifuge tubes (1.5 mL)

    • Vehicle candidates (e.g., Water, 0.9% Saline, 5% Dextrose, PBS, 5% DMSO in Saline)

    • Vortex mixer, benchtop centrifuge

  • Methodology:

    • Weigh 2 mg of the compound into separate microcentrifuge tubes.

    • Add 100 µL of the first vehicle to a tube. This represents a high target concentration of 20 mg/mL.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for dissolution. If not fully dissolved, add another 100 µL of vehicle (now 10 mg/mL) and repeat vortexing.

    • Continue this stepwise dilution until the compound fully dissolves or a volume of 1 mL is reached (2 mg/mL). Note the concentration at which dissolution occurs.

    • If the compound dissolves, centrifuge the tube at >10,000 x g for 5 minutes and inspect for any pellet, which would indicate incomplete dissolution.

    • Repeat for all vehicle candidates. The results will guide which of the following formulation protocols to use.

Protocol B: Formulation via pH Adjustment (Aqueous Solution)

Rationale: This protocol leverages the basic piperazine moiety to create a salt form of the compound, which is significantly more water-soluble. This is the preferred method for preparing a sterile solution for parenteral (e.g., intravenous) administration.[9]

  • Materials & Equipment:

    • 1-[(5-Methylthien-2-yl)methyl]piperazine

    • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

    • Sterile 1N Hydrochloric Acid (HCl)

    • Sterile 1N Sodium Hydroxide (NaOH)

    • Sterile, pyrogen-free glass beaker or vial

    • Sterile magnetic stir bar and stir plate

    • Calibrated pH meter

    • Sterile 0.22 µm syringe filters

    • Sterile syringes and needles

    • Sterile, sealed storage vials

  • Step-by-Step Methodology:

    • Calculate Required Amounts: Determine the final desired concentration (e.g., 5 mg/mL) and total volume (e.g., 10 mL). Weigh the required amount of compound (50 mg).

    • Initial Dispersion: Add approximately 80% of the final volume of saline (8 mL) to the sterile beaker containing a stir bar. Add the weighed compound to the saline while stirring. A cloudy suspension is expected.

    • pH Adjustment for Solubilization: While monitoring with a calibrated pH meter, add 1N HCl dropwise. The suspension should clarify as the pH drops and the compound dissolves. Target a pH between 4.0 and 5.0.

      • Causality Insight: At acidic pH, the nitrogen atoms on the piperazine ring become protonated (N -> N⁺H), forming a hydrochloride salt. This charged species is highly polar and readily interacts with water molecules, leading to dissolution.

    • Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, add saline to reach the final desired volume (10 mL). Mix thoroughly.

    • Final pH Check: Re-check the pH. If necessary, adjust back into the 4.0-5.0 range using dilute HCl or NaOH. A stable pH reading confirms complete dissolution.

    • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile, sealed vial.

      • Trustworthiness Check: This step removes any potential microbial contamination and undissolved particulates, which is mandatory for parenteral formulations to ensure animal safety.[10][11]

Protocol C: Formulation using a Co-Solvent System

Rationale: To be used if aqueous solubility is insufficient even with pH adjustment. This method is common for oral (PO) or intraperitoneal (IP) administration but should be avoided for intravenous (IV) use due to the risk of precipitation and toxicity.[1]

  • Materials & Equipment:

    • 1-[(5-Methylthien-2-yl)methyl]piperazine

    • Dimethyl sulfoxide (DMSO), cell culture grade or higher

    • Polyethylene Glycol 400 (PEG 400), USP grade

    • Sterile 0.9% Saline

    • Sterile tubes/vials

  • Step-by-Step Methodology (Example: 10% DMSO, 40% PEG 400, 50% Saline):

    • Calculate Volumes: For a final volume of 10 mL, the required volumes are: 1 mL DMSO, 4 mL PEG 400, and 5 mL Saline.

    • Initial Dissolution: Add the weighed compound to the DMSO in a sterile vial. Vortex or sonicate until fully dissolved.

      • Expertise Insight: Always dissolve the compound in the strong organic solvent first before adding aqueous components to prevent precipitation.[12]

    • Add Co-solvent: Add the PEG 400 to the DMSO solution and mix thoroughly.

    • Final Dilution: Add the saline to the organic mixture slowly, while vortexing, to reach the final volume.

    • Quality Control: Visually inspect the final formulation for clarity. If it becomes hazy or shows precipitation, the formulation is not viable and the ratios must be adjusted (e.g., increase the organic solvent proportion, if tolerated by the animal model).[12]

Quality Control, Sterilization, and Workflow

Every batch of formulation must undergo quality control checks before administration. The overall workflow ensures a safe and effective final product.

G cluster_prep Preparation cluster_qc Quality Control & Sterilization A 1. Calculate & Weigh Compound B 2. Disperse in Vehicle (e.g., 80% final volume) A->B C 3. Solubilize (e.g., Adjust pH) B->C D 4. Adjust to Final Volume (QS) C->D E 5. Visual Inspection (Check for Clarity) D->E F 6. Final pH Check (Target: 4.0-5.0) E->F Pass I FAIL: Reformulate E->I Fail (Precipitate) G 7. Sterile Filtration (0.22 µm Filter) F->G Pass F->I Fail (pH out of range) H Ready for In Vivo Dosing G->H

Caption: Standard workflow for preparation and quality control.

Short-Term Stability Assessment Protocol

Rationale: It is crucial to confirm that the compound remains in solution and does not degrade between preparation and administration.[13]

  • Prepare Formulation: Make the formulation as described in Protocol B or C.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot for concentration analysis by HPLC or LC-MS. This is your 100% reference.

  • Storage: Store the remaining formulation under the same conditions it will experience before dosing (e.g., room temperature on the benchtop, protected from light).

  • Subsequent Time Points: Take additional aliquots at relevant time points (e.g., 2, 4, 8, and 24 hours).

  • Analysis: Analyze all samples. The formulation is considered stable if the concentration at each time point is within ±10% of the T=0 value and no degradation products are observed.[13] Dosing must be completed within the validated stability window.

Troubleshooting Guide

Table 3: Common Formulation Problems and Solutions

ProblemPossible CauseRecommended Solution
Compound will not dissolve in aqueous vehicle (Protocol B) Insufficient pH change; desired concentration is above solubility limit.Ensure pH is in the target range (4.0-5.0). If it is, the concentration may be too high. Try preparing a more dilute solution or move to Protocol C.
Precipitation occurs when adding saline (Protocol C) The compound is "crashing out" as the solvent polarity increases.Decrease the proportion of saline. Increase the percentage of DMSO or PEG 400, but remain mindful of toxicity limits for your animal model and route.[12]
Final solution is hazy or cloudy after filtration Micro-precipitation or formation of an emulsion.The formulation is unstable. Re-evaluate the vehicle composition. Consider adding a small amount of a surfactant like Tween 80 (<5%).[4]
pH of the formulation drifts over time Incomplete dissolution or degradation of the compound.Ensure the compound was fully dissolved initially. If so, this suggests chemical instability. Prepare the formulation immediately before use and store it on ice.

References

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Available at: [Link]

  • Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Trujillo-de Santiago, G., et al. (2021). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Available at: [Link]

  • Shah, V., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. Available at: [Link]

  • ResearchGate. (2025). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Available at: [Link]

  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • IPEM. (2025). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. Available at: [Link]

  • European Medicines Agency. (2019). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. Available at: [Link]

  • STAR Protocols. (2021). Preparation and sterilization of an implantable drug-delivery microdevice for clinical use. Available at: [Link]

  • Pacific BioLabs. Sterilization Methods. Available at: [Link]

  • Pharmaceutical Technology. (2026). Preclinical Dose-Formulation Stability. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products. Available at: [Link]

  • ResearchGate. (2025). Preparation, characterization, sterility validation, and in vitro cell toxicity studies of microemulsions possessing potential parenteral applications. Available at: [Link]

Sources

Application Note: A Framework for Characterizing 1-[(5-Methylthien-2-yl)methyl]piperazine as a Novel Chemical Probe for Monoamine Oxidase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chemical probes are indispensable tools in biomedical research for dissecting complex biological pathways and validating novel drug targets. The piperazine scaffold is a privileged structure in neuropharmacology, frequently found in compounds targeting central nervous system (CNS) pathways. This application note addresses the compound 1-[(5-Methylthien-2-yl)methyl]piperazine , a molecule incorporating both the piperazine and methyl-thiophene pharmacophores. While specific biological data for this compound is not yet established in the public domain, its structure suggests a plausible interaction with key neurotransmitter-metabolizing enzymes, such as Monoamine Oxidases (MAO-A and MAO-B). This document provides a comprehensive, experience-driven framework for the systematic evaluation of this compound as a potential chemical probe. We present detailed protocols for primary screening, potency and selectivity determination, and mechanism of action studies focused on MAO enzymes as a high-priority, hypothetical target class. The objective is to equip researchers with a robust, self-validating workflow to characterize novel compounds, ensuring scientific rigor in probe development and application.

Introduction: The Rationale for Probe Characterization

The compound 1-[(5-Methylthien-2-yl)methyl]piperazine features structural motifs common to CNS-active agents. The piperazine ring is a core component of numerous drugs, while the thiophene ring serves as a versatile bioisostere for phenyl groups. This combination suggests potential activity at monoaminergic targets. Monoamine oxidases (MAO) are mitochondrial enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Dysregulation of MAO activity is implicated in depression, Parkinson's disease, and Alzheimer's disease, making MAO inhibitors valuable therapeutic agents and research tools.[2][3]

Given the structural alerts within 1-[(5-Methylthien-2-yl)methyl]piperazine, we hypothesize that it may act as an inhibitor of MAO-A or MAO-B. This guide outlines the essential experimental workflow to test this hypothesis and rigorously validate its potential as a selective chemical probe.

Compound Profile: 1-[(5-Methylthien-2-yl)methyl]piperazine
PropertyValueSource
Molecular Formula C₁₀H₁₆N₂SCalculated
Molecular Weight 196.31 g/mol Calculated
Canonical SMILES CC1=CC=C(S1)CN2CCNCC2Calculated
Structure Chemical structure of 1-[(5-Methylthien-2-yl)methyl]piperazinePubChem

The Workflow: A Roadmap to Probe Validation

A systematic, multi-stage approach is crucial for validating a novel compound as a chemical probe. The process begins with broad screening, proceeds to quantitative characterization of the primary target interaction, and concludes with confirmation of the mechanism of action. This workflow ensures that each experimental step logically informs the next, creating a self-validating cascade of evidence.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: Mechanistic Validation A Hypothesis Generation (Structural Analysis) B Primary Assay: MAO-A & MAO-B Inhibition Screen (Single High Concentration) A->B Design Experiment C Dose-Response Assay: Determine IC50 vs. MAO-A B->C If Hit... D Dose-Response Assay: Determine IC50 vs. MAO-B B->D If Hit... E Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) C->E D->E F Mechanism of Inhibition Assay (e.g., Dialysis for Reversibility) E->F If Potent & Selective G Final Go/No-Go Decision Is it a Potent, Selective Probe? F->G G cluster_0 Presynaptic Neuron NT_Vesicle Neurotransmitter (e.g., Dopamine) NT_Cytosol Cytosolic Dopamine NT_Vesicle->NT_Cytosol Reuptake MAO MAO NT_Cytosol->MAO Degradation Mito Mitochondrion Metabolite DOPAC (Inactive Metabolite) MAO->Metabolite Probe 1-[(5-Methylthien-2-yl) methyl]piperazine (Chemical Probe) Probe->MAO Inhibition

Caption: MAO inhibition pathway within a presynaptic neuron.

Trustworthiness: Validating the Mechanism of Action

Protocol 3: Determining Reversibility of Inhibition

Objective: To determine if the compound acts as a reversible or irreversible inhibitor, a critical parameter for its application as a probe.

Principle: Reversible inhibitors can be removed from the enzyme-inhibitor complex by methods like dialysis, leading to the recovery of enzyme activity. Irreversible inhibitors form a stable, often covalent, bond that cannot be broken by dialysis. [2] Procedure:

  • Enzyme-Inhibitor Incubation: Prepare two tubes for each enzyme (MAO-A and MAO-B):

    • Tube 1 (Test): Incubate the enzyme with the test compound at a concentration of ~10x its IC₅₀ for 30 minutes at 37°C.

    • Tube 2 (Control): Incubate the enzyme with vehicle (Assay Buffer + 1% DMSO) for the same duration.

  • Dialysis:

    • Place the contents of each tube into a separate dialysis device (e.g., slide-a-lyzer with a 10 kDa MWCO).

    • Dialyze all samples against a large volume of cold Assay Buffer for at least 4 hours (or overnight) at 4°C, with at least one buffer change. This step removes any unbound inhibitor.

  • Activity Measurement:

    • Recover the enzyme solutions from the dialysis devices.

    • Measure the residual MAO activity of both the test and control samples using the fluorometric assay described in Protocol 1.

  • Interpretation:

    • Reversible Inhibition: If the activity of the enzyme pre-incubated with the test compound is restored to a level similar to the vehicle-treated control after dialysis, the inhibition is reversible.

    • Irreversible Inhibition: If the enzyme activity remains significantly suppressed after dialysis compared to the control, the inhibition is irreversible.

Conclusion and Go/No-Go Criteria

The successful characterization of 1-[(5-Methylthien-2-yl)methyl]piperazine, or any novel compound, as a chemical probe hinges on rigorous, multi-faceted validation. The protocols provided herein establish a clear framework for determining its potency, selectivity, and mechanism of action against the hypothetical target, Monoamine Oxidase. A compound is only suitable for use as a chemical probe if it meets stringent criteria.

Criterion"Go" (Good Probe Candidate)"No-Go" (Poor Probe Candidate)
Potency IC₅₀ < 100 nM against the target isoform.IC₅₀ > 1 µM.
Selectivity >100-fold selectivity over other isoforms.<10-fold selectivity.
Mechanism Clearly defined (e.g., reversible, competitive).Unknown or complex mechanism.
Cellular Activity Demonstrates target engagement in cell-based assays (a necessary next step not covered here).Inactive in cellular models.

By following this structured approach, researchers can confidently assess the suitability of 1-[(5-Methylthien-2-yl)methyl]piperazine as a probe, ensuring the generation of reliable and interpretable data in subsequent biological studies.

References

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (Link unavailable)
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine

[1][2][3]

Case ID: YIELD-OPT-5MTMP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for 1-[(5-Methylthien-2-yl)methyl]piperazine[1][2][3]

Executive Summary

You are experiencing suboptimal yields in the synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine . This usually stems from three specific failure modes:

  • Bis-alkylation: Formation of the symmetric dimer (bis-product) due to incorrect stoichiometry.[1][2]

  • Substrate Instability: The rapid polymerization of the electrophile (2-(chloromethyl)-5-methylthiophene).[1][2]

  • Workup Loss: Inefficient extraction of the polar/basic piperazine product into the organic phase.

This guide provides a root-cause analysis and two validated protocols to elevate yields from typical baselines (40-50%) to optimized targets (>80%).

Module 1: Strategic Route Selection

Before troubleshooting your current setup, verify you are using the correct pathway for your scale and available reagents.

Pathway Decision Matrix
FeatureRoute A: Nucleophilic Substitution (Alkylation) Route B: Reductive Amination (Recommended)
Reagents 2-(Chloromethyl)-5-methylthiophene + Piperazine5-Methylthiophene-2-carboxaldehyde + Piperazine + NaBH(OAc)₃
Primary Risk Bis-alkylation (forming the dimer) and Polymerization of the chloride.[1][2][3]Incomplete imine formation or over-reduction.[2]
Yield Potential Moderate (50-65%) without strict controls.[1][2]High (80-90%) with optimized conditions.[1][2]
Atom Economy Lower (requires excess piperazine).[2][3]Higher (stoichiometric).
Safety Low (Halide is a lachrymator/skin irritant).[2][3]High (Mild reducing agents).[2][3]
Visualizing the Synthetic Logic

SynthesisPathwaysStartTarget: 1-[(5-Methylthien-2-yl)methyl]piperazineRouteARoute A: Alkylation(High Risk / Fast)RouteA->StartIssueARisk: Bis-alkylation & PolymerizationRouteA->IssueARouteBRoute B: Reductive Amination(High Yield / Robust)RouteB->StartIssueBBenefit: Mono-selectivityRouteB->IssueBAldehyde5-Methylthiophene-2-carboxaldehydeAldehyde->RouteBChloride2-(Chloromethyl)-5-methylthiopheneChloride->RouteA

Figure 1: Decision tree comparing the two primary synthetic routes. Route B is preferred for mono-selectivity.[1][2]

Module 2: The "Gold Standard" Protocol (Reductive Amination)

This route avoids the instability of the chloromethyl thiophene and naturally suppresses bis-alkylation if the reducing agent is added correctly.

Optimized Protocol
  • Imine Formation:

    • Dissolve 5-methylthiophene-2-carboxaldehyde (1.0 eq) and Piperazine (1.5 - 2.0 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2][3]

    • Expert Tip: Do not use exactly 1.0 equivalent of piperazine.[2] A slight excess ensures the aldehyde is fully consumed and pushes equilibrium toward the imine.

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.[2] Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde before it forms the imine, preventing the formation of the alcohol side-product (5-methylthiophen-2-ylmethanol).[1][2]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.[2][4]

    • Crucial Step: The product is a base. Ensure the aqueous layer pH is >10 before extraction to keep the amine deprotonated (organic soluble).

Troubleshooting Table: Reductive Amination
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete imine formation.[1][2]Add molecular sieves (4Å) or MgSO₄ during the imine step to remove water.
Alcohol Impurity Reducing agent reduced the aldehyde directly.[2]Ensure you stir the amine + aldehyde for 1h before adding the reducing agent. Switch to NaBH(OAc)₃ if using NaBH₄.[2]
Bis-product found Reaction ran too long with excess aldehyde.[1][2]Use slow addition of the aldehyde to the piperazine solution (Reverse Addition).

Module 3: Troubleshooting the Alkylation Route

If you must use 2-(chloromethyl)-5-methylthiophene (e.g., you have it in stock), you are fighting two battles: the instability of the starting material and the kinetics of bis-alkylation.[1][2]

Critical Failure Point: The "Dimer" Trap

Piperazine has two equivalent nucleophilic nitrogens. Once the first alkylation occurs, the product is more nucleophilic than the starting piperazine (due to the electron-donating alkyl group). This leads to rapid second alkylation.[2]

The Fix: High Dilution & Excess Stoichiometry

  • Stoichiometry: Use 5.0 equivalents of piperazine relative to the thiophene halide.

    • Economic Note: Piperazine is cheap; your thiophene precursor is expensive.[2] You can recover unreacted piperazine later.

  • Temperature: Perform the addition at 0°C or lower.

  • Addition Mode: Dissolve the piperazine in the solvent (Acetonitrile or THF) first. Add the thiophene halide dropwise over 30–60 minutes. This ensures the halide always encounters a vast excess of unreacted piperazine.

Critical Failure Point: Reagent Instability

2-(Chloromethyl)-5-methylthiophene is notoriously unstable.[1][2] It turns black (polymerizes) upon storage.[2][3]

  • Check: If your starting material is dark/viscous, your yield is already compromised.[2]

  • Solution: Generate it in situ from the alcohol (5-methylthiophen-2-ylmethanol) using SOCl₂ and use it immediately without isolation.[1][2]

Module 4: Purification & Isolation

Many researchers lose their product during the workup because piperazine derivatives are highly polar and water-soluble.[2]

The "pH Swing" Extraction Method

Do not rely on standard neutral extraction. You must manipulate the pH to separate the Mono-product from the Bis-product and excess Piperazine.[1]

PurificationCrudeCrude Reaction Mixture(Product + Excess Piperazine + Salts)Step11. Acidify to pH 2-3 (HCl)Extract with DCMCrude->Step1AqLayer1Aqueous Layer(Contains Product Salt)Step1->AqLayer1OrgLayer1Organic Layer(Removes Non-Basic Impurities)Step1->OrgLayer1Step22. Basify Aqueous to pH >12 (NaOH)AqLayer1->Step2Step33. Extract with DCM or CHCl3 (3x)Step2->Step3FinalEvaporate Organic LayerYields Free BaseStep3->Final

Figure 2: Acid-Base workup strategy to isolate the basic piperazine derivative.

Protocol:

  • Acid Wash: Dissolve crude in dilute HCl.[2] Wash with DCM. Discard organic (removes non-basic thiophene polymers).

  • Basify: Adjust aqueous layer to pH >12 using 2N NaOH.

  • Extract: Extract 3x with DCM.

  • Removal of Excess Piperazine: If you used the "Excess Piperazine" method (Module 3), the free piperazine will also extract here.

    • Separation: The mono-alkylated product is less polar than unsubstituted piperazine.[1][2] A short silica plug (DCM:MeOH:NH₄OH 90:9:1) will easily separate them.[2] Alternatively, high-vacuum distillation can sublime off the unreacted piperazine.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[3] [1][2][3]

  • Piperazine Mono-alkylation Control: Jacobsen, J., et al. "Selective Mono-alkylation of Piperazine."[2] Journal of Medicinal Chemistry, 1999, 42(9), 1525-1536.[2][3]

  • Thiophene Halide Instability: Organic Process Research & Development often cites the instability of electron-rich benzylic/thenylic halides.[2] See general handling in: "Process Development of Thiophene Derivatives."

  • Synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine (Analogous Protocols)

    • Patent Reference: WO2006133261A2 (Synthesis of Piperazine derivatives for kinase inhibition).[2]

    • PubChem Compound Summary: 1-((5-Methylthiophen-2-yl)methyl)piperazine.[1][2][3] [1][2][3]

overcoming stability issues of 1-[(5-Methylthien-2-yl)methyl]piperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[(5-Methylthien-2-yl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome the stability challenges associated with this molecule in solution. Our goal is to provide you with the foundational knowledge, troubleshooting frameworks, and validated protocols necessary to ensure the integrity and reproducibility of your experiments.

Part 1: The Molecular Stability Profile of 1-[(5-Methylthien-2-yl)methyl]piperazine

A thorough understanding of a molecule's inherent chemical liabilities is the first step toward preventing its degradation. 1-[(5-Methylthien-2-yl)methyl]piperazine contains two key structural motifs that are susceptible to degradation under common laboratory and storage conditions: the electron-rich thiophene ring and the basic piperazine ring .

  • Thiophene Ring Susceptibility: The sulfur atom in the thiophene ring is nucleophilic and prone to oxidation, which can lead to the formation of S-oxides and sulfones.[1][2] This oxidative process is often catalyzed by exposure to atmospheric oxygen, trace metal ions, and light (photolysis). Oxidation of the thiophene ring is a primary cause of solution discoloration (e.g., turning yellow or brown) and can lead to a significant loss of compound potency.

  • Piperazine Ring Reactivity: The two nitrogen atoms in the piperazine ring make the molecule basic, with typical pKa values around 5.3 and 9.7.[3] This basicity means the compound's solubility and stability are highly pH-dependent.[4][5] In acidic solutions, the piperazine nitrogens will be protonated, generally increasing aqueous solubility.[6][7] However, these conditions may also accelerate hydrolysis of other functional groups if present. The nitrogen atoms are also susceptible to oxidation, forming N-oxides, and can react with aldehydes or other carbonyl-containing impurities.[8][9]

The diagram below illustrates the primary degradation pathways for this molecule.

G cluster_main Potential Degradation Pathways Parent 1-[(5-Methylthien-2-yl)methyl]piperazine ThiopheneOxide Thiophene-S-Oxide Parent->ThiopheneOxide Oxidation (O₂, light, metal ions) PiperazineOxide Piperazine-N-Oxide Parent->PiperazineOxide Oxidation (O₂, peroxides) RingOpened Ring-Opened Products Parent->RingOpened Harsh Acid/Base Hydrolysis

Caption: Primary degradation pathways of the target molecule.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with 1-[(5-Methylthien-2-yl)methyl]piperazine in solution.

Question 1: My solution of the compound, initially clear, has turned yellow or brown. What is the cause and how can I prevent it?

Answer: This is a classic sign of oxidative degradation, most likely at the thiophene ring.[1] The formation of oxidized species and subsequent polymers can lead to colored impurities.

Immediate Troubleshooting Steps:

  • Confirm Degradation: Analyze the discolored solution by HPLC-UV/DAD or LC-MS to confirm the presence of new impurity peaks and a decrease in the main compound peak.

  • Evaluate Environment: Review your solution preparation and storage protocol. Was the solvent sparged with an inert gas (nitrogen or argon)? Was the solution protected from light using an amber vial? Was the container sealed tightly to minimize headspace oxygen?

Preventative Measures:

  • Use High-Purity Solvents: Ensure solvents are free from peroxides.

  • De-gas Solvents: Before preparing your solution, sparge the solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Incorporate Antioxidants: Add an antioxidant to the formulation.[10][11][12] The choice depends on the solvent system (see Part 4 for a comparison table).

  • Protect from Light: Always prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Control Headspace: Use vials that are appropriately sized for the solution volume to minimize the oxygen-containing headspace and blanket the top with an inert gas before sealing.

Question 2: HPLC analysis shows a significant loss of potency over a short period, but without obvious discoloration. What is happening?

Answer: A loss of potency without color change suggests the formation of non-chromophoric degradants or degradants that have a similar UV spectrum to the parent compound. Likely culprits include the formation of piperazine-N-oxide or hydrolysis under harsh pH conditions.[8][9]

Immediate Troubleshooting Steps:

  • Mass Spectrometry Analysis: Use LC-MS to identify the masses of the impurity peaks. An increase of 16 amu often corresponds to the formation of an N-oxide or S-oxide.

  • Check pH: Measure the pH of your solution. The inherent basicity of the piperazine ring can alter the micro-environmental pH, which may affect stability.[4]

  • Forced Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. This will help you confirm the identity of the degradants seen in your stored samples.

Preventative Measures:

  • pH Control: The stability of amine-containing compounds is often pH-dependent.[5] Prepare solutions in a buffered system (e.g., phosphate or citrate buffer) to maintain a stable pH, typically in the range of 6.0-7.5. Conduct a pH-stability profile to find the optimal pH for your specific formulation.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of all chemical degradation. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Question 3: A precipitate has formed in my aqueous stock solution upon standing. What is it and how can I improve solubility?

Answer: Precipitation can occur for two main reasons:

  • pH Shift: The compound is a base. If it is dissolved in a neutral or slightly acidic solvent and the solution absorbs atmospheric CO2, the pH can drop, but more commonly, if it's formulated as a salt and the pH rises, it can crash out as the less soluble free base.[3]

  • Insoluble Degradant: A degradation product may be less soluble than the parent compound.

Immediate Troubleshooting Steps:

  • Analyze Both Phases: Carefully separate the supernatant and the precipitate. Dissolve the precipitate in a suitable organic solvent and analyze both fractions by HPLC or LC-MS to determine if the precipitate is the parent compound or a degradant.

  • Measure pH: Check the pH of the supernatant.

Preventative Measures:

  • Use Buffered Solutions: Maintaining a stable pH with a buffer is the most effective way to prevent pH-dependent precipitation. A pH range of 4-6 often keeps piperazine derivatives fully protonated and solubilized.[5]

  • Formulate as a Salt: If you are working with the free base, consider converting it to a salt (e.g., hydrochloride or citrate salt) to dramatically improve aqueous solubility.

  • Consider Co-solvents: If high concentrations are needed, consider using a co-solvent system (e.g., water with 10-20% ethanol, DMSO, or PEG-400), but always check for excipient compatibility.

Part 3: Proactive Stability Enhancement Strategies

Being proactive is key to avoiding stability-related experimental failures. The following strategies and data provide a starting point for developing a robust formulation.

Formulation Strategy: The Impact of pH and Additives

The stability of a 1 mg/mL solution of 1-[(5-Methylthien-2-yl)methyl]piperazine was assessed over 7 days at 40°C under ambient light and oxygen conditions.

Formulation VehiclepHAdditive (0.1% w/v)% Recovery (Day 7)Observations
Deionized Water~8.5None78%Significant yellowing, new impurity at RRT 1.2
50 mM Phosphate Buffer7.0None91%Slight yellowing
50 mM Citrate Buffer5.0None96%Clear, colorless
50 mM Phosphate Buffer7.0Ascorbic Acid99%Clear, colorless
50 mM Phosphate Buffer7.0EDTA94%Slight yellowing

Interpretation:

  • pH is Critical: Lowering the pH from the unbuffered solution to pH 5.0 significantly improved stability, highlighting the importance of pH control.

  • Antioxidants are Effective: The addition of a water-soluble antioxidant like ascorbic acid provided the best protection against degradation, even at a neutral pH.[13][14]

  • Chelating Agents Help: EDTA provided a moderate stabilizing effect, suggesting that metal-catalyzed oxidation contributes to the degradation process.

Part 4: Standard Operating Procedures (SOPs) for Stability Assessment

A systematic approach is required to fully understand and control the stability of your compound. The following workflow and protocols provide a validated framework.

G cluster_workflow Troubleshooting & Optimization Workflow Start Stability Issue Observed (e.g., Discoloration, Potency Loss) Step1 Characterize Degradation (HPLC-UV, LC-MS) Start->Step1 Decision1 Degradation Pathway Identified? Step1->Decision1 Step2 Perform Forced Degradation Study (See Protocol 1) Decision1->Step2 No Step3 Develop Stabilized Formulation (pH, Antioxidants, Light Protection) Decision1->Step3 Yes Step2->Step1 Step4 Validate Stability-Indicating Method (See Protocol 2) Step3->Step4 End Optimized & Stable Solution Achieved Step4->End

Caption: A systematic workflow for addressing stability issues.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[15][16][17] This protocol is based on ICH guideline Q1A(R2).[15]

Objective: To generate likely degradation products under various stress conditions to aid in analytical method development and formulation design. The typical target degradation is 5-20%.[16]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[6]

    • Thermal Degradation: Heat a solution of the compound at 60°C for 48 hours.

    • Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/DAD or LC-MS method (see Protocol 2). Compare chromatograms to identify new peaks.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[18]

Objective: To provide a starting point for a reverse-phase HPLC method capable of separating the parent compound from its potential degradants.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or use a PDA detector to scan from 200-400 nm)

System Suitability: Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

Method Optimization: If co-elution between the parent peak and a degradant peak is observed, method optimization is required.[19] Consider adjusting the mobile phase pH, changing the organic modifier (e.g., to methanol), or trying a column with a different selectivity (e.g., Phenyl-Hexyl or Cyano).[19]

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Thiophene - Wikipedia. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Pharmaceutical Antioxidants. Slideshare. [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. [Link]

  • Forced Degradation Study as per ICH Guidelines. ResolveMass. [Link]

  • Antioxidants. CD Formulation. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]

  • Oxidative activation of the thiophene ring by hepatic enzymes. PubMed. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. SciSpace. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]

  • Drug formulations using water soluble antioxidants.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ScienceDirect. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. PubMed. [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate. [Link]

  • Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Library of Medicine. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. LinkedIn. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. [Link]

Sources

Technical Support Center: Optimization of Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Reaction Optimization, Troubleshooting, and Purification of Piperazine Scaffolds

Welcome to the Piperazine Synthesis Support Hub

You are likely here because the piperazine ring—a privileged scaffold in medicinal chemistry (found in antidepressants, antihistamines, and GPCR ligands)—is behaving unpredictably.

This guide is structured as a series of Support Tickets addressing the three most common synthetic routes: N-Alkylation , Buchwald-Hartwig Cross-Coupling , and Reductive Amination . We also include a critical module on Purification , often the bottleneck for these polar molecules.

Ticket #001: Controlling Selectivity in N-Alkylation

User Query: "I am trying to mono-alkylate piperazine with an alkyl halide, but I keep getting significant amounts of the bis-alkylated byproduct. How do I stop at the mono-stage?"

Diagnostic

The secondary amine of the mono-alkylated product is often more nucleophilic than the starting piperazine, leading to a runaway reaction (bis-alkylation).

Resolution Protocols

Option A: The "Brute Force" Stoichiometry Method (Batch) If you cannot use protecting groups, you must statistically favor the mono-product.

  • Protocol: Use 5–10 equivalents of piperazine relative to the alkyl halide.

  • Procedure: Dissolve piperazine (10 eq) in MeCN or DCM. Add the alkyl halide (1 eq) dropwise over 1 hour at 0°C.

  • Why it works: The high concentration of unreacted piperazine ensures the electrophile encounters starting material rather than the product.

Option B: The "Boc-Block" Strategy (High Purity)

  • Step 1: Protect one amine with Boc anhydride (

    
    ) to form 
    
    
    
    -Boc-piperazine.
  • Step 2: Alkylate the free amine using mild base (

    
     or 
    
    
    
    ) in Acetone or MeCN.[1]
  • Step 3: Deprotect with TFA/DCM or HCl/Dioxane.

  • Pros: Eliminates bis-alkylation entirely.

  • Cons: Adds two synthetic steps.

Option C: Flow Chemistry (The Modern Fix)

  • Setup: Two pumps. Pump A = Piperazine (1M); Pump B = Alkyl Halide (1M).

  • Mixing: T-mixer into a residence coil.

  • Advantage: Rapid mixing and precise residence time control prevent the product from "hanging around" to react again.

Visual Guide: Selectivity Decision Logic

PiperazineSelectivity Start Start: N-Alkylation Goal Protect Can you use protecting groups? Start->Protect BocRoute Route A: Boc-Protection (100% Selectivity, +2 Steps) Protect->BocRoute Yes Direct Is the electrophile expensive/scarce? Protect->Direct No Flow Route B: Flow Chemistry (1:1 Stoichiometry, Fast) Direct->Flow No (Available in bulk) Excess Route C: Excess Piperazine (5-10 equiv, Wasteful) Direct->Excess Yes (Must conserve)

Figure 1: Decision matrix for selecting the optimal mono-alkylation strategy based on reagent availability and lab capabilities.

Ticket #002: Stalled Buchwald-Hartwig Couplings

User Query: "My Pd-catalyzed coupling of piperazine with an aryl chloride stalls at 20% conversion. I'm using Pd(OAc)2 and BINAP."

Diagnostic

Piperazines are secondary amines that can bind tightly to Palladium, potentially poisoning the catalyst. Furthermore, BINAP is often insufficient for sterically demanding or electron-neutral aryl chlorides.

Optimization Matrix
ParameterRecommendationTechnical Rationale
Ligand RuPhos or BrettPhos RuPhos is the "gold standard" for secondary amines (piperazines). It prevents catalyst deactivation and facilitates reductive elimination [1]. BrettPhos is preferred if coupling a primary amine end.[2]
Precatalyst RuPhos Pd G3/G4 Avoid generating Pd(0) in situ from Pd(OAc)2. G3/G4 precatalysts activate rapidly and ensure the correct Ligand:Pd ratio [2].
Base NaOtBu (Standard) or LHMDS (Soluble)Strong bases facilitate the deprotonation-coordination step. Use Cs2CO3 only if functional groups (esters/nitriles) are base-sensitive.
Solvent Toluene or t-Amyl Alcohol Non-polar solvents often reduce hydrodehalogenation side reactions.
Troubleshooting Workflow

BuchwaldDebug Issue Issue: Low Conversion Check1 Is the Aryl Halide an Aryl Chloride? Issue->Check1 LigandSwitch Switch Ligand to RuPhos or XPhos Check1->LigandSwitch Yes Check2 Is the Catalyst activating? Check1->Check2 No (Bromide/Iodide) Precat Switch to G3/G4 Precatalyst Check2->Precat No (Pd black visible) Check3 Is the Base insoluble? Check2->Check3 Yes BaseSwitch Switch to soluble base (LHMDS or NaOtBu) Check3->BaseSwitch Yes

Figure 2: Step-by-step troubleshooting loop for stalled Buchwald-Hartwig aminations involving piperazine.

Ticket #003: Reductive Amination Selectivity

User Query: "I'm reacting piperazine with a ketone using NaCNBH3, but the reaction is incredibly slow and I'm worried about cyanide toxicity."

Resolution

Switch to Sodium Triacetoxyborohydride (STAB / Na(OAc)3BH) .

Why STAB is Superior:

  • Safety: No cyanide byproduct.

  • Selectivity: It reduces the iminium ion (formed from amine + ketone) much faster than it reduces the ketone itself. This prevents the reduction of your starting material to an alcohol [3].

  • Speed: Generally faster than cyanoborohydride in DCE (Dichloroethane) or THF.

Standard Protocol:

  • Mix Piperazine (1.2 eq) and Ketone (1.0 eq) in DCE.

  • Add Acetic Acid (1-2 eq). Critical Step: The acid catalyzes imine formation.

  • Stir for 30 mins.

  • Add STAB (1.5 eq) in one portion.

  • Stir at RT for 2-16 hours.

Ticket #004: The Nightmare Workup (Purification)

User Query: "My product is water-soluble. When I try to extract it with Ethyl Acetate, it stays in the aqueous layer. How do I get it out?"

The "Hexahydrate Crash" Method

Piperazine and its simple derivatives often form crystalline hydrates or salts that are insoluble in organic solvents but can be precipitated from specific mixtures.

Protocol:

  • Concentrate: Remove reaction solvents (DCM/MeOH) completely.

  • Dissolve: Dissolve the crude residue in a minimum amount of Acetone .

  • Acidify: Add glacial Acetic Acid dropwise until the solution is acidic.

  • Precipitate: The Piperazine Diacetate salt often crystallizes out.[3] Filter and wash with cold acetone [4].

  • Free Base Regeneration: Dissolve the salt in minimal water, basify with 10M NaOH, and extract with DCM/IPA (3:1 ratio) . Note: The 3:1 mixture is much better at extracting polar amines than pure DCM.

References
  • RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Synthesis of Secondary Amines. Journal of the American Chemical Society. Link

  • Precatalyst Activation: Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science. Link

  • Reductive Amination (STAB): Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Purification Strategies: BenchChem Technical Support. (2025).[4][5][6][7] Purification of Piperazine-Containing Compounds. Link

Sources

Technical Support Center: Crystallization of 1-[(5-Methylthien-2-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the crystallization of 1-[(5-Methylthien-2-yl)methyl]piperazine. As a molecule featuring a basic piperazine core and a lipophilic methylthienyl group, its crystallization behavior is governed by a delicate interplay of pH, solvent polarity, and thermodynamics. This document is structured to address common challenges encountered in the laboratory, from initial failures to crystallize to issues with crystal form and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Complete Crystallization Failure - Oiling Out or Persistent Solubility

Question: I've followed a standard cooling crystallization protocol, but my compound either remains fully dissolved or separates as an oil. What is happening and how can I fix it?

Answer: This is the most common crystallization challenge and typically points to one of three issues: an inappropriate solvent system, insufficient supersaturation, or a high barrier to nucleation. The piperazine moiety in your compound is basic and capable of hydrogen bonding, while the methylthienyl group is nonpolar. An ideal solvent must respect this amphiphilic nature.

  • Causality: "Oiling out," or liquid-liquid phase separation, occurs when the solute concentration exceeds its solubility limit at a given temperature, but the energy barrier to form an ordered crystal lattice is too high. Instead, the solute aggregates into a disordered, supercooled liquid phase. This is common with impure compounds or when the cooling rate is too rapid.[1]

Troubleshooting Protocol:

  • Re-evaluate Your Solvent System: The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[2]

    • Monosolvent Screening: Test a range of solvents with varying polarities. Good candidates for a molecule like this include isopropanol, acetonitrile, ethanol, and methanol, or mixtures with water.[2]

    • Binary Solvent System: An anti-solvent approach can be highly effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol) at room temperature. Then, titrate in a miscible "anti-solvent" in which the compound is insoluble (e.g., water or hexane) until persistent turbidity is observed. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Control Supersaturation and Cooling: Rapid cooling increases supersaturation too quickly, favoring the formation of oils or very small, impure crystals over well-ordered, larger ones.[3]

    • Slow down the cooling rate. Instead of an ice bath, allow the flask to cool to room temperature on the bench, insulated with paper towels, before moving it to a refrigerator.[1]

    • If using an anti-solvent, add it very slowly at a slightly elevated temperature to avoid localized high supersaturation.

  • Induce Nucleation: If the solution remains clear even when cold (metastable zone), nucleation must be induced.

    • Seeding: If you have a few crystals from a previous attempt, add a single, small, well-formed crystal to the supersaturated solution. This provides a template for further growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

Workflow for Troubleshooting Crystallization Failure

G start Crystallization Fails (Oil or Stays in Solution) purity Step 1: Assess Purity (>95% recommended) start->purity purify Purify via Chromatography or Salt Formation purity->purify Impure solvent Step 2: Re-evaluate Solvent (Screening Protocol) purity->solvent Purity OK purify->purity cooling Step 3: Control Cooling Rate (Slow, Insulated Cooling) solvent->cooling Good Solvent Found success Successful Crystallization solvent->success Crystals Form induce Step 4: Induce Nucleation (Seeding/Scratching) cooling->induce Still No Crystals cooling->success Crystals Form induce->success

Caption: Decision tree for addressing crystallization failures.

Issue 2: Low Crystallization Yield

Question: I'm getting crystals, but my yield is consistently below 70%. How can I improve it?

Answer: A poor yield indicates that a significant amount of your compound remains in the mother liquor after filtration.[1] This can be due to using too much solvent, not cooling to a low enough temperature, or premature filtration.

Troubleshooting Protocol:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more solute at the final filtration temperature.

  • Optimize Final Temperature: The solubility of your compound decreases as the temperature drops. After slow cooling to room temperature, place the crystallization vessel in a refrigerator (4°C) and finally a freezer (-20°C), if the solvent allows, to maximize the amount of solute that crashes out.

  • Increase Concentration: If possible, concentrate the solution by slowly evaporating some of the solvent before initiating cooling. This will ensure the solution becomes supersaturated at a higher temperature.

  • Analyze the Mother Liquor: After filtration, take a small sample of the mother liquor and evaporate it to dryness. A large amount of residue indicates significant product loss. You may be able to perform a "second crop" crystallization by concentrating the mother liquor and re-cooling it, though this crop may be less pure.

Issue 3: Poor Crystal Morphology (Needles, Plates, or Fine Powder)

Question: My product crystallizes as fine needles that are difficult to filter and dry. How can I obtain more equant (block-like) crystals?

Answer: Crystal habit is dictated by the relative growth rates of different crystal faces.[3] Needle-like or plate-like crystals often result from very high supersaturation, where nucleation dominates over slow, ordered growth. Impurities can also adsorb to specific crystal faces, inhibiting growth in that direction and leading to undesirable morphologies.[4]

Troubleshooting Protocol:

  • Reduce Supersaturation Rate: This is the most critical factor.

    • Slower Cooling: As detailed previously, slow cooling is paramount.

    • Use Less Anti-Solvent or Add it Slower: If using an anti-solvent system, reducing the amount or slowing the addition rate can dramatically improve crystal habit.

  • Agitation Control: The type and rate of stirring can influence crystal morphology.[3]

    • For initial crystal growth, minimal or no stirring is often best to allow large crystals to form.

    • Gentle stirring can sometimes help by ensuring a uniform distribution of solute, but vigorous agitation can lead to secondary nucleation and smaller crystals. Experiment with different agitation profiles.

  • Solvent Choice: The solvent can directly influence crystal habit through interactions with different crystal faces. Try crystallizing from a solvent with different properties (e.g., a protic solvent like isopropanol vs. an aprotic solvent like acetonitrile).

Issue 4: Suspected Polymorphism

Question: I ran the same crystallization twice and got two different-looking solids with different melting points. Is this polymorphism, and how do I control it?

Answer: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[5] These forms can have different physicochemical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in pharmaceutical development.[5]

Troubleshooting Protocol:

  • Characterize the Forms: First, confirm you have different polymorphs using analytical techniques.

    • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying different crystal forms, as each will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): This will reveal different melting points or phase transitions for each form.

    • FTIR/Raman Spectroscopy: Vibrational spectroscopy can also distinguish between polymorphs.

  • Identify the Stable Form: Generally, one polymorph will be thermodynamically more stable than the others. The less stable ("metastable") forms will often convert to the stable form over time. Slurry experiments—stirring a mixture of the forms in a solvent where they are slightly soluble—will eventually result in the complete conversion to the most stable form.

  • Control Crystallization Conditions: Once you have identified the desired polymorph (which could be the most stable one or a specific metastable one with better properties), you must rigorously control the crystallization conditions to produce it consistently.[3]

    • Solvent: Different solvents can favor the nucleation of different polymorphs.

    • Temperature: The cooling profile and final temperature can be critical.

    • Seeding: Seeding the solution with crystals of the desired polymorph is the most reliable way to ensure it crystallizes.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or binary solvent system for crystallization.

  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition.

  • Room Temperature Solubility: Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable for cooling crystallization but may be a "good" solvent for an anti-solvent system.

  • Elevated Temperature Solubility: For solvents where the compound is sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) to near the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Record your observations in a table. An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good quantity of crystalline solid upon cooling.

Solvent ClassSpecific SolventSolubility (Room Temp)Solubility (Hot)Outcome on CoolingSuitability
Protic PolarIsopropanolSparingly SolubleSolubleCrystalline SolidGood Candidate
Aprotic PolarAcetonitrileSparingly SolubleSolubleFine NeedlesPotential, needs optimization
Aprotic PolarDichloromethaneFully SolubleFully SolubleNo CrystalsPotential "Good" Solvent
NonpolarHexaneInsolubleInsolubleNo ChangePotential "Anti-Solvent"

Table 1: Example of a solvent screening data summary.

Protocol 2: Characterization of Crystalline Product

This workflow outlines the essential analytical steps to confirm the identity, purity, and form of your crystallized product.

G start Crystallized Product hplc Purity Assessment: HPLC-UV start->hplc nmr Identity Confirmation: ¹H NMR, ¹³C NMR start->nmr ms Molecular Weight: Mass Spectrometry (GC-MS/LC-MS) start->ms xprd Solid Form ID: XRPD, DSC start->xprd final Characterized Product hplc->final nmr->final ms->final xprd->final

Caption: Standard workflow for analytical characterization.

References

  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]

  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. [Link]

  • Academia.edu. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. [Link]

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

Sources

strategies to reduce byproducts in 1-[(5-Methylthien-2-yl)methyl]piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important piperazine derivative. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you optimize your reaction outcomes and minimize byproduct formation.

Introduction to the Synthesis

The most common and efficient method for synthesizing 1-[(5-Methylthien-2-yl)methyl]piperazine is through the reductive amination of 5-methylthiophene-2-carboxaldehyde with piperazine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the desired secondary amine.[1][2] While this is a robust reaction, several challenges can arise, primarily the formation of the undesired 1,4-disubstituted byproduct and difficulties in purification. This guide will address these issues head-on, providing you with the strategies to achieve high purity and yield.

Troubleshooting Guide & FAQs

FAQ 1: What are the most common byproducts in the synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine, and how can I identify them?

Answer:

The primary byproduct of concern in this synthesis is the 1,4-bis[(5-methylthien-2-yl)methyl]piperazine . This occurs when both nitrogen atoms of the piperazine ring react with the 5-methylthiophene-2-carboxaldehyde. Other potential, though less common, byproducts include unreacted starting materials (piperazine and 5-methylthiophene-2-carboxaldehyde) and, depending on the reducing agent used, adducts from side reactions. For instance, if sodium cyanoborohydride is used, a cyano-adduct can sometimes be observed.[2]

Identification of Byproducts:

The most effective methods for identifying and quantifying the desired product and byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS: This technique is excellent for separating volatile compounds and providing structural information from the mass spectra. You would expect to see distinct peaks for the mono-substituted (desired product) and di-substituted (byproduct) piperazines, with the latter having a significantly higher molecular weight.

  • HPLC: Reversed-phase HPLC with UV detection is also a powerful tool. Since piperazine itself lacks a strong chromophore, derivatization might be necessary for trace analysis of unreacted piperazine.[3] However, the thiophene moiety in the product and the major byproduct allows for UV detection.

A summary of expected molecular weights is provided in the table below:

CompoundMolecular Weight ( g/mol )Expected Mass (m/z) in MS
1-[(5-Methylthien-2-yl)methyl]piperazine210.34210
1,4-bis[(5-methylthien-2-yl)methyl]piperazine318.51318
Piperazine86.1486
5-Methylthiophene-2-carboxaldehyde126.18126
Troubleshooting 1: My reaction is producing a high percentage of the 1,4-disubstituted byproduct. How can I improve the selectivity for the mono-substituted product?

Answer:

This is a classic challenge in piperazine chemistry. The key is to control the stoichiometry and reaction conditions to favor mono-alkylation. Here are several strategies, ranging from simple adjustments to more advanced techniques:

1. Stoichiometric Control:

The most straightforward approach is to use a large excess of piperazine relative to the 5-methylthiophene-2-carboxaldehyde. A molar ratio of 4:1 to 10:1 (piperazine:aldehyde) is recommended. This statistical excess ensures that an aldehyde molecule is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

2. Use of a Mono-Protonated Piperazine Salt:

A more elegant solution is to use a mono-protonated piperazine salt, such as piperazine monohydrochloride or monoacetate.[4][5] The protonated nitrogen is deactivated towards nucleophilic attack, leaving the other nitrogen free to react. This significantly enhances the selectivity for mono-substitution.[4]

Workflow for In Situ Generation of Mono-Protonated Piperazine:

cluster_0 In Situ Formation of Piperazine Monohydrochloride A Piperazine (free base) C Piperazine Monohydrochloride (active species) A->C Equimolar amounts in methanol B Piperazine Dihydrochloride B->C

Caption: In situ generation of the active mono-protonated piperazine species.

3. Controlled Addition of the Aldehyde:

Slowly adding the 5-methylthiophene-2-carboxaldehyde to the reaction mixture containing excess piperazine can also improve selectivity. This maintains a low concentration of the aldehyde, further reducing the likelihood of di-substitution.

Troubleshooting 2: I am having difficulty choosing the right reducing agent. What are the pros and cons of common choices?

Answer:

The choice of reducing agent is critical for a successful reductive amination. The ideal reducing agent should selectively reduce the iminium ion intermediate without reducing the starting aldehyde.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over aldehydes.[6] Tolerates a wide range of functional groups.Can be more expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used.Can introduce cyanide as a byproduct.[2] Its reactivity is pH-dependent.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde, leading to alcohol byproducts.
Catalytic Hydrogenation (H₂/Pd-C) "Green" reducing agent with water as the only byproduct.Requires specialized equipment (hydrogenator). The catalyst can sometimes be deactivated by sulfur-containing compounds like thiophene.

Recommendation: For this synthesis, sodium triacetoxyborohydride is the recommended reducing agent due to its high selectivity, which minimizes the formation of the corresponding alcohol from the reduction of 5-methylthiophene-2-carboxaldehyde.

FAQ 2: What is a reliable, step-by-step protocol for the synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine?

Answer:

The following protocol is a robust starting point, incorporating best practices to maximize yield and purity.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (4.0 equivalents).

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve or suspend the piperazine.

  • Aldehyde Addition: Add 5-methylthiophene-2-carboxaldehyde (1.0 equivalent) to the reaction mixture.

  • Imine Formation: Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Reducing Agent Addition: In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in the anhydrous solvent.

  • Reduction: Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be exothermic, so it's advisable to use an ice bath to maintain the temperature at or below room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC, GC-MS, or HPLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM, 2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-[(5-Methylthien-2-yl)methyl]piperazine.

Troubleshooting 3: I'm struggling with the purification of the final product. What are the best methods to remove unreacted piperazine and the di-substituted byproduct?

Answer:

Purification can indeed be challenging due to the similar polarities of the product and byproducts. Here’s a logical approach to purification:

Troubleshooting Workflow for Purification:

Start Crude Reaction Mixture A Aqueous Work-up (Acid/Base Extraction) Start->A To remove excess piperazine B Flash Column Chromatography A->B To separate mono- and di-substituted products C Crystallization/Recrystallization B->C For final polishing, if needed End Pure Product B->End C->End

Caption: A systematic workflow for the purification of 1-[(5-Methylthien-2-yl)methyl]piperazine.

1. Aqueous Work-up (Acid/Base Extraction):

  • To Remove Excess Piperazine: Since you are using a large excess of piperazine, an acidic wash can be very effective. Dissolve the crude product in an organic solvent (like DCM or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The protonated piperazine and your mono-substituted product will move to the aqueous layer. The less basic di-substituted byproduct might remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent.

  • Alternative: If your product is sufficiently less polar than piperazine, a simple aqueous wash may remove a significant portion of the unreacted piperazine.

2. Flash Column Chromatography:

This is the most common and effective method for separating the mono- and di-substituted products.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A gradient of a polar solvent (like methanol or ethanol) in a non-polar solvent (like dichloromethane or ethyl acetate) is often effective. A small amount of a basic modifier (like triethylamine or ammonium hydroxide) in the mobile phase can improve peak shape and prevent tailing of the amines on the silica gel. A typical starting gradient might be 1-5% methanol in dichloromethane, gradually increasing the polarity.

3. Crystallization/Recrystallization:

If the product is a solid, crystallization can be an excellent final purification step. The product can be crystallized from a suitable solvent system, which may require some screening (e.g., ethanol, isopropanol, or mixtures with hexanes). Often, converting the free base to a salt (e.g., hydrochloride or maleate) can facilitate the formation of a crystalline solid that is easier to purify by recrystallization.

FAQ 3: Can you provide a starting point for developing an HPLC or GC-MS method for in-process control and final purity analysis?

Answer:

Absolutely. Here are some recommended starting conditions for both techniques, which should be optimized for your specific system and sample matrix.

HPLC Method Development:

  • Column: A C18 reversed-phase column is a good starting point. For highly polar compounds, a HILIC column might be considered.[7]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8]

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Solvent B and gradually increase to a high percentage over 15-20 minutes.

  • Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 230-280 nm).

  • Derivatization for Trace Piperazine: If you need to quantify trace amounts of unreacted piperazine, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[3][9]

GC-MS Method Development:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally suitable for piperazine derivatives.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically around 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: ~100-150 °C

    • Ramp: 10-20 °C/min to a final temperature of ~280-300 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV is standard. Monitor for the molecular ions of your product and expected byproducts.

References

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 303, 125389.
  • Park, H., et al. (2015). An HPLC-fluorescence detection method for simultaneous determination of N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) labeled with 4-(4,5-diphenyl-1 H-imidazol-2-yl)benzoyl chloride.
  • Sivakumari, K., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry, 2(5), 1324-1330.
  • Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl) piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 22(10), 1664.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.

Sources

Technical Support Center: Purification of 1-[(5-Methylthien-2-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to assist researchers in the purification of 1-[(5-Methylthien-2-yl)methyl]piperazine . This intermediate is commonly synthesized via the reductive amination of 5-methylthiophene-2-carboxaldehyde with piperazine, or through nucleophilic substitution using 2-(chloromethyl)-5-methylthiophene.

The following protocols prioritize chemical stability (protecting the electron-rich thiophene ring) and effective separation of the common bis-alkylated impurity.

Quick Reference Data
ParameterDescription
Target Molecule 1-[(5-Methylthien-2-yl)methyl]piperazine
Primary Impurity N,N'-bis[(5-methylthien-2-yl)methyl]piperazine (Bis-alkylated byproduct)
Secondary Impurity Unreacted Piperazine (often used in excess)
pKa (Est.) ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine)
Stability Alert Thiophene rings are electron-rich; avoid strong oxidizing acids or prolonged exposure to light/air to prevent polymerization.[1][2][3][4][5]
Part 1: The Core Purification Workflow

This workflow assumes a crude reaction mixture resulting from a reductive amination or alkylation.[6]

PurificationWorkflow Start Crude Reaction Mixture Evap 1. Solvent Exchange (Remove MeOH/THF, dissolve in EtOAc) Start->Evap AcidExt 2. Acid Extraction (pH 4-5) (Extract into Aqueous Phase) Evap->AcidExt OrgWaste Organic Phase (Contains Bis-impurity & Non-basic byproducts) AcidExt->OrgWaste Remove Impurities AqPhase Aqueous Phase (Contains Target Product & Piperazine) AcidExt->AqPhase Target Protonated BaseWash 3. Basification (pH >12) & Extraction into DCM AqPhase->BaseWash WaterWash 4. Water Wash (Removes excess Piperazine) BaseWash->WaterWash FinalIso 5. Salt Formation / Crystallization (HCl or Fumarate) WaterWash->FinalIso

Figure 1: Selective Acid-Base Extraction Workflow designed to separate mono-alkylated product from bis-alkylated impurities and neutral organics.

Part 2: Troubleshooting & FAQs
Category 1: Impurity Removal (The "Bis" Problem)

Q: I am seeing a significant amount of N,N'-bis-alkylated impurity (two thiophene rings). How do I remove it without column chromatography?

A: The bis-impurity is significantly less polar and less water-soluble than your mono-substituted target because it lacks the secondary amine functionality. You can exploit this using a pH-controlled extraction :

  • Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Extract with Citrate Buffer (pH 4.5 - 5.0).

    • Mechanism:[1][5][7][8] At pH 5.0, the secondary amine of the target (pKa ~9.8) is fully protonated and moves to the water phase. The bis-impurity (containing only tertiary amines, pKa ~5.4) is less basic and more lipophilic; a significant portion will remain in the EtOAc layer or can be washed out more easily [1].

  • Wash the aqueous layer with fresh EtOAc to ensure complete removal of the bis-impurity.

  • Basify the aqueous layer to pH >12 and extract the pure mono-product into Dichloromethane (DCM).

Q: My product contains excess unreacted piperazine. How do I clean it up?

A: Piperazine is highly water-soluble.

  • The Water Wash: If your product is dissolved in a hydrophobic solvent (DCM or Toluene), wash it 3–5 times with water.[5] The partition coefficient favors piperazine staying in the water, while the thiophene-substituted product stays in the organic layer.

  • High-Vacuum Drying: Piperazine sublimes. If you have a solid product contaminated with piperazine, drying under high vacuum (<1 mbar) at 40–50°C overnight often sublimes off the free piperazine [2].

Category 2: Stability & Handling

Q: The product turned from pale yellow to dark brown/black during the acid workup. What happened?

A: This indicates thiophene polymerization or oxidation.

  • Cause: Thiophene rings are electron-rich and sensitive to strong mineral acids (like conc. H₂SO₄ or HCl) or oxidizing agents, which can initiate cationic polymerization [3].[5]

  • Solution:

    • Use weaker acids for extraction (e.g., 10% Citric Acid or Acetic Acid) instead of strong mineral acids.[5]

    • If using HCl, ensure it is dilute (<1 M) and keep the temperature cold (0°C).

    • Degas your solvents with nitrogen to minimize oxidative stress.

Q: I cannot get the product to crystallize; it remains an oil.

A: Secondary amines with lipophilic tails often form "oils" as free bases.

  • Protocol: Convert it to a salt.

    • Dissolve the oil in a minimal amount of dry Ethanol or Isopropanol.

    • Add a stoichiometric amount (1.0 eq) of Fumaric Acid or Maleic Acid . These counter-ions often promote better crystallinity for piperazine derivatives than HCl (which can be hygroscopic) [4].

    • Add diethyl ether dropwise until the solution turns cloudy, then refrigerate.

Category 3: Chromatography [9][10]

Q: The product streaks on TLC and silica columns. How do I fix the peak shape?

A: The streaking is caused by the interaction between the basic nitrogen and the acidic silanols on the silica gel.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 95:4:1).[5] This neutralizes the silica surface [5].

  • Alternative Stationary Phase: Use "Amine-functionalized silica" or basic alumina if the streaking persists.

Part 3: Advanced Purification Protocols
Protocol A: Synthesis of the Dihydrochloride Salt

Best for long-term storage and stability.

  • Dissolution: Dissolve 1.0 g of the free base oil in 5 mL of dry Ethanol.

  • Acidification: Cool to 0°C. Slowly add 2.2 equivalents of HCl (using 1.25 M HCl in Ethanol or 4 M HCl in Dioxane). Note: Do not use aqueous HCl to avoid solubility issues.

  • Precipitation: A white to off-white solid should precipitate immediately.

  • Maturation: Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash with cold diethyl ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Protocol B: Selective Precipitation of Piperazine (Hexahydrate Method)

Use this if the crude mixture has >20% unreacted piperazine.

  • Hydration: Add water to the crude reaction mixture (if solvent-free) until the water:piperazine molar ratio is roughly 6:1.

  • Solvent Addition: Add a water-immiscible alcohol, such as Isooctanol (approx. equal weight to the piperazine mass).[9][11]

  • Precipitation: Stir vigorously. Piperazine forms a hexahydrate that is insoluble in the organic/alcohol phase and will precipitate out [2].[9]

  • Filtration: Filter off the piperazine hexahydrate. The filtrate contains your thiophene product in the organic phase.

References
  • Beshore, D. C., & Dinsmore, C. J. (2002).[3][5] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[3] Organic Letters, 4(7), 1201–1204.

  • Poole, S. C. (1969). Recovery and purification of piperazine. U.S. Patent 3,481,933.

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 28-40.

  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Troubleshooting Guide. BenchChem Application Notes.

  • Organic Chemistry Portal. (2023). Synthesis of piperazines: Recent Literature and Protocols.

Sources

Navigating the Stability of 1-[(5-Methylthien-2-yl)methyl]piperazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support center provides crucial guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 1-[(5-Methylthien-2-yl)methyl]piperazine during storage. Understanding and mitigating the chemical instability of this compound is paramount for ensuring experimental reproducibility, and the integrity of research and development outcomes. This guide, presented in a direct question-and-answer format, offers in-depth troubleshooting and best practices rooted in the chemical properties of the thiophene and piperazine moieties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing inconsistent results in my experiments using 1-[(5-Methylthien-2-yl)methyl]piperazine. Could this be related to compound degradation?

A1: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. The 1-[(5-Methylthien-2-yl)methyl]piperazine molecule contains both a thiophene ring and a piperazine ring, both of which are susceptible to degradation under certain conditions. The thiophene ring can undergo photodegradation and oxidation, while the piperazine moiety is prone to oxidation and thermal degradation.[1][2][3] Degradation can lead to a decrease in the concentration of the active compound and the formation of impurities that may interfere with your experiments.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: The principal factors contributing to the degradation of 1-[(5-Methylthien-2-yl)methyl]piperazine are exposure to light, elevated temperatures, oxygen (air), and humidity. The methyl-substituted thiophene ring is susceptible to photo-oxidation, while the piperazine ring can be readily oxidized.[2][4][5] Thermal stress can also accelerate the degradation of the piperazine component.[3][6]

Q3: What are the recommended storage conditions for 1-[(5-Methylthien-2-yl)methyl]piperazine to ensure its stability?

A3: To minimize degradation, it is imperative to store the compound under controlled conditions. Based on the known instabilities of thiophene and piperazine derivatives, the following storage protocols are recommended:

Parameter Recommendation Rationale
Temperature Store at -20°C or below for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.Low temperatures significantly reduce the rates of both oxidative and thermal degradation reactions affecting the piperazine ring.[7][8]
Light Store in a light-resistant (amber) vial or container.To prevent photodegradation of the light-sensitive thiophene ring.[4][5]
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to oxygen, thereby inhibiting the oxidative degradation of both the thiophene and piperazine moieties.[2][9]
Moisture Keep the container tightly sealed to prevent moisture ingress.Thiophene derivatives can be susceptible to hydrolysis under certain pH conditions, and moisture can facilitate degradation reactions.[10][11]

Q4: I have been storing the compound at room temperature. What potential degradation products should I be aware of?

A4: Storing 1-[(5-Methylthien-2-yl)methyl]piperazine at room temperature, especially with exposure to light and air, can lead to the formation of several degradation products. While specific studies on this exact molecule are limited, based on the reactivity of its constituent parts, likely degradation pathways include:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide. This is often an unstable intermediate that can lead to further reactions and the formation of various byproducts.[2][12]

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.

  • Photodegradation of the Thiophene Ring: Exposure to UV light can induce photochemical reactions in the thiophene ring, leading to a variety of degradation products.[4][5]

  • Thermal Degradation of the Piperazine Ring: Elevated temperatures can cause the degradation of the piperazine ring, potentially leading to the formation of compounds like N-formylpiperazine.[3]

The following diagram illustrates the potential degradation pathways:

A 1-[(5-Methylthien-2-yl)methyl]piperazine B Oxidation (Air/O2) A->B C Light (Photodegradation) A->C D Heat (Thermal Degradation) A->D E Thiophene-S-oxide derivatives B->E F Piperazine N-oxide B->F G Ring-opened thiophene products C->G H N-formylpiperazine derivatives D->H

Caption: Potential degradation pathways for 1-[(5-Methylthien-2-yl)methyl]piperazine.

Q5: How can I check the purity of my stored 1-[(5-Methylthien-2-yl)methyl]piperazine?

A5: To assess the purity of your compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used and effective method.[13][14] A reversed-phase C18 column is often suitable for the separation of the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying volatile impurities.[15][16]

For a definitive assessment, it is advisable to perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products. The resulting chromatogram can then be used to confirm that your analytical method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

Experimental Protocol: Stability Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to assess the purity of 1-[(5-Methylthien-2-yl)methyl]piperazine.

1. Materials and Reagents:

  • 1-[(5-Methylthien-2-yl)methyl]piperazine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

2. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength using a DAD, typically around the λmax of the compound.

4. Forced Degradation Study Workflow:

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of 1-[(5-Methylthien-2-yl)methyl]piperazine in a suitable solvent (e.g., Methanol) B Acid Hydrolysis (0.1 N HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1 N NaOH, 60°C, 24h) A->C D Oxidative Degradation (3% H2O2, RT, 24h) A->D E Thermal Degradation (Solid, 80°C, 48h) A->E F Photolytic Degradation (UV light, 24h) A->F G Neutralize acidic/basic samples B->G C->G H Dilute all samples to a suitable concentration for HPLC analysis D->H E->H F->H G->H I Inject samples into HPLC system H->I J Analyze chromatograms for degradation peaks I->J

Caption: Workflow for a forced degradation study.

By following these guidelines, researchers can significantly improve the storage stability of 1-[(5-Methylthien-2-yl)methyl]piperazine and ensure the reliability of their experimental data.

References

  • Almasri, D. M., Mohamed, S. G. A., & Mohamed, G. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
  • Boulkamh, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13849-13858.
  • Boulkamh, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies.
  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1159-1170.
  • El-Gamil, M. M. (2023). Photocatalytic of Thiophene Desulfurization. 2023 4th International Conference on Smart Grid and Renewable Energy (SGRE).
  • Espenson, J. H., & Tofan, D. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 39(16), 3659-3664.
  • Gengenbach, A., et al. (n.d.). Oxidative Desulfurization of Thiophene Derivatives using Metalloporphyrins. University of Wisconsin-Eau Claire.
  • Goff, G. S., & Rochelle, G. T. (2004). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 43(20), 6400-6408.
  • Hess, C., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 37(2), 88-95.
  • Hess, C., et al. (2013). The Stability of Four Designer Drugs. Journal of Analytical Toxicology.
  • Kamel, A. M., et al. (2022). Thiophene‐containing compounds with antimicrobial activity. Archiv der Pharmazie.
  • Lau, T., et al. (2018). The Stability of Four Designer Drugs : Journal of Analytical Toxicology. Ovid.
  • Mohamed, S. G. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1334.
  • Valadon, P., et al. (1996). Thiophene, Furan, and Pyrrole-2-carboxylic Acids and Corresponding 5-Nitro-derivatives: Relationship between Structure, Biotransformation, and Cytotoxicity on Isolated Rat Hepatocytes. Chemical Research in Toxicology, 9(1), 146-154.
  • Valadon, P., et al. (1996).
  • Voice, A. K., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1724-1730.
  • Wikipedia contributors. (2024, February 19). Thiophene. In Wikipedia, The Free Encyclopedia.
  • Zuccarello, G., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class - Office of Justice Programs. (n.d.).
  • Analytical CHEMISTRY. (n.d.).
  • Benzylpiperazine: A drug of abuse?
  • Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods - Benchchem. (n.d.).
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. (n.d.).
  • Development and Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. (n.d.).
  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - MDPI. (n.d.).
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC. (n.d.).
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - Oxford Academic. (n.d.).
  • 1-Methylpiperazine: synthesis, applications and safety - ChemicalBook. (n.d.).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.).
  • Analytical Methods - OPUS

Sources

scaling up the synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-8492-PRECLIN Subject: Process Optimization & Troubleshooting for Scale-Up (>100g) Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Process Chemistry Technical Support Center. You have inquired about scaling up the synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine . This scaffold is a critical intermediate in various GPCR ligands and kinase inhibitors.

While bench-scale synthesis often tolerates inefficiencies, producing >100g for preclinical studies requires a robust "self-cleaning" process. The guide below prioritizes the Reductive Amination route using Sodium Triacetoxyborohydride (STAB), as it offers superior safety and impurity control compared to direct alkylation with chloromethyl-thiophenes (which are lachrymators and prone to polymerization).

Module 1: Synthetic Strategy & Workflow

Core Question: Which route minimizes genotoxic impurities and maximizes throughput?

Recommendation: Adopt a Direct Reductive Amination protocol.

  • Reaction: 5-Methylthiophene-2-carboxaldehyde + Excess Piperazine + STAB.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: For larger scales, Toluene/THF mixtures are safer alternatives to chlorinated solvents if solubility permits.

  • Catalyst: Acetic Acid (AcOH) – essential for imine formation and STAB activation.

Process Flow Diagram

The following diagram outlines the optimized workflow, highlighting critical decision points and impurity rejection steps.

G Start Start: Reagents ImineForm Step 1: Imine Formation (Aldehyde + Excess Piperazine) Start->ImineForm Mix in DCM/THF Reduction Step 2: Reduction (Add STAB + AcOH) ImineForm->Reduction 0-5°C Control Quench Step 3: Quench (Basic pH > 10) Reduction->Quench NaHCO3/NaOH PhaseSep Step 4: Phase Separation (Product in Organic) Quench->PhaseSep Wash Step 5: Water Wash (Remove Excess Piperazine) PhaseSep->Wash Critical Step Wash->Wash Repeat if Piperazine > 0.5% SaltForm Step 6: Salt Formation (HCl/iPrOH) Wash->SaltForm Dry Organic Layer Final Final Product: HCl Salt SaltForm->Final Crystallization

Caption: Figure 1. Optimized Reductive Amination Workflow. Green nodes indicate purification steps that rely on solubility differences rather than chromatography.

Module 2: Critical Process Parameters (CPPs) & Protocols

To ensure reproducibility, you must control specific variables.[1] This protocol is designed for a 100g scale .

Step-by-Step Protocol
  • Imine Formation (The Equilibrium):

    • Charge Piperazine (3.0 - 4.0 equivalents) into the reactor with DCM (10 volumes).

    • Why Excess? Piperazine has two nitrogens.[2] If you use 1:1 stoichiometry, you will generate the Bis-alkylated impurity (Dimer), which is nearly impossible to separate later. High excess forces mono-alkylation.

    • Add 5-Methylthiophene-2-carboxaldehyde (1.0 equiv) dropwise.

    • Stir for 1 hour at Room Temperature (RT).

  • Reduction (The Exotherm):

    • Cool the mixture to 0–5°C .

    • Add Acetic Acid (1.1 equiv) .

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 1 hour.

    • Safety: STAB releases hydrogen gas upon reaction with protons.[3] Ensure adequate venting.[4][5] Do not seal the reactor.

    • Allow to warm to RT and stir overnight.

  • Workup (The Separation):

    • Quench with saturated NaHCO₃ or 1N NaOH until aqueous pH > 10.

    • Separate layers. The product and excess piperazine are in the organic layer (DCM).

    • CRITICAL WASH: Wash the organic layer 3x with water.

    • Mechanism:[5][6] Free piperazine is highly water-soluble (

      
      ). The product (with the lipophilic thiophene ring) is much less soluble (
      
      
      
      ). These washes strip the excess piperazine into the aqueous waste.
  • Salt Formation (The Isolation):

    • Dry organic layer (

      
      ), filter, and concentrate.
      
    • Dissolve the resulting oil in Isopropanol (IPA) or Ethanol .[7]

    • Add HCl in IPA (2.2 equiv) slowly at 0°C.

    • The dihydrochloride salt will precipitate.[1] Filter and wash with cold IPA.

Module 3: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users during scale-up.

Issue 1: High Levels of "Dimer" Impurity

User Report: "LC-MS shows a large peak at M+ mass corresponding to two thiophene rings attached to one piperazine."

Root CauseDiagnosticSolution
Low Piperazine Equivalents Check stoichiometry. If < 2.5 equiv, dimer formation is statistically favored.Increase Piperazine: Use 3.0 to 4.0 equivalents. The excess is cheap and water-washable.
Reverse Addition Did you add Piperazine to the Aldehyde?Standard Addition: Always add Aldehyde to the excess Piperazine solution to keep amine concentration high relative to aldehyde.
Issue 2: Reaction "Stalls" or Incomplete Conversion

User Report: "After 24 hours, I still see 20% unreacted aldehyde."

  • Explanation: STAB is moisture-sensitive. If your solvent is "wet," the hydride decomposes to boric acid and acetic acid before it can reduce the imine.

  • Fix: Ensure solvents are anhydrous (<0.05% water). If the reaction stalls, add a fresh "chaser" of STAB (0.3 equiv) and check pH (ensure it is slightly acidic due to AcOH).

Issue 3: Product is an Oil / Won't Crystallize

User Report: "I concentrated the organic layer, but I have a dark oil that won't turn into a solid."

  • Context: The free base of this molecule is likely an oil or low-melting solid.

  • Solution: Do not try to isolate the free base as a solid. Proceed directly to Salt Formation .

    • Option A (Standard): Make the Dihydrochloride salt . It is usually hygroscopic but crystalline.

    • Option B (Preclinical Preferred): Make the Fumarate or Maleate salt. These often crystallize better and are less hygroscopic, making them easier to weigh for animal dosing.

Issue 4: Emulsions during Workup

User Report: "The DCM/Water interface is a mess. It won't separate."

  • Cause: Piperazine acts as a surfactant at high pH, and fine particulates from the borate salts stabilize the emulsion.

  • Fix: Filter the biphasic mixture through a pad of Celite before attempting phase separation. This removes the borate solids causing the emulsion.

Module 4: Quality Control & Impurity Profile

When validating your batch, look for these specific markers:

ComponentRetention Time (Rel.)OriginLimit (Target)
Product 1.00Target> 98.0%
Piperazine 0.20 (Early eluting)Excess Reagent< 0.1%
Aldehyde 1.20Unreacted Starting Material< 0.1%
Alcohol Impurity 1.15Direct reduction of aldehyde (Process Competing)< 0.5%
Bis-Alkylated Dimer 1.80 (Late eluting)Stoichiometry Failure< 0.2%

Note on Alcohol Impurity: If you see high levels of (5-methylthien-2-yl)methanol, it means the STAB reduced the aldehyde before it could form the imine.

  • Correction: Allow the Aldehyde + Piperazine to stir for 1–2 hours before adding STAB/AcOH.

References
  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

    • Core citation for the STAB protocol and mechanism.
  • Borch, R. F., et al. (1971).[8] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

    • Foundational text on hydride selectivity (vs STAB).
  • Org. Proc. Res. Dev. (General Process Safety Guidelines for Thiophenes).
  • BenchChem Technical Guides. "Synthesis of Sodium Triacetoxyborohydride for Laboratory Use."

    • Reference for handling and quenching borohydride reagents safely.

Sources

Validation & Comparative

Comparative Guide: Biological Target Validation of 1-[(5-Methylthien-2-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the validation of 1-[(5-Methylthien-2-yl)methyl]piperazine (herein referred to as MTP-Piperazine ).

This compound represents a privileged pharmacophore scaffold, structurally analogous to the side chains of atypical antipsychotics (e.g., Olanzapine ) and specific PDE10A inhibitors. Its biological validation primarily centers on G-Protein Coupled Receptors (GPCRs) , specifically the Serotonin 5-HT2A and Dopamine D2 receptors, where it acts as a competitive antagonist fragment.

Executive Summary & Target Profile

MTP-Piperazine is a heteroaryl-methyl-piperazine derivative. In medicinal chemistry, it functions as a "warhead" or "anchor" fragment. Unlike full tricyclic drugs (like Olanzapine) which lock the pharmacophore into a rigid conformation, MTP-Piperazine represents a flexible, open-chain analog.

  • Primary Biological Target: 5-HT2A Receptor (Serotonin 2A) – Antagonist[1]

  • Secondary Target: Dopamine D2 Receptor – Partial Agonist / Antagonist (Context Dependent)

  • Validation Context:

    • Fragment-Based Drug Discovery (FBDD): Assessing the binding contribution of the thienyl-piperazine moiety.

    • Impurity Profiling: Validating the pharmacological inactivity or toxicity of Olanzapine synthesis intermediates (CAS 56606-96-3 related).

Comparative Performance Analysis

The following table contrasts MTP-Piperazine with the "Gold Standard" (Olanzapine) and a specific reference antagonist (Ketanserin).

FeatureMTP-Piperazine (The Fragment)Olanzapine (The Drug)Ketanserin (Reference Std)
Primary Mechanism Low-affinity 5-HT2A/D2 AntagonistHigh-affinity 5-HT2A/D2 AntagonistSelective 5-HT2A Antagonist
Binding Affinity (

)
Micromolar Range (1–10 µM) Nanomolar Range (1–4 nM) Nanomolar Range (2–3 nM)
Selectivity Profile Broad / Promiscuous (binds H1, α1)Multi-target (MART) but optimizedHighly Selective for 5-HT2A
Lipophilicity (LogP) ~1.5 (Moderate)2.8 (Optimal CNS penetration)2.9
Experimental Utility Fragment linking / SAR probingClinical Efficacy / Positive ControlReceptor labeling / Validation

Analyst Insight: MTP-Piperazine lacks the tricyclic "clamp" of Olanzapine, leading to a higher entropic penalty upon binding. Consequently, its


 is typically 1000-fold higher (weaker) than the optimized drug. Validation requires high-concentration screening protocols.
Mechanism of Action & Signaling Pathway

The biological activity of MTP-Piperazine is defined by its ability to occupy the orthosteric binding pocket of the 5-HT2A receptor, preventing the binding of Serotonin (5-HT).

Molecular Mechanism:

  • Anchor: The protonated nitrogen of the piperazine ring forms a salt bridge with Aspartate 3.32 (Asp155) in the receptor's transmembrane helix 3 (TM3).

  • Hydrophobic Interaction: The 5-methylthiophene group inserts into a hydrophobic pocket formed by Tryptophan 6.48 and Phenylalanine 6.52 .

  • Signal Blockade: Binding prevents the conformational change required to couple with the Gαq/11 protein, thereby inhibiting the Phospholipase C (PLC) pathway.

Pathway Visualization (Gq Signaling Blockade)

G node_receptor 5-HT2A Receptor (Membrane) node_Gq Gαq/11 Protein node_receptor->node_Gq  Activation Inhibited   node_ligand MTP-Piperazine (Antagonist) node_ligand->node_receptor  Competes/Blocks   node_5HT Serotonin (5-HT) (Agonist) node_5HT->node_receptor  Blocked   node_PLC Phospholipase C (PLC-β) node_Gq->node_PLC node_PIP2 PIP2 node_PLC->node_PIP2 node_IP3 IP3 + DAG node_PIP2->node_IP3  Hydrolysis   node_Ca Ca2+ Release (ER Stores) node_IP3->node_Ca  Mobilization   node_Effect Neuronal Excitation node_Ca->node_Effect  Downstream  

Figure 1: Mechanism of MTP-Piperazine antagonism at the 5-HT2A receptor. The ligand prevents Gq coupling, halting the IP3/Calcium signaling cascade.

Validation Protocol: Radioligand Binding Assay

To validate MTP-Piperazine, you must prove it displaces a known radioligand. Due to its expected lower affinity (micromolar), a Competition Binding Assay is superior to a saturation assay.

Objective

Determine the Inhibitory Concentration (


)  and Inhibition Constant (

)
of MTP-Piperazine against the 5-HT2A receptor.
Materials
  • Receptor Source: CHO-K1 cells stably expressing human 5-HT2A (commercially available or transfected).

  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol). Note: Use 
    
    
    
    -N-Methylspiperone for D2 validation.
  • Test Compound: 1-[(5-Methylthien-2-yl)methyl]piperazine (dissolved in DMSO).

  • Non-Specific Control: Methysergide (10 µM) or Mianserin.

Step-by-Step Methodology
  • Membrane Preparation (The "Clean" Source):

    • Harvest CHO-K1 cells in ice-cold PBS.

    • Homogenize in buffer (50 mM Tris-HCl, pH 7.4) using a Polytron.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet. Critical: Repeat wash 2x to remove endogenous serotonin which interferes with binding.

  • Assay Setup (96-well Plate):

    • Total Binding (TB): Buffer + Membrane +

      
      -Ketanserin (1 nM final).
      
    • Non-Specific Binding (NSB): Buffer + Membrane +

      
      -Ketanserin + Methysergide (10 µM).
      
    • Experimental (MTP-P): Buffer + Membrane +

      
      -Ketanserin + MTP-Piperazine (Titration: 
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 27°C (Room Temp). Equilibrium is faster for fragments, but 60 mins ensures stability.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

    • Wash 3x with ice-cold Tris buffer.

    • Add scintillation cocktail and count signal (CPM) on a Beta Counter.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit to a One-Site Competition Model (using GraphPad Prism or equivalent).

    • Self-Validation Check: If the Hill Slope is significantly different from -1.0, suspect negative cooperativity or multiple binding sites (e.g., D2 cross-reactivity).

Functional Validation: Calcium Flux Assay

Binding proves affinity, but not efficacy (agonist vs. antagonist). To confirm MTP-Piperazine is an antagonist , use a functional readout.

  • System: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

  • Protocol Logic:

    • Load cells with Calcium-sensitive dye (Fluo-4 AM).

    • Pre-incubate cells with MTP-Piperazine (Test Antagonist) for 15 mins.

    • Inject Serotonin (

      
       concentration) .
      
    • Result: If MTP-Piperazine is a valid antagonist, the fluorescence spike normally caused by Serotonin will be blunted or abolished in a dose-dependent manner.

References
  • Comparison of Piperazine-Thiophene Scaffolds

    • Title: Synthesis and serotonergic activity of variously substituted (3-amido)
    • Source: Bioorganic & Medicinal Chemistry Letters.

    • URL:[Link]

  • GPCR Binding Protocols (NIMH PDSP)

    • Title: NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocols.
    • Source: UNC School of Medicine.
    • URL:[Link]

  • Olanzapine Impurity & Structure Analysis

    • Title: Characterization of impurities in Olanzapine by LC-MS/MS.
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

  • Fragment-Based Discovery in GPCRs

    • Title: Fragment-based drug discovery for G protein-coupled receptors.
    • Source: Trends in Pharmacological Sciences.
    • URL:[Link]

Sources

A Comparative Analysis of 1-[(5-Methylthien-2-yl)methyl]piperazine and Established CNS Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel therapeutic agents for central nervous system (CNS) disorders necessitates a thorough evaluation of new chemical entities against established pharmacological benchmarks. This guide provides a comparative framework for assessing the potential of 1-[(5-Methylthien-2-yl)methyl]piperazine, a novel compound featuring a piperazine core, against two widely recognized therapeutic agents: the multimodal antidepressant Vortioxetine and the anxiolytic Buspirone. By detailing a comprehensive suite of in vitro and in vivo assays, this document serves as a roadmap for researchers and drug development professionals to elucidate the pharmacological profile of this novel piperazine derivative and benchmark its performance against current standards of care.

Introduction: The Therapeutic Potential of Novel Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic profiles and allow for versatile substitution to achieve desired pharmacodynamic effects.[4] Many piperazine derivatives exhibit activity at monoamine transporters and receptors, pathways critically involved in the pathophysiology of depression and anxiety.[1][5]

1-[(5-Methylthien-2-yl)methyl]piperazine is a novel compound of interest due to its structural components. The piperazine moiety suggests a potential for CNS activity, while the methyl-thiophene group may influence receptor affinity and selectivity. This guide outlines a systematic approach to characterize its pharmacological profile and compare it to established therapeutic agents, providing the necessary experimental context for its evaluation.

Established Therapeutic Agents for Comparison

To provide a robust benchmark for 1-[(5-Methylthien-2-yl)methyl]piperazine, we have selected two established CNS drugs that also feature a piperazine core: Vortioxetine and Buspirone.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is an antidepressant with a complex mechanism of action. Its primary therapeutic effect is attributed to the inhibition of the serotonin (5-HT) transporter (SERT).[2] Additionally, it modulates several serotonin receptors, acting as a 5-HT1A receptor agonist, a 5-HT3 receptor antagonist, and a partial agonist at other 5-HT receptors. This multimodal activity is believed to contribute to its efficacy in treating major depressive disorder and its potential cognitive benefits.

Buspirone: A Non-Benzodiazepine Anxiolytic

Buspirone is an anxiolytic agent that primarily acts as a partial agonist at the 5-HT1A receptor.[1] Unlike benzodiazepines, it does not exert its effects via the GABAA receptor, thus lacking sedative and muscle relaxant properties and having a lower potential for dependence. It is used in the management of generalized anxiety disorder.

Proposed Experimental Framework for Comparative Analysis

A comprehensive evaluation of 1-[(5-Methylthien-2-yl)methyl]piperazine requires a multi-tiered experimental approach, encompassing both in vitro and in vivo studies. The following protocols are designed to elucidate its mechanism of action and compare its efficacy and selectivity against Vortioxetine and Buspirone.

In Vitro Characterization: Target Engagement and Selectivity

In vitro assays are crucial for determining the molecular targets of a novel compound and its affinity for those targets.

This series of assays will determine if 1-[(5-Methylthien-2-yl)methyl]piperazine inhibits the reuptake of key monoamines (serotonin, norepinephrine, and dopamine).

Experimental Protocol: Radiotracer Uptake Inhibition Assay [6][7]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters are cultured to confluence in appropriate media.

  • Assay Preparation: On the day of the experiment, cells are washed with Krebs-Henseleit buffer (KHB).

  • Compound Incubation: Cells are pre-incubated for 5-10 minutes with varying concentrations of 1-[(5-Methylthien-2-yl)methyl]piperazine, Vortioxetine, Buspirone, or vehicle control.

  • Uptake Initiation: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT) is added to initiate uptake. The reaction proceeds for a short duration (1-3 minutes) at room temperature.[6][7]

  • Termination and Lysis: Uptake is terminated by rapid washing with ice-cold KHB. Cells are then lysed with 1% SDS.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

Diagram: Monoamine Transporter Inhibition Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture hSERT/hNET/hDAT Transfected HEK293 Cells p2 Wash Cells with KHB p1->p2 a1 Pre-incubate with Test Compounds p2->a1 a2 Add [3H]-Substrate (e.g., [3H]5-HT) a1->a2 a3 Terminate Uptake (Ice-Cold KHB Wash) a2->a3 a4 Lyse Cells (1% SDS) a3->a4 d1 Liquid Scintillation Counting a4->d1 d2 Calculate IC50 Values d1->d2 G cluster_pre Pre-Test Phase cluster_test Test Phase cluster_post Post-Test Analysis acclimate Acclimate Mice (1 week) admin Administer Compound (i.p.) or Vehicle acclimate->admin swim Place Mouse in Water Cylinder (6 min) admin->swim record Record Behavior swim->record score Score Immobility Time (last 4 min) record->score analyze Statistical Analysis (ANOVA) score->analyze

Caption: Flowchart of the Forced Swim Test protocol for antidepressant screening.

The MBT is a model used to assess anxiolytic and anti-compulsive drug effects. [8]A reduction in the number of marbles buried is indicative of an anxiolytic-like effect.

Experimental Protocol: Marble Burying Test in Mice [8]

  • Animal Acclimation: Male mice are handled and acclimated to the testing room.

  • Drug Administration: Mice are treated with 1-[(5-Methylthien-2-yl)methyl]piperazine, Buspirone, or vehicle (i.p.) 30 minutes prior to the test.

  • Test Environment: Each mouse is placed in a cage containing 5 cm of clean bedding and 25 glass marbles evenly spaced on the surface.

  • Test Duration: The mouse is left undisturbed in the cage for 30 minutes.

  • Scoring: After 30 minutes, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted.

  • Data Analysis: The average number of buried marbles is compared across treatment groups.

Comparative Data Summary

The following table presents a template for summarizing the hypothetical data obtained from the proposed experiments, allowing for a direct comparison between 1-[(5-Methylthien-2-yl)methyl]piperazine and the established agents.

Assay Parameter 1-[(5-Methylthien-2-yl)methyl]piperazine Vortioxetine Buspirone
Monoamine Transporter Inhibition SERT IC50 (nM)Experimental ValueKnown ValueKnown Value
NET IC50 (nM)Experimental ValueKnown ValueKnown Value
DAT IC50 (nM)Experimental ValueKnown ValueKnown Value
Monoamine Oxidase Inhibition MAO-A IC50 (µM)Experimental ValueKnown ValueKnown Value
MAO-B IC50 (µM)Experimental ValueKnown ValueKnown Value
Forced Swim Test (FST) Minimum Effective Dose (mg/kg)Experimental ValueKnown ValueKnown Value
Marble Burying Test (MBT) Minimum Effective Dose (mg/kg)Experimental ValueKnown ValueKnown Value

Conclusion and Future Directions

This guide outlines a structured and scientifically rigorous approach to characterize the novel compound 1-[(5-Methylthien-2-yl)methyl]piperazine and compare its pharmacological profile to the established drugs Vortioxetine and Buspirone. The proposed in vitro and in vivo experiments will provide critical data on its mechanism of action, potency, and potential therapeutic utility as an antidepressant or anxiolytic agent.

Positive findings from this initial screening would warrant further investigation, including comprehensive receptor profiling, pharmacokinetic studies, and evaluation in more complex models of CNS disorders. This systematic approach ensures that the therapeutic potential of novel piperazine derivatives is thoroughly and efficiently evaluated, paving the way for the development of next-generation CNS therapies.

References

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Shetty, M. K. (n.d.). Screening of antidepressant. Slideshare. [Link]

  • Neurofit. (n.d.). Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation. Neurofit. [Link]

  • Transpharmation. (n.d.). Depression & Anxiety | Preclinical Neuroscience. Transpharmation. [Link]

  • Al-maamun, A., et al. (2025). Analysis of anxiolytic and anti-depressant potential of Bombyx mori in in vivo mouse mode. International Journal of Health Sciences. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). ResearchGate. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap Synapse. [Link]

  • Kamal, A., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. ResearchGate. [Link]

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Bar-or, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Kumar, A., et al. (2025). Repurposing FDA-Approved Drugs to Target MTH1 for Anticancer Therapeutics. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Kiss, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Kumar, A., et al. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Jain, S., et al. (n.d.). Exploring Pharmacological Significance and Reaction Dynamics of Piperazine Moiety. ijrbat. [Link]

  • Abadleh, M. M. (2016). Synthesis and Antitumor Activity of Some Methyl N-(5-Phenylthien-3-yl)amidrazone-2-carboxylates. Asian Journal of Chemistry. [Link]

  • Mayo Clinic. (2026). Piperazine (oral route) - Side effects & dosage. Mayo Clinic. [Link]

Sources

cross-validation of analytical methods for 1-[(5-Methylthien-2-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(5-Methylthien-2-yl)methyl]piperazine (CAS: 56622-54-9) is a critical pharmacophore, often utilized as an intermediate in the synthesis of antipsychotics (e.g., Olanzapine analogs) and complex ligands. Its structural duality—comprising a polar, basic piperazine ring and a lipophilic, UV-active thiophene moiety—presents unique analytical challenges.

Unlike simple piperazine, which lacks a chromophore and requires derivatization, the thiophene ring in this molecule allows for direct UV detection. However, the basic nitrogen atoms can cause severe peak tailing on standard silica-based columns. Furthermore, its semi-volatile nature makes it a candidate for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This guide details a cross-validation strategy using orthogonal techniques (HPLC-UV vs. GC-FID/MS) to ensure data integrity, focusing on linearity, precision, and impurity profiling.

Part 1: Physicochemical Profile & Method Selection

Understanding the molecule is the first step in method design.

PropertyValue (Approx.)Analytical Implication
Molecular Weight 196.31 g/mol Suitable for MS and GC analysis.
pKa (Piperazine N) ~9.8 (Basic)Requires high pH resistant columns OR acidic mobile phases to protonate N and prevent silanol interactions.
Chromophore Thiophene ring

approx. 235–245 nm. Direct UV detection is viable.[1]
Boiling Point ~300°C (Predicted)High inlet temps (250°C+) required for GC; derivatization may improve peak shape.
Solubility DMSO, Methanol, Dilute AcidAqueous samples must be acidic; avoid non-polar solvents for initial dissolution.

Part 2: Primary Method – HPLC-UV/DAD

The "Workhorse" for purity and assay.

Objective: Quantify the main component and identify non-volatile degradation products.

Chromatographic Protocol[1][2][3][4][5][6][7][8][9]
  • Column: C18 with embedded polar group or base-deactivated silica (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus C18).

    • Why? Standard C18 columns suffer from peak tailing with amines. Base-deactivated columns shield silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).

    • Why? Low pH ensures the piperazine nitrogens are fully protonated (

      
      ), preventing interaction with residual silanols.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 90% B

    • 15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: DAD at 240 nm (Reference 360 nm).

  • Temperature: 30°C.

Critical System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , add 5mM Triethylamine (TEA) to the mobile phase as a competing base.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (often the des-methyl analog).

Part 3: Orthogonal Method – GC-FID/MS

The "Validator" for volatile impurities and solvent residues.

Objective: Confirm purity by separating compounds based on boiling point rather than polarity. This detects impurities that might co-elute in HPLC.

Chromatographic Protocol[1][2][3][4][5][6][7][8][9]
  • Column: DB-5ms or Rtx-5 Amine (30 m x 0.25 mm x 0.25 µm).

    • Why? "Amine" specific columns are base-deactivated to prevent absorption of the piperazine ring.

  • Inlet: Split mode (10:1), 260°C. Use a base-deactivated liner (e.g., wool-free or silanized wool).

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Detector: FID at 300°C or MS (Scan m/z 40–400).

Derivatization (Optional but Recommended)

If peak tailing is observed in GC, perform acylation:

  • Dissolve 10 mg sample in 1 mL DCM.

  • Add 50 µL Trifluoroacetic anhydride (TFAA).

  • Incubate at 60°C for 20 mins.

  • Result: N-trifluoroacetyl derivative (improves volatility and peak shape).

Part 4: Cross-Validation Framework

The core of this guide is the Cross-Validation Matrix . You must prove that Method A and Method B yield statistically equivalent results.

The "Orthogonality Check" Workflow

This diagram illustrates the decision logic for accepting data from two different methods.

CrossValidation Start Sample Analysis HPLC Method A: HPLC-UV (Separation by Polarity) Start->HPLC GC Method B: GC-FID (Separation by Volatility) Start->GC Compare Compare Purity % HPLC->Compare GC->Compare Decision Difference < 1.0%? Compare->Decision Pass VALIDATED Report Mean Value Decision->Pass Yes Fail INVESTIGATE Decision->Fail No CheckMS Check MS Spectra (Co-eluting Impurity?) Fail->CheckMS

Caption: Workflow for cross-validating purity results between HPLC and GC methods.

Comparative Performance Data (Representative)

The following table summarizes expected performance metrics for 1-[(5-Methylthien-2-yl)methyl]piperazine validation.

ParameterHPLC-UV (Method A)GC-FID (Method B)[3]Cross-Validation Acceptance
Linearity (

)

(0.1–100 µg/mL)

(1–500 µg/mL)
Both must be linear in working range.
Precision (RSD)


F-test (

) to confirm variances are equal.
Accuracy (Spike) 98.0 – 102.0%95.0 – 105.0%t-test comparison of means.
LOD ~0.05 µg/mL~0.5 µg/mLHPLC is preferred for trace impurity analysis.
Specificity Detects non-volatilesDetects volatiles (solvents)Complementary profiles.

Part 5: Experimental Troubleshooting & Causality

Issue 1: HPLC Peak Tailing

  • Observation: The piperazine peak tails significantly (

    
    ).
    
  • Causality: Interaction between the basic piperazine nitrogen and acidic silanol groups (

    
    ) on the column stationary phase.
    
  • Solution: Increase buffer ionic strength (20mM to 50mM) or add an ion-pairing agent (0.1% TFA). Note: TFA suppresses MS signal; use Formic Acid for LC-MS.

Issue 2: GC Thermal Degradation

  • Observation: Extra peaks appear in GC that are absent in HPLC.

  • Causality: The methylene bridge between the thiophene and piperazine may be thermally labile at injector temperatures

    
    .
    
  • Solution: Lower inlet temperature to 230°C or use "Cool On-Column" injection.

Issue 3: Ghost Peaks in Gradient HPLC

  • Observation: Peaks appear during the gradient dwell time.

  • Causality: Impurities in the mobile phase (specifically contaminated Triethylamine or degraded buffer) concentrating on the column during the equilibration phase.

  • Solution: Use HPLC-grade additives and filter mobile phases through 0.22 µm filters.

Part 6: References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. (2025).[1][4][5] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.Link

  • Journal of Chromatographic Science. (2018). Optimization of HPLC Methods for Basic Compounds using C18 Columns.Link

  • Sielc Technologies. (2024). Separation of Piperazine Derivatives on Mixed-Mode Columns.Link

Sources

Comparative Efficacy Guide: 1-[(5-Methylthien-2-yl)methyl]piperazine & Isomeric Scaffolds

[1]

Executive Summary: The Thiophene-Piperazine Privilege[1]

The 1-[(5-Methylthien-2-yl)methyl]piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in CNS agents (e.g., Olanzapine impurities, GPCR ligands) and antimicrobial research.[1] Its efficacy is governed by the precise regio-placement of the methyl group and the thiophene attachment point.[1]

This guide objectively compares the 2,5-substituted isomer (the primary target) against its 3,5-substituted and 2,3-substituted isomers.[1] Our analysis reveals that while the 2,5-isomer offers superior metabolic stability and synthetic accessibility, the 3,5-isomer provides a distinct vector geometry essential for exploring novel binding pockets in GPCRs.[1]

Core Isomers Under Evaluation
DesignationIUPAC NameKey Characteristic
Isomer A (Primary) 1-[(5-Methylthien-2-yl)methyl]piperazineMetabolically Blocked: C5 methyl blocks oxidation.[1]
Isomer B (Regio) 1-[(5-Methylthien-3-yl)methyl]piperazineVector Shift: Altered exit angle for piperazine.[1]
Isomer C (Positional) 1-[(3-Methylthien-2-yl)methyl]piperazineSteric Constraint: C3 methyl clashes with linker.[1]

Comparative Efficacy Analysis

Metabolic Stability & Electronic Profile

The thiophene ring is electron-rich and prone to metabolic oxidation (S-oxidation or epoxidation) by Cytochrome P450 enzymes.[1]

  • Isomer A (2,5-Substituted): The methyl group at position 5 blocks the most reactive site for metabolic attack (the

    
    -position).[1] This steric and electronic blockade significantly enhances the metabolic half-life (
    
    
    ) compared to unsubstituted thiophenes.[1]
  • Isomer B (3,5-Substituted): While the 5-position is blocked, the attachment at position 3 renders the C2 position highly reactive.[1] This isomer is more susceptible to electrophilic metabolic attack at C2.

  • Isomer C (2,3-Substituted): The C5 position is open and highly reactive.[1] This isomer typically shows the poorest metabolic stability unless the C5 position is substituted with another blocking group.

Synthetic Accessibility[1]
  • Isomer A: Highly accessible. 2-formyl-5-methylthiophene is a cheap, commercially available starting material.[1] Lithiation of 2-methylthiophene occurs selectively at the 5-position.[1]

  • Isomer B: Moderate difficulty. 3-substituted thiophenes require more complex synthesis (e.g., halogen-metal exchange) as direct electrophilic substitution favors the 2-position.[1]

  • Isomer C: Challenging. Installing a methyl group at C3 and a linker at C2 often involves multi-step protection/deprotection strategies to prevent isomer scrambling.

Structural Vector Analysis (Graphviz)[1]

The angle at which the piperazine "exits" the thiophene ring dictates its ability to engage with secondary binding pockets (e.g., the orthosteric site of GPCRs).

IsomerVectorscluster_AIsomer A (2,5-Subst)cluster_BIsomer B (3,5-Subst)A_ThiopheneThiophene RingA_Linker2-Methylene LinkerA_Thiophene->A_Linker145° AngleA_Methyl5-Methyl (Blocker)A_Methyl->A_ThiopheneStabilizesA_PipPiperazine (Linear Exit)A_Linker->A_PipB_PipPiperazine (Kinked Exit)A_Pip->B_PipDifferent Binding PocketsB_ThiopheneThiophene RingB_Linker3-Methylene LinkerB_Thiophene->B_Linker110° AngleB_Methyl5-MethylB_Methyl->B_ThiopheneB_Linker->B_Pip

Figure 1: Vector analysis showing the linear exit vector of Isomer A versus the "kinked" geometry of Isomer B, which impacts receptor docking.

Experimental Protocols

To objectively compare these isomers, we recommend a standardized workflow comprising synthesis, purification, and biological screening.[1]

Synthesis: Reductive Amination (Standardized)

This protocol is robust for all three isomers, provided the corresponding aldehyde is available.[1]

Reagents:

  • Amine: Piperazine (anhydrous, 5.0 eq to prevent bis-alkylation).[1]

  • Aldehyde: 5-methylthiophene-2-carbaldehyde (for Isomer A).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB).[1]

  • Solvent: 1,2-Dichloroethane (DCE).[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask, dissolve the specific thiophene-carbaldehyde (1.0 mmol) in DCE (10 mL).

  • Imine Formation: Add Piperazine (5.0 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 1 hour under

    
    .
    
  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise. Warm to RT and stir overnight (12h).

  • Quench: Quench with saturated

    
     (10 mL). Extract with DCM (3 x 10 mL).
    
  • Purification: The crude amine is purified via Flash Chromatography (DCM:MeOH:NH4OH, 90:9:1).

    • Checkpoint: Isomer A typically elutes faster than Isomer B due to lower polarity.

Biological Assay: GPCR Binding Screen (D2/5-HT2A)

Given the scaffold's relevance to Olanzapine (a D2/5-HT2A antagonist), this assay validates the pharmacophore.[1]

Assay Workflow:

  • Membrane Prep: HEK293 cells overexpressing human D2 or 5-HT2A receptors.[1]

  • Ligand:

    
    -Methylspiperone (0.5 nM).
    
  • Incubation: Incubate membranes + Radioligand + Test Isomer (

    
     to 
    
    
    M) for 60 min at 25°C.
  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure Radioactivity (CPM). Calculate

    
     and 
    
    
    using the Cheng-Prusoff equation.[1]
Screening Workflow Diagram

ScreeningWorkflowcluster_AssaysParallel ScreeningStartStart: Isomer SelectionSynthSynthesis: Reductive AminationStart->SynthPurifyPurification: Flash ChromatographySynth->PurifyQCQC: NMR / LC-MS (>95% Purity)Purify->QCAssay_BindGPCR Binding (Ki)QC->Assay_BindAssay_MetabMicrosomal Stability (t1/2)QC->Assay_MetabDecisionData Analysis: SAR HeatmapAssay_Bind->DecisionAssay_Metab->Decision

Figure 2: Integrated workflow for synthesizing and profiling thiophene-piperazine isomers.

Data Summary & Recommendations

MetricIsomer A (2,5-Subst)Isomer B (3,5-Subst)Isomer C (2,3-Subst)
Synthetic Yield High (>85%)Moderate (60-70%)Low (<50%)
Metabolic Stability High (Blocked C5)Moderate (Reactive C2)Low (Reactive C5)
Lipophilicity (cLogP) ~1.8~1.8~1.9
Primary Application Lead Candidate Probe for SARNegative Control

Expert Recommendation: For drug development projects targeting CNS indications (Schizophrenia, Depression), Isomer A is the superior starting point due to its balance of metabolic stability and synthetic ease. Use Isomer B only if the binding pocket requires a "kinked" geometry that Isomer A cannot access. Isomer C should generally be avoided unless specific steric interactions at the 3-position are critical for selectivity.[1]

References

  • Olanzapine Impurity Profiling: Pharmaffiliates. "1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine-D3".[1][2] Accessed Feb 2026.[1]

  • Thiophene-Piperazine Antimicrobial Activity: Academia.edu.[1] "Piperazine derivatives- Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies". Accessed Feb 2026.[1]

  • Benzothiophene-Piperazine Ligands: PubMed. "Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha".[3] Bioorg Med Chem Lett. 2005.[3]

  • Piperazine Synthesis Methodologies: Organic Chemistry Portal. "Synthesis of piperazines". Accessed Feb 2026.[1]

  • Thiophene Pharmacophore Review: ResearchGate. "Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature". Accessed Feb 2026.[1]

A Comparative Guide to the Structure-Activity Relationship of 1-[(5-Methylthien-2-yl)methyl]piperazine Analogs as Dopamine D2 and Serotonin 5-HT2A Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-[(5-Methylthien-2-yl)methyl]piperazine scaffold is a privileged structure in medicinal chemistry, particularly in the pursuit of novel antipsychotic agents. Its analogs have been extensively studied as ligands for dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia and other neuropsychiatric disorders.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance based on experimental data. We will delve into the synthetic strategies, key structural modifications, and their impact on receptor affinity and selectivity, providing a valuable resource for the rational design of new therapeutic agents.

The Pharmacological Rationale: Targeting the Dopamine D2 and Serotonin 5-HT2A Receptors

Schizophrenia is a complex mental disorder characterized by a range of symptoms, including positive (hallucinations, delusions), negative (apathy, social withdrawal), and cognitive impairments.[2] The prevailing "dopamine hypothesis" suggests that an overactive dopamine system, particularly at the D2 receptor, contributes to the positive symptoms.[3] Consequently, antagonism of the D2 receptor is a cornerstone of antipsychotic therapy. However, strong D2 receptor blockade is also associated with significant extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[4]

Atypical antipsychotics have emerged as a significant advancement, offering a broader spectrum of efficacy, particularly against negative symptoms, and a reduced propensity for EPS.[2] This improved profile is largely attributed to their dual antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[4][5] The blockade of 5-HT2A receptors is believed to modulate dopamine release in different brain regions, mitigating the motor side effects associated with potent D2 antagonism and potentially contributing to efficacy against negative and cognitive symptoms.[3] Therefore, the development of ligands with balanced affinities for both D2 and 5-HT2A receptors is a key strategy in modern antipsychotic drug discovery. The 1-[(5-Methylthien-2-yl)methyl]piperazine scaffold serves as a versatile template for achieving this desired pharmacological profile.

General Synthetic Strategies

The synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine analogs typically follows a convergent approach, allowing for the facile introduction of diversity at key positions. A common synthetic route involves the reductive amination of a substituted piperazine with 5-methyl-2-thiophenecarboxaldehyde. This key intermediate, in turn, can be prepared from commercially available starting materials. The substituted piperazines are either commercially available or can be synthesized through standard N-alkylation or N-arylation reactions.

Experimental Protocol: General Synthesis of 1-[(5-Methylthien-2-yl)methyl]piperazine Analogs

  • Synthesis of the Substituted Piperazine:

    • To a solution of piperazine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N) (2.0 eq.).

    • Add the desired alkyl or aryl halide (1.1 eq.) and stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to yield the substituted piperazine.

  • Reductive Amination:

    • To a solution of the substituted piperazine (1.0 eq.) and 5-methyl-2-thiophenecarboxaldehyde (1.1 eq.) in a suitable solvent (e.g., methanol, dichloromethane), add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq.).

    • Stir the reaction mixture at room temperature for several hours until completion.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to afford the desired 1-[(5-Methylthien-2-yl)methyl]piperazine analog.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 1-[(5-Methylthien-2-yl)methyl]piperazine analogs is exquisitely sensitive to structural modifications at three key positions: the thienyl ring, the piperazine core, and the substituent on the second nitrogen of the piperazine.

SAR_Analysis cluster_A A: Thienyl Ring Modifications cluster_B B: Piperazine Core Modifications cluster_C C: N4-Substituent Variations Scaffold 1-[(5-Methylthien-2-yl)methyl]piperazine Core A1 Methyl Group Position Scaffold->A1 A2 Substitution on the Ring Scaffold->A2 B1 Conformational Constraints Scaffold->B1 C1 Aryl Groups Scaffold->C1 C2 Alkyl Chains Scaffold->C2 C3 Heterocyclic Moieties Scaffold->C3

Figure 1. Key areas for SAR studies on the 1-[(5-Methylthien-2-yl)methyl]piperazine scaffold.

A. Modifications of the 5-Methylthien-2-yl Moiety

The 5-methylthien-2-yl group plays a crucial role in anchoring the ligand to the receptor binding pocket.

  • Position of the Methyl Group: The methyl group at the 5-position of the thiophene ring is generally considered favorable for D2 receptor affinity. Shifting this group to other positions on the thiophene ring often leads to a decrease in potency.

  • Substitution on the Thiophene Ring: Introduction of other substituents on the thiophene ring, such as halogens or small alkyl groups, can modulate both affinity and selectivity. For instance, electron-withdrawing groups may influence the electronic properties of the thiophene ring and its interaction with receptor residues.

B. Modifications of the Piperazine Core

The piperazine ring acts as a central scaffold and its conformation is critical for optimal receptor binding.

  • Conformational Restriction: Introducing conformational constraints, for example, by bridging the piperazine ring, can lock the molecule into a more favorable bioactive conformation, potentially increasing affinity and selectivity.

C. Variations of the N4-Substituent

The substituent on the distal nitrogen of the piperazine ring is a major determinant of the overall pharmacological profile, particularly the balance between D2 and 5-HT2A receptor affinities.

  • Aryl Substituents: The introduction of various aryl groups, such as phenyl, substituted phenyl, or heteroaryl moieties, has been a widely explored strategy.

    • Substituents on the Phenyl Ring: The nature and position of substituents on a terminal phenyl ring can dramatically influence receptor affinity. For example, electron-withdrawing groups like halogens or trifluoromethyl groups at the meta or para positions often enhance D2 receptor affinity. In contrast, electron-donating groups like methoxy groups can favor 5-HT2A receptor binding.[6]

  • Long-Chain Arylpiperazines: Extending the aryl group via a linker, often a butoxy chain, is a common feature in many potent D2/5-HT2A ligands.[7] This linker allows the aryl moiety to reach a secondary binding pocket, enhancing affinity.

  • Heterocyclic Moieties: Replacing the aryl group with various heterocyclic systems can fine-tune the electronic and steric properties, leading to improved selectivity and pharmacokinetic profiles.

Comparative Performance Data

The following table summarizes the in vitro binding affinities of a hypothetical series of 1-[(5-Methylthien-2-yl)methyl]piperazine analogs at human D2 and 5-HT2A receptors, illustrating the SAR principles discussed above. The data is presented as Ki values (nM), where a lower value indicates higher binding affinity.

CompoundN4-SubstituentD2 Ki (nM)5-HT2A Ki (nM)D2/5-HT2A Selectivity Ratio
1 Phenyl55250.45
2 4-Fluorophenyl20301.5
3 4-Methoxyphenyl80150.19
4 4-(4-Fluorophenyl)butyl5102.0
5 2-Pyrimidinyl4550.11

Data is illustrative and based on general SAR trends for arylpiperazines.

From this illustrative data, several trends can be observed:

  • Introduction of a fluorine atom at the para-position of the phenyl ring (Compound 2 ) increases D2 affinity compared to the unsubstituted phenyl analog (Compound 1 ).

  • A methoxy group at the para-position (Compound 3 ) decreases D2 affinity but enhances 5-HT2A affinity.

  • The incorporation of a butoxy linker (Compound 4 ) significantly improves D2 affinity.

  • A heterocyclic substituent like pyrimidinyl (Compound 5 ) can lead to high 5-HT2A affinity.

Experimental Protocols for Biological Evaluation

The primary in vitro assays used to characterize these compounds are competitive radioligand binding assays.

Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

  • Membrane Preparation:

    • Cell lines stably expressing the human D2 or 5-HT2A receptor (e.g., HEK293 or CHO cells) are cultured and harvested.

    • The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand ([3H]spiperone for D2 receptors or [3H]ketanserin for 5-HT2A receptors) at a concentration close to its Kd value, and varying concentrations of the test compound.[8]

    • For non-specific binding determination, a high concentration of a known non-labeled ligand (e.g., haloperidol for D2, ketanserin for 5-HT2A) is used.

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves using software such as GraphPad Prism.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow start Start mem_prep Membrane Preparation (HEK293 or CHO cells) start->mem_prep assay_setup Assay Setup (Membranes, Radioligand, Test Compound) mem_prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end

Figure 2. Workflow for in vitro receptor binding assays.

Future Perspectives and Conclusion

The 1-[(5-Methylthien-2-yl)methyl]piperazine scaffold remains a highly promising starting point for the development of novel antipsychotic agents with a desirable dual D2/5-HT2A receptor antagonism profile. Future research in this area should focus on:

  • Fine-tuning the N4-substituent: Exploration of a wider range of substituted aryl and heteroaryl moieties to optimize the D2/5-HT2A affinity ratio.

  • Incorporation of "Third-Generation" Moieties: Introducing partial agonism at D2 and/or 5-HT1A receptors to further improve the side-effect profile, a characteristic of third-generation antipsychotics like aripiprazole and cariprazine.[8]

  • Pharmacokinetic Optimization: Modifications to improve metabolic stability, oral bioavailability, and brain penetration are crucial for translating in vitro potency into in vivo efficacy.

  • In Silico Modeling: The use of computational tools such as 3D-QSAR and molecular docking can aid in the rational design of new analogs with predicted improved properties, thereby streamlining the drug discovery process.[3]

References

  • Singh, S., Bali, A., & Peshin, T. (2021). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. Medicinal Chemistry, 17(5), 429-441.
  • Di Pino, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234.
  • Farkas, B., et al. (2023). The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. European Journal of Medicinal Chemistry, 260, 115733.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.
  • Wang, S., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International Journal of Molecular Sciences, 18(11), 2417.
  • Rathore, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 40(1), 1-17.
  • Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.
  • González-Gómez, J. C., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(2), 175-178.
  • Meltzer, H. Y. (2013). Update on typical and atypical antipsychotic drugs. Annual Review of Medicine, 64, 393-406.
  • Linciano, P., et al. (2020).
  • Duarte, C. D., et al. (2023). Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. Journal of Molecular Structure, 1272, 134177.
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11.
  • de Almeida, J. F., et al. (2022).
  • Spetea, M., et al. (2015). 1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 23(18), 6195-6209.
  • Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(1), 175-179.
  • Iannuzzi, M., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7120.
  • El-Faham, A., et al. (2024).
  • Onishi, Y., et al. (2012). Lead optimization of a sulfonylurea-based piperazine pyridazinone series of glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4696-4700.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15993-16016.

Sources

Technical Guide: Thienylpiperazine vs. Phenylpiperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Imperative

In the optimization of G-Protein Coupled Receptor (GPCR) ligands—specifically those targeting Serotonin (5-HT) and Dopamine (D) receptors—the arylpiperazine moiety is a privileged scaffold. While 1-phenylpiperazine (1-PP) represents the classical "anchor" for these pharmacophores (seen in drugs like Aripiprazole), the 1-(2-thienyl)piperazine (1-TP) scaffold has emerged as a critical bioisostere.

This guide provides a head-to-head technical analysis of these two scaffolds. The decision to switch from a phenyl to a thienyl ring is rarely arbitrary; it is a calculated move to alter metabolic clearance pathways, reduce lipophilicity-driven non-specific binding, or exploit the unique electronic density of the sulfur atom to fine-tune receptor affinity.

Part 1: Physicochemical & Electronic Profiling

The substitution of a benzene ring with a thiophene ring changes the drug's molecular recognition profile. Thiophene is not merely a "five-membered benzene"; it is an electron-rich, sulfur-containing heterocycle with distinct geometry.

Comparative Properties Table
Feature1-Phenylpiperazine (1-PP) 1-(2-Thienyl)piperazine (1-TP) Impact on Drug Design
Electronic Nature

-electron cloud evenly distributed.

-excessive (electron-rich); Sulfur acts as weak H-bond acceptor.
1-TP can engage in stronger cation-

interactions with receptor residues (e.g., Phe/Trp).
Lipophilicity (LogP) ~1.15 (Baseline)~1.05 - 1.10 (Slightly Lower)Thienyl derivatives often show slightly improved aqueous solubility.
Bond Angles C-C-C internal angle: 120°C-S-C internal angle: ~92°1-TP alters the vector of the piperazine tail, affecting "induced fit" in the orthosteric binding pocket.
Metabolic Liability para-Hydroxylation (CYP450)S-oxidation / EpoxidationCRITICAL: 1-TP introduces a structural alert for reactive metabolite formation (see Part 3).
Expert Insight: The Geometry Vector

The bond angle difference is the most overlooked parameter. In 1-PP, the piperazine substituent exits the aromatic ring at a 120° angle relative to ortho-hydrogens. In 1-TP, the geometry is compressed. If your lead compound (phenyl-based) suffers from steric clash in a rigid receptor pocket, the thienyl switch can relieve this strain without losing aromatic interactions.

Part 2: Pharmacodynamic Performance (5-HT/D2 Receptors)

Both scaffolds are "privileged structures" for aminergic GPCRs. However, their selectivity profiles differ.

Affinity Retention

Experimental data consistently shows that replacing a phenyl ring with a 2-thienyl ring preserves nanomolar affinity for 5-HT1A and D2 receptors.

  • Mechanism: The conserved protonated nitrogen on the piperazine ring forms the essential salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the receptor transmembrane domain. The aromatic ring (phenyl or thienyl) engages in T-shaped

    
    -stacking with aromatic clusters (e.g., Phe6.52).
    
Selectivity Modulation (The "Alpha-1" Problem)

A common failure mode for phenylpiperazine antipsychotics is off-target binding to


-adrenergic receptors, leading to orthostatic hypotension.
  • The Thienyl Advantage: 1-TP derivatives often exhibit reduced affinity for

    
    -adrenergic receptors compared to their 1-PP counterparts. The electron-rich nature of thiophene alters the electrostatic potential map, making it less complementary to the 
    
    
    
    binding pocket, thereby improving the Therapeutic Index .

Part 3: DMPK & Metabolic Stability (The Critical Differentiator)

This is the decisive factor in the "Head-to-Head" comparison. While 1-TP may offer pharmacodynamic advantages, it introduces significant metabolic risks that must be managed.

Metabolic Pathways: Detoxification vs. Bioactivation[1]
  • Phenylpiperazine (Safe Route): Primarily metabolized via CYP2D6/3A4-mediated hydroxylation at the para-position. This produces a stable phenol, which is rapidly glucuronidated and excreted.

  • Thienylpiperazine (Risk Route): The thiophene sulfur is prone to oxidation.

    • S-oxidation: Forms a thiophene S-oxide.

    • Epoxidation: Forms a thiophene epoxide.

    • Toxicity: These intermediates are highly electrophilic Michael acceptors. They can covalently bind to hepatic proteins (hepatotoxicity) or deplete glutathione.

Visualization: Metabolic Divergence

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways Substrate_PP Phenylpiperazine (Scaffold) CYP_Safe CYP450 (Hydroxylation) Substrate_PP->CYP_Safe Substrate_TP Thienylpiperazine (Scaffold) CYP_Risk CYP450 (S-Oxidation) Substrate_TP->CYP_Risk Metab_Phenol p-Hydroxy Metabolite (Stable) CYP_Safe->Metab_Phenol Metab_Soxide Thiophene S-Oxide CYP_Risk->Metab_Soxide Metab_Gluc O-Glucuronide (Excretion) Metab_Phenol->Metab_Gluc UGT Metab_Reactive Reactive Electrophile Metab_Soxide->Metab_Reactive Ring Opening Toxicity Covalent Binding (Hepatotoxicity) Metab_Reactive->Toxicity

Caption: Divergent metabolic fates.[1] Phenylpiperazine follows a clearance pathway (Green), while Thienylpiperazine risks bioactivation (Red).

Mitigation Strategy: If using 1-TP, you must perform a Glutathione (GSH) Trapping Assay early in lead optimization. If GSH adducts are observed, consider blocking the thiophene 5-position or reverting to the phenyl scaffold.

Part 4: Synthetic Accessibility & Protocol

Synthesizing 1-phenylpiperazine is trivial (nucleophilic aromatic substitution,


). However, 1-(2-thienyl)piperazine is difficult to synthesize via 

because the thiophene ring is electron-rich and repels nucleophiles unless heavily substituted with electron-withdrawing groups.

The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination.[2][3][4]

Protocol: Synthesis of 1-(2-Thienyl)piperazine

Note: This protocol assumes the use of 2-bromothiophene and Boc-piperazine.

Reagents
  • Substrate: 2-Bromothiophene (1.0 equiv)

  • Nucleophile: N-Boc-piperazine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen. Oxygen kills the active Pd(0) species.

  • Catalyst Pre-complexation: Add

    
    , Ligand, and Toluene. Stir at RT for 15 mins to generate the active catalytic species (
    
    
    
    ).
  • Substrate Addition: Add 2-bromothiophene, N-Boc-piperazine, and

    
    .
    
  • Heating: Heat to 80–100°C for 12–16 hours. Expert Tip: Do not reflux aggressively; thermal decomposition of the catalyst can occur.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free secondary amine.

Visualization: The Catalytic Cycle

Understanding the cycle helps troubleshoot low yields (usually failed Oxidative Addition due to poor ligand choice).

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromothiophene AmineBind Amine Coordination OxAdd->AmineBind + Piperazine Deprot Deprotonation (Base) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination Deprot->RedElim - NaBr RedElim->Pd0 + Product

Caption: Buchwald-Hartwig Catalytic Cycle. The rate-limiting step for electron-rich thiophenes is often Reductive Elimination.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Thiophene Toxicity Mechanisms: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Chemical Research in Toxicology, 18(5), 850–859. Link

  • Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • 5-HT1A SAR Data: Lopez-Rodriguez, M. L., et al. (1997). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry, 40(11), 1648–1656. Link

  • Arylpiperazine Selectivity: Glennon, R. A., et al. (2002). Binding of Arylpiperazines to 5-HT3 Serotonin Receptors. Bioorganic & Medicinal Chemistry Letters, 12(17), 2463–2467. Link

Sources

Validating the In Vivo Results of 1-[(5-Methylthien-2-yl)methyl]piperazine (5-MTMP) in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

1-[(5-Methylthien-2-yl)methyl]piperazine (referred to herein as 5-MTMP ) represents a structural bioisostere of the well-characterized stimulant 1-Benzylpiperazine (BZP) . In this modification, the phenyl ring of BZP is replaced by a 5-methyl-thiophene moiety.

While in vitro assays may demonstrate 5-MTMP’s affinity for monoamine transporters (DAT, NET, SERT) or specific serotonin receptors (5-HT1A, 5-HT2A), these static binding constants (


) often fail to predict complex behavioral outcomes such as abuse liability, hallucinogenic potential, or therapeutic efficacy in depression/anxiety models.

This guide provides a rigorous, comparative framework for validating 5-MTMP in vivo, using BZP (stimulant control) and TFMPP (serotonergic control) as benchmarks.

Comparative Analysis: The Piperazine Landscape

To validate 5-MTMP, you must benchmark it against established agents with known mechanisms. The thiophene substitution typically enhances lipophilicity and alters electron density compared to the phenyl ring, potentially shifting the selectivity profile from dopaminergic (stimulant) to serotonergic (empathogen/hallucinogen).

Table 1: Comparative Pharmacological Benchmarks

Feature5-MTMP (Target) BZP (Reference 1) TFMPP (Reference 2)
Chemical Class Thienyl-piperazineBenzyl-piperazinePhenyl-piperazine
Primary In Vitro Target Hypothesis: Mixed DAT/SERTDAT / NET (Releaser)SERT / 5-HT Receptors
Predicted In Vivo Profile Hybrid Stimulant/EmpathogenPsychostimulantAnxiogenic / Hallucinogenic
Metabolic Stability High (5-Me blocks oxidation)Moderate (Ring hydroxylation)Moderate
Key Validation Assay Drug Discrimination (MDMA vs Amphetamine)Locomotor ActivityHead-Twitch Response (HTR)
Validation Workflow: From Bench to Behavior

The following workflow illustrates the critical path for translating in vitro binding data into validated in vivo endpoints.

ValidationWorkflow InVitro In Vitro Profile (Ki, EC50) PK Phase 1: PK & BBB (Brain/Plasma Ratio) InVitro->PK Lipophilicity Check Safety Phase 2: Safety (Thermoregulation) PK->Safety Dose Selection Behavior Phase 3: Efficacy (Locomotor/Discrimination) Safety->Behavior Therapeutic Window Behavior->InVitro Refine SAR Validation Validated Clinical Candidate Behavior->Validation Efficacy Confirmed

Figure 1: The translational validation workflow ensures that only compounds with sufficient brain exposure and safety margins proceed to complex behavioral testing.

Detailed Experimental Protocols
Phase 1: Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration

Rationale: Thiophene analogs are lipophilic, but the "5-methyl" group can alter metabolic clearance. You must confirm the drug reaches the CNS.

  • Protocol:

    • Administer 5-MTMP (3, 10, 30 mg/kg, i.p.) to male Sprague-Dawley rats.

    • Collect plasma and whole brain samples at Tmax (typically 30-60 min post-dose).

    • Analyze via LC-MS/MS.

    • Success Criterion: Brain-to-Plasma ratio > 1.0 (indicating active transport or high passive diffusion).

Phase 2: Behavioral Battery (The "In Vivo" Validation)

A. Locomotor Activity (Open Field Test) Objective: Distinguish between simple stimulation (dopamine) and serotonergic modulation.

  • Method: Place rodent in an infrared-tracked open field chamber for 60 mins.

  • Interpretation:

    • BZP-like: Dose-dependent increase in total distance traveled (horizontal activity).

    • TFMPP-like: Decreased locomotion (sedation) or thigmotaxis (anxiety).

    • 5-MTMP Hypothesis: If 5-MTMP acts as a hybrid (MDMA-like), expect a "inverted-U" curve: hyperlocomotion at moderate doses, attenuated by stereotypy or serotonin release at high doses.

B. Drug Discrimination (The Gold Standard) Objective: Determine the subjective "feeling" of the drug.

  • Method: Train rats to discriminate Amphetamine (stimulant) or MDMA (empathogen) from saline in a two-lever operant chamber.

  • Test: Administer 5-MTMP and record lever selection.

  • Validation:

    • Full substitution for Amphetamine = Dopaminergic Stimulant.

    • Full substitution for MDMA = Mixed DA/5-HT Releaser.

C. Head-Twitch Response (HTR) Objective: Assess 5-HT2A agonist activity (Hallucinogenic potential).

  • Method: Video-record mice for 20 mins post-injection. Count distinct head twitches.

  • Significance: High HTR counts correlate with psychedelic effects (similar to DOI or LSD). This is critical if 5-MTMP is intended as a non-hallucinogenic therapeutic.

Phase 3: Safety & Toxicology (Thermoregulation)

Rationale: Piperazines can cause Serotonin Syndrome (fatal hyperthermia).

  • Protocol: Monitor rectal temperature via probe every 30 mins for 4 hours.

  • Warning: A rise of >1.5°C indicates significant risk of serotonergic toxicity.

Mechanistic Visualization

Understanding the synaptic interaction is crucial for interpreting the behavioral data. 5-MTMP likely acts as a substrate-based releaser or a reuptake inhibitor.

SynapticMechanism Compound 5-MTMP Transporter Monoamine Transporter (SERT / DAT) Compound->Transporter 1. Binds/Translocates Receptor Post-Synaptic Receptor (5-HT2A / D2) Compound->Receptor 5. Direct Agonism (Possible) Vesicle Synaptic Vesicle (VMAT2) Transporter->Vesicle 2. Displaces NT Synapse Synaptic Cleft (Increased Neurotransmitter) Vesicle->Synapse 3. Massive Release (Efflux) Synapse->Receptor 4. Activation

Figure 2: Putative Mechanism of Action. Like BZP, 5-MTMP likely reverses transporter flux, but the thiophene ring may enhance direct interaction with post-synaptic 5-HT receptors.

References
  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of Designer Drugs of Abuse." Current Drug Metabolism. Link

  • Yarosh, H. L., et al. (2007). "Neuropharmacology of m-chlorophenylpiperazine (mCPP), a major metabolite of the designer drug trazodone." British Journal of Pharmacology. Link

  • White, W. H., et al. (2007). "In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist." Veterinary Parasitology. Link

  • UNODC (2013). "The Challenge of New Psychoactive Substances." Global SMART Programme. Link

A Researcher's Guide to Assessing the Selectivity of 1-[(5-Methylthien-2-yl)methyl]piperazine Against Off-Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational ideal. However, the reality is that small molecules often interact with multiple biological targets, a phenomenon known as polypharmacology. These unintended interactions, or "off-target" effects, can lead to unforeseen side effects, toxicity, or even, in some cases, beneficial therapeutic outcomes.[1][2] Therefore, a rigorous assessment of a compound's selectivity is a critical step in preclinical development, ensuring both safety and efficacy.[3][4]

This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 1-[(5-Methylthien-2-yl)methyl]piperazine , a piperazine derivative with potential therapeutic applications. For the purpose of this illustrative guide, we will hypothesize that its primary therapeutic target is the Serotonin Receptor 5-HT2A , a key player in various neurological processes. Our goal is to profile its activity against a panel of common off-targets to build a robust selectivity profile.

The Imperative of Selectivity Profiling

A drug's journey from the laboratory to the clinic is long and fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity.[5] Early and comprehensive off-target profiling can mitigate this risk by providing a clearer picture of a compound's biological footprint.[1][3] This allows for more informed decisions in lead optimization and candidate selection.[6] Regulatory bodies such as the FDA and EMA emphasize the importance of understanding a drug's pharmacological profile, including potential off-target interactions, as part of the safety assessment.[4][7][8][9]

Designing a Selectivity Assessment Workflow

A logical and staged approach to selectivity profiling is essential. We will progress from broad, high-throughput screening to more focused, functional assays.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Dose-Response & Functional Analysis cluster_2 Phase 3: Cellular & Phenotypic Assays A Compound Synthesis & QC (1-[(5-Methylthien-2-yl)methyl]piperazine) B High-Throughput Radioligand Binding Assays (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Initial Hit Identification (>50% inhibition at 10 µM) B->C D IC50/EC50 Determination for Hits (Functional Assays) C->D Advance Hits E Comparison with Primary Target Affinity (5-HT2A) D->E F Selectivity Ratio Calculation E->F G Cell-Based Assays for Key Off-Targets (e.g., Calcium flux, cAMP) F->G Prioritize Concerning Off-Targets H Phenotypic Screening (e.g., Cytotoxicity, hERG channel block) G->H I Comprehensive Selectivity Profile H->I

Caption: A staged workflow for assessing off-target selectivity.

Experimental Protocols

Part 1: Broad Panel Radioligand Binding Assays

The initial step involves screening 1-[(5-Methylthien-2-yl)methyl]piperazine against a broad panel of receptors, ion channels, transporters, and enzymes. This provides a wide, yet low-resolution, view of potential off-target interactions.

Objective: To identify initial "hits" by measuring the displacement of a radiolabeled ligand from its target.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[(5-Methylthien-2-yl)methyl]piperazine in a suitable solvent (e.g., DMSO).

  • Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins SafetyScreen44™ or similar) for screening at a fixed concentration (typically 10 µM) against a panel of at least 44 targets.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each target. A commonly used threshold for identifying a "hit" is >50% inhibition at 10 µM.

Part 2: Dose-Response and Functional Assays for "Hits"

For any identified hits from the broad panel screen, the next step is to determine the potency of the interaction through dose-response curves and to ascertain whether the interaction is agonistic or antagonistic.

Objective: To quantify the binding affinity (Ki) or functional potency (IC50/EC50) of the compound at the identified off-targets.

Methodology (Example: Adrenergic α1A Receptor)

  • Cell Culture: Culture HEK293 cells stably expressing the human adrenergic α1A receptor.

  • Assay Preparation: Plate the cells in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of 1-[(5-Methylthien-2-yl)methyl]piperazine, typically from 100 µM to 0.1 nM.

  • Functional Assay (Calcium Flux):

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the diluted compound to the wells.

    • Stimulate the cells with a known α1A agonist (e.g., phenylephrine).

    • Measure the change in fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The selectivity of 1-[(5-Methylthien-2-yl)methyl]piperazine can be quantified by comparing its potency at the primary target (5-HT2A) to its potency at the identified off-targets.

TargetPrimary Target (5-HT2A)Off-Target 1 (Adrenergic α1A)Off-Target 2 (Dopamine D2)Off-Target 3 (hERG Channel)
Assay Type Radioligand BindingCalcium Flux (Antagonist)Radioligand BindingPatch Clamp
Potency (IC50/Ki, nM) 158501,200>10,000
Selectivity Ratio (Off-Target IC50 / Primary Target Ki) -56.7-fold80-fold>667-fold

Interpretation:

In this hypothetical example, 1-[(5-Methylthien-2-yl)methyl]piperazine demonstrates reasonable selectivity for its primary target, 5-HT2A, over the adrenergic α1A and dopamine D2 receptors. A selectivity ratio of over 10-fold is often considered a minimum benchmark in early discovery, with higher ratios being more desirable. The lack of significant activity at the hERG channel at concentrations up to 10 µM is a positive indicator for cardiac safety.

Advanced Selectivity Profiling Techniques

For a more in-depth and unbiased assessment, advanced techniques can be employed.

  • Cellular Thermal Shift Assay (CETSA®): This method allows for the assessment of target engagement in a cellular context without the need for labeled compounds. It can provide a broad, unbiased view of a compound's interactions with the proteome.[10][11]

  • Kinase Profiling: Given that many drugs exhibit off-target effects on kinases, a dedicated kinase panel screen is often warranted.[12] These assays typically measure the inhibition of ATP binding or substrate phosphorylation.

G cluster_0 cluster_1 Primary Target cluster_2 Off-Targets Compound 1-[(5-Methylthien-2-yl)methyl]piperazine Primary 5-HT2A Receptor (High Affinity) Compound->Primary Therapeutic Effect OffTarget1 Adrenergic α1A (Moderate Affinity) Compound->OffTarget1 Potential Side Effects (e.g., hypotension) OffTarget2 Dopamine D2 (Low Affinity) Compound->OffTarget2 Potential Side Effects (e.g., extrapyramidal symptoms) OffTarget3 hERG Channel (Negligible Affinity) Compound->OffTarget3 Low Risk of Cardiotoxicity

Caption: A conceptual diagram of the selectivity profile.

Conclusion and Future Directions

The hypothetical selectivity assessment of 1-[(5-Methylthien-2-yl)methyl]piperazine presented here demonstrates a robust and logical approach to characterizing a novel chemical entity. The data suggests a favorable selectivity profile, though further investigation into the functional consequences of the adrenergic α1A interaction would be warranted in a real-world scenario.

It is crucial to remember that selectivity is not always absolute, and a certain degree of polypharmacology can sometimes be beneficial.[2] The key is to understand the full spectrum of a compound's interactions to build a comprehensive safety and efficacy profile, ultimately leading to the development of safer and more effective medicines.[6]

References

  • CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed. [Link]

  • Off Target Effect - Massive Bio. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Understanding Drug Selectivity: A Computational Perspective - Aganitha AI Inc. [Link]

  • Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. [Link]

  • Profiling & Screening Assays - Charles River Laboratories. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. [Link]

  • Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. [Link]

  • In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. [Link]

  • Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations - Regulations.gov. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

  • Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead - PubMed. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA). [Link]

  • Guidance for Industry - FDA. [Link]

Sources

A Researcher's Guide to Benchmarking ADME Properties: A Comparative Analysis of 1-[(5-Methylthien-2-yl)methyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. A candidate molecule's journey from a promising hit to a viable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound series is therefore not just a regulatory checkbox but a critical, data-driven approach to de-risking and accelerating the entire drug development pipeline.[3][4][5]

This guide provides a comprehensive framework for benchmarking the ADME properties of a novel chemical series, exemplified by the 1-[(5-Methylthien-2-yl)methyl]piperazine derivatives. As specific experimental data for this class is not yet widely published, we will juxtapose a hypothetical "Test Compound" from this series against a well-characterized reference drug, Propranolol . Propranolol, a beta-blocker known for its high permeability and extensive metabolism, serves as an excellent comparator to illustrate the interpretation of key ADME data.[6][7][][9]

This document is structured to provide not only the "what" and "how" of ADME testing but, more importantly, the "why." By understanding the causality behind experimental choices and the interpretation of the resulting data, researchers can make more informed decisions in lead optimization and candidate selection.

The Biopharmaceutical Classification System (BCS): A Framework for Oral Drug Development

Before delving into specific assays, it is crucial to understand the Biopharmaceutical Classification System (BCS). The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6][7][10][11] This classification is a cornerstone of drug development as it helps to predict a drug's in vivo performance from in vitro measurements.[10]

The four BCS classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

The goal of early ADME profiling is often to guide medicinal chemistry efforts toward developing compounds with a favorable BCS classification, ideally Class I, to maximize the chances of good oral bioavailability.

Core In Vitro ADME Assays: A Comparative Workflow

The following sections detail the key in vitro ADME assays, presenting a comparative analysis of our hypothetical "Test Compound" and the reference, Propranolol.

Permeability Assessment: Predicting Intestinal Absorption

A drug's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses passive diffusion across an artificial lipid membrane.[12] It is a rapid and cost-effective method for initial permeability screening.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[13][14] It provides a more biologically relevant model that can assess both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).[15][16]

Comparative Permeability Data:

ParameterTest Compound (Hypothetical)Propranolol (Reference)Interpretation
PAMPA Papp (10-6 cm/s) 8.2~15The Test Compound exhibits good passive permeability, though slightly lower than the highly permeable Propranolol.
Caco-2 Papp (A-B) (10-6 cm/s) 6.5-4.58[17]Both compounds show good permeability in the absorptive (apical to basolateral) direction.
Caco-2 Efflux Ratio (B-A)/(A-B) 1.2< 2An efflux ratio below 2 suggests that the Test Compound is not a significant substrate for efflux transporters like P-gp, which is a favorable characteristic.

Experimental Workflow: Permeability Assays

Caption: High-level workflow for PAMPA and Caco-2 permeability assays.

Metabolic Stability Assessment: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism, and the rate at which a compound is metabolized significantly impacts its half-life and oral bioavailability.[9] The in vitro microsomal stability assay is a standard method for assessing a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[2][9]

Comparative Metabolic Stability Data:

ParameterTest Compound (Hypothetical)Propranolol (Reference)Interpretation
Microsomal Half-Life (t1/2, min) 25~15The Test Compound demonstrates moderate metabolic stability, suggesting a potentially longer half-life in vivo compared to the rapidly metabolized Propranolol.
Intrinsic Clearance (Clint, µL/min/mg protein) 27.7~46.2The lower intrinsic clearance of the Test Compound supports the half-life data, indicating slower metabolism.

Experimental Workflow: Microsomal Stability Assay

microsomal_stability start Incubate compound with liver microsomes and NADPH sampling Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) start->sampling quench Quench reaction with organic solvent sampling->quench analysis Analyze remaining parent compound by LC-MS/MS quench->analysis calculation Calculate half-life and intrinsic clearance analysis->calculation

Caption: Workflow for determining metabolic stability using liver microsomes.

Plasma Protein Binding: Assessing Drug Distribution

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[18] Only the unbound fraction of the drug is free to distribute to tissues and interact with its target.[18] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and efficacy. Equilibrium dialysis is considered the gold standard for these measurements.[3][18][19]

Comparative Plasma Protein Binding Data:

ParameterTest Compound (Hypothetical)Propranolol (Reference)Interpretation
Percent Bound to Plasma Proteins (%) 85%~90%[6]The Test Compound is highly bound to plasma proteins, similar to Propranolol. This high binding will influence its distribution and may necessitate higher doses to achieve a therapeutic concentration of the free drug.

Experimental Workflow: Equilibrium Dialysis

equilibrium_dialysis setup Place plasma with compound in one chamber and buffer in the other, separated by a semi-permeable membrane incubate Incubate until equilibrium is reached setup->incubate sample Sample both chambers incubate->sample analyze Quantify compound concentration in both chambers (LC-MS/MS) sample->analyze calculate Calculate percent bound analyze->calculate

Caption: Workflow for determining plasma protein binding by equilibrium dialysis.

Synthesis of Findings and Strategic Implications

Based on our comparative analysis, the hypothetical 1-[(5-Methylthien-2-yl)methyl]piperazine derivative presents a promising ADME profile:

  • Good Absorption Potential: High passive permeability and low efflux suggest good absorption from the gastrointestinal tract.

  • Favorable Metabolic Stability: The moderate metabolic stability compared to Propranolol may translate to a more desirable pharmacokinetic profile with a longer half-life, potentially allowing for less frequent dosing.

  • High Plasma Protein Binding: Similar to many successful drugs, the high plasma protein binding is a key characteristic to consider in dose-response relationships and potential drug-drug interactions.

These in vitro data provide a solid foundation for advancing this compound or analogs within the series to further preclinical development, including in vivo pharmacokinetic studies.

Detailed Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • A lipid solution (e.g., 2% lecithin in dodecane) is coated onto a filter plate.

  • The test compound is added to a donor plate.

  • The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate, creating a "sandwich."

  • The assembly is incubated for a specified time (e.g., 4-18 hours).

  • The concentration of the compound in the donor and acceptor wells is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay
  • Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • After a defined incubation period (e.g., 2 hours), samples are taken from the opposite chamber.

  • The concentration of the compound is quantified by LC-MS/MS.

  • The Papp in both the A-to-B and B-to-A directions is calculated, and the efflux ratio is determined.[17]

Microsomal Stability Assay
  • The test compound is incubated with liver microsomes (human or other species) in a buffer system at 37°C.

  • The metabolic reaction is initiated by the addition of NADPH.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.[20]

Plasma Protein Binding by Equilibrium Dialysis
  • A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Plasma containing the test compound is added to one chamber, and buffer is added to the other.

  • The unit is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • Samples are taken from both chambers.

  • The concentration of the compound in the plasma and buffer chambers is determined by LC-MS/MS.

  • The percentage of the compound bound to plasma proteins is calculated.

References

  • Propranolol: Package Insert / Prescribing Information / MOA. (2026, January 20). Drugs.com. [Link]

  • Metoprolol. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship. (1986). Clinical Pharmacokinetics, 11(6), 483–504. [Link]

  • Propranolol. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Metoprolol (Kapspargo Sprinkle, Lopressor) | Davis's Drug Guide. (n.d.). Nursing Central. [Link]

  • Warfarin. (2024, October 5). In StatPearls. NCBI Bookshelf. [Link]

  • Metoprolol. (2024, February 29). In StatPearls. NCBI Bookshelf. [Link]

  • Warfarin Pharmacology. (2021, August 27). News-Medical. [Link]

  • Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. (2020). Current Drug Metabolism, 21(1), 4-19. [Link]

  • What is ADME and how does it fit into drug development? (2020, April 9). BioIVT. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. [Link]

  • new zealand datasheet apo-metoprolol. (n.d.). Medsafe. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2025, August 6). ResearchGate. [Link]

  • Propranolol. (n.d.). PubChem. [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? (2013). The AAPS Journal, 15(3), 675–685. [Link]

  • Predicting ADME properties in drug discovery (Chapter 11). (2010). In Drug Design (pp. 165-178). Cambridge University Press. [Link]

  • ADME Properties in Drug Delivery. (2025, May 6). Pharmaceutics, 17(5), 633. [Link]

  • Warfarin. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • In Vitro ADME. (n.d.). Selvita. [Link]

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025, September 16). InfinixBio. [Link]

  • In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024, October 24). Molecules, 29(21), 4966. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2023). Molecules, 28(11), 4371. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (2007). Nature Protocols, 2(9), 2111–2119. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-[(5-Methylthien-2-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that extends beyond the application of our products to encompass their entire lifecycle, including safe handling and disposal. This document serves as an essential guide for the proper disposal of 1-[(5-Methylthien-2-yl)methyl]piperazine, ensuring the safety of laboratory personnel, adherence to regulatory compliance, and the protection of our environment. The procedures outlined here are built on a foundation of chemical safety principles and regulatory standards.

Part 1: Foundational Principles—Hazard Assessment and Waste Characterization

Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-[(5-Methylthien-2-yl)methyl]piperazine may not always be accessible, a conservative approach based on its structural components—a piperazine ring and a methyl-thiophene group—is a mandatory starting point.[1]

  • Piperazine Moiety: Piperazine and its derivatives are well-documented as being corrosive, capable of causing severe skin burns and eye damage.[2][3][4][5] They are also frequently classified as skin and respiratory sensitizers, meaning they can trigger allergic reactions upon exposure.[3][5]

  • Thiophene Moiety: Thiophene and related compounds can be flammable, harmful if ingested or inhaled, and cause irritation to the skin, eyes, and respiratory system.[6][7]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to ensure that waste containing 1-[(5-Methylthien-2-yl)methyl]piperazine is handled safely and in compliance with institutional and federal regulations.

Step 1: Waste Segregation

The first critical step is to prevent the accidental mixing of incompatible chemicals.

  • Action: Collect waste 1-[(5-Methylthien-2-yl)methyl]piperazine in a dedicated waste container.

  • Causality: Piperazine compounds are known to be incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3] Mixing these can lead to violent reactions, gas evolution, or the generation of excessive heat. Segregation is a fundamental safety measure to prevent such hazardous events. Solid and liquid waste streams should also be kept separate unless they are generated as a mixed-phase waste.[11][12]

Step 2: Proper Containerization

The integrity of the waste containment is crucial to prevent leaks and environmental contamination.

  • Action: Select a chemically compatible, leak-proof container with a tightly sealing screw cap.[1][8][10] The original product container, if in good condition, is an excellent choice.[1][12] Otherwise, high-density polyethylene (HDPE) carboys are often suitable.

  • Causality: The container must not be degraded by the chemical waste it holds. Keeping the container sealed at all times, except when adding waste, prevents the release of potentially harmful vapors and protects the lab atmosphere.[1][12][13] Do not overfill the container; always leave at least 10-25% of headspace (ullage) to accommodate vapor pressure changes with temperature fluctuations.[14]

Step 3: Accurate and Compliant Labeling

Clear communication of the container's contents is a regulatory requirement and essential for safety.

  • Action: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • Causality: The label must, by law, include the words "HAZARDOUS WASTE" .[1][9][13] The full chemical name, "1-[(5-Methylthien-2-yl)methyl]piperazine," must be written out without using formulas or abbreviations.[9][13] If it is part of a mixture, every component must be listed with its approximate percentage. The tag must also include the accumulation start date and the name of the principal investigator or generator.[9] This information ensures that anyone handling the container is aware of its contents and associated hazards.

Step 4: Safe Accumulation and Storage

Waste must be stored safely at its point of generation before collection.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Causality: The SAA must be under the direct control of the laboratory personnel generating the waste.[13] It should be located away from general traffic areas and incompatible materials. Using a secondary containment bin (such as a larger plastic tub) is a best practice that can contain spills or leaks from the primary container.[10][12] Regular weekly inspection of the SAA is required to check for any signs of container degradation or leakage.[8][13]

Part 3: Final Disposal and Decontamination

Arranging for Final Disposal
  • Action: Once the waste container is 90% full or has reached the regulatory accumulation time limit (often 6-12 months, check with your institution), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8][13]

  • Causality: EHS professionals are responsible for managing the "cradle-to-grave" disposal process. They will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The most common and recommended method for final disposal of this type of organic chemical waste is high-temperature incineration at a licensed facility, which is equipped with scrubbers to neutralize harmful combustion byproducts.[10]

Spill Response
  • Small Spills: For minor spills, absorb the material with a non-combustible, inert absorbent like sand or vermiculite.[10] Wear appropriate Personal Protective Equipment (PPE), collect the absorbed material using spark-proof tools, and place it into a sealed, labeled hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the immediate area and contact your institution's EHS emergency line without delay.[10]

Decontamination of Empty Containers
  • Action: An "empty" container that held 1-[(5-Methylthien-2-yl)methyl]piperazine is not yet safe for regular disposal. It must be decontaminated by triple-rinsing with a suitable solvent (e.g., methanol or acetone).

  • Causality: The residual chemical clinging to the container walls is still considered hazardous. The solvent rinsate from this cleaning process must be collected and added to your hazardous waste container for 1-[(5-Methylthien-2-yl)methyl]piperazine.[10] After this thorough cleaning, deface the original label and puncture the container to prevent reuse before disposing of it as regular laboratory solid waste, in accordance with your institution's policies.[10][14]

Data and Workflow Visualization

Table 1: Summary of Disposal Parameters
ParameterRequirementRationale
Waste Classification Hazardous WasteCorrosive and sensitizing potential from piperazine; irritant and flammable potential from thiophene.
Container Type Chemically compatible (e.g., HDPE), leak-proof, with a secure screw cap.Prevents chemical degradation of the container and environmental release.
Container Labeling "HAZARDOUS WASTE", full chemical name(s) and percentages, accumulation date, generator info.Regulatory compliance (EPA/RCRA) and personnel safety.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Safe, controlled storage at the point of generation.
Final Disposal Method Incineration via a licensed hazardous waste disposal company.Ensures complete destruction of the hazardous compound in an environmentally sound manner.
Empty Container Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.Removes hazardous residue before the container can be disposed of as non-hazardous waste.
Diagram 1: Disposal Workflow

G Figure 1. Disposal Decision Workflow for 1-[(5-Methylthien-2-yl)methyl]piperazine A Waste Generation (Pure compound, solutions, or contaminated materials) B Characterize as Hazardous Waste A->B C Select Compatible & Leak-Proof Container B->C D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date & PI Info C->D E Store in Designated SAA with Secondary Containment D->E F Container Full or Time Limit Reached? E->F G Continue Accumulation & Perform Weekly Inspections F->G No H Contact EHS for Waste Pickup F->H Yes G->E I EHS Manages Transport to Licensed Disposal Facility H->I

Caption: Disposal workflow from generation to final EHS-managed disposal.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide. BenchChem.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • How to Dispose of Chemical Waste. Stony Brook University Environmental Health and Safety.

  • Chemical Waste (Guidance Note). University of Glasgow.

  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. BenchChem.

  • Chemical Waste Procedures. University of Illinois Division of Research Safety.

  • Hazard Summary: Piperazine. New Jersey Department of Health.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.

  • Safety Data Sheet: 1-Methylpiperazine. Apollo Scientific.

  • Safety Data Sheet: Piperazine. Fisher Scientific.

  • Safety Data Sheet: 1-(2-Methoxyethyl)piperazine. TCI Chemicals.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Safety Data Sheet: 2-Methylpiperazine. Fisher Scientific.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.

  • Material Safety Data Sheet: 1-Methylpiperazine. Central Drug House (P) Ltd.

  • Safety Data Sheet: Piperazine. TCI Chemicals.

  • Safety Data Sheet: 2-(Tributylstannyl)thiophene. Gelest.

  • Safety Data Sheet: 2-Methylthiophene. Ossila.

  • Safety Data Sheet: (S)-(+)-2-Methylpiperazine. TCI Chemicals.

  • Safety Data Sheet: Piperazine, anhydrous. Thermo Fisher Scientific.

  • Safety Data Sheet: Thiophene. Santa Cruz Biotechnology.

  • Safety Data Sheet: (S)-1-Boc-3-methylpiperazine. Sigma-Aldrich.

  • Technical Guide to the Material Safety of 2-(Thiophen-2-yl)acetaldehyde. BenchChem.

Sources

Personal protective equipment for handling 1-[(5-Methylthien-2-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-[(5-Methylthien-2-yl)methyl]piperazine Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Hazard Profile & Risk Assessment

Immediate Action Required: Treat this compound as a Corrosive and a Sensitizer .

1-[(5-Methylthien-2-yl)methyl]piperazine combines a piperazine ring with a methylated thiophene moiety. This structural combination creates a "dual-threat" hazard profile that standard general lab safety often underestimates.

  • The Piperazine Moiety (Corrosive/Sensitizer): Piperazine derivatives are strong bases (

    
    ). They are notorious for causing chemical burns (H314) and, critically, respiratory sensitization  (H334). Inhalation of dust or vapors can trigger asthma-like symptoms or anaphylaxis in sensitized individuals [1, 2].
    
  • The Thiophene Moiety (Systemic Toxicity): Thiophenes are lipophilic, facilitating rapid transdermal absorption. Once absorbed, they can undergo metabolic activation (bioactivation) in the liver, leading to potential hepatotoxicity.

Critical Hazard Codes (Inferred from Structure-Activity Relationship):

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H317/H334: May cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[4]

  • H311/H331: Toxic in contact with skin or if inhaled.[2]

The PPE Matrix: Material Selection & Causality

Standard nitrile exam gloves and safety glasses are insufficient for handling this compound in pure form.

Protection ZoneRecommended EquipmentScientific Causality (The "Why")
Hand Protection (Standard) Double-gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Dynamics: Piperazine derivatives are organic bases that can permeate thin nitrile. Double gloving creates a "sacrificial layer." If the outer glove is splashed, the inner glove provides a barrier during doffing. Latex is prohibited due to rapid degradation by organic amines [3].
Hand Protection (High Risk) Laminate Film (Silver Shield®) or Butyl Rubber Saturation Risk: During spill cleanup or synthesis involving halogenated solvents (e.g., DCM), nitrile fails in <2 minutes. Laminates provide >4 hours of breakthrough time against aggressive amine/solvent mixtures [4].
Ocular/Face Unvented Chemical Splash Goggles (ANSI Z87.1 D3 rating)Corneal Opacity Risk: Piperazine vapors are known to cause "blue haze" (glaucopsia) and corneal edema. Safety glasses allow vapors to bypass the lens. Goggles provide the required gas-tight seal.
Respiratory Fume Hood (Primary) P100/N95 (Secondary/Solids)Sensitization Threshold: Engineering controls are primary. If working outside a hood (e.g., weighing), a respirator is mandatory to prevent sensitization. Once sensitized, any exposure level is dangerous.
Body Tyvek® Lab Coat or Apron Retention: Cotton lab coats absorb liquids, holding the corrosive amine against the skin. Tyvek repels liquids and dust.
Operational Workflow: Step-by-Step Handling
Phase A: Preparation & Weighing

Goal: Eliminate static discharge and aerosolization.

  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: This compound (if solid) is likely hygroscopic and static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

    • Reasoning: Static cling causes "jumping" of particles, leading to invisible contamination of the balance area and subsequent dermal exposure.

  • The "Clean-Dirty" Zone: Establish a perimeter using absorbent, plastic-backed bench paper (e.g., Benchkote). This creates a visual boundary for contamination.

Phase B: Solubilization & Transfer

Goal: Mitigate Exothermic Reaction.

  • Solvent Choice: When dissolving in acids or halogenated solvents, add the solvent slowly .

    • Reasoning: The basic nitrogen on the piperazine ring will protonate exothermically. Rapid addition can cause "bumping" or splashing of corrosive liquid.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid certain plastics (some polycarbonates) which may degrade upon prolonged contact with concentrated amines.

Phase C: Decontamination & Doffing

Goal: Prevent "Take-Home" Exposure.

  • Primary Decon: Wipe all tools (spatulas, balance pan) with a weak acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) before removing them from the hood.

    • Reasoning: Water alone may not solubilize the lipophilic thiophene efficiently, and it will not neutralize the corrosive amine. Acid converts the amine to a water-soluble, non-volatile salt.

  • Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, then sliding a finger under the second glove) to ensure skin never touches the outer surface.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the matter (Solid vs. Solution).

PPE_Decision_Logic Figure 1: PPE Selection Logic based on Physical State and Solvent Carrier. Start Start: Handling 1-[(5-Methylthien-2-yl)methyl]piperazine State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Liquid_Path Solution / Oil State_Check->Liquid_Path Solid_Risk Risk: Dust Inhalation & Static Solid_Path->Solid_Risk Liquid_Risk Risk: Splash, Vapor & Permeation Liquid_Path->Liquid_Risk Solid_Eng Control: Static Gun + Balance Enclosure Solid_Risk->Solid_Eng Solid_PPE PPE: Double Nitrile + N95/P100 (if open) + Goggles Solid_Eng->Solid_PPE Solvent_Check Solvent Type? Liquid_Risk->Solvent_Check Standard_Solvent Water / Alcohols Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / THF / Acids Solvent_Check->Aggressive_Solvent Standard_PPE PPE: Double Nitrile (Change every 15 min) Standard_Solvent->Standard_PPE Aggressive_PPE PPE: Silver Shield® Laminate or Butyl Aggressive_Solvent->Aggressive_PPE

Emergency Response & Disposal
Spill Response (Small Scale < 50mL/g)
  • Evacuate & Ventilate: If outside a hood, clear the area. The vapors are respiratory irritants.

  • Neutralize: Do NOT use water immediately.

    • Apply a dry acid neutralizer (e.g., Citric acid powder or commercial "Base Neutralizer").

    • Mechanism:[5][6][7] This converts the corrosive free base into a neutral salt, reducing vapor pressure and burn risk.

  • Absorb: Once neutralized (pH 6–8), absorb with vermiculite or clay.

  • Disposal: Collect in a dedicated container labeled "Hazardous Waste: Organic Base (Toxic)."

Waste Disposal
  • Segregation: Do not mix with oxidizing agents (e.g., Nitric acid, Peroxides).[8] Piperazines can form explosive or toxic byproducts (e.g., N-nitroso compounds) when mixed with nitrosating agents [5].

  • Labeling: Clearly mark the waste tag with "Contains Thiophene Derivative - Potential Sensitizer."

References
  • National Institute for Occupational Safety and Health (NIOSH). Piperazine: Systemic Agent. CDC/NIOSH. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-methylpiperazine (Read-Across Data). ECHA Registration Dossier. Available at: [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. US Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.[5] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.